molecular formula C11H13N5O4 B12395254 2'-O,4'-C-Methyleneadenosine

2'-O,4'-C-Methyleneadenosine

Número de catálogo: B12395254
Peso molecular: 279.25 g/mol
Clave InChI: GHKDRNDFVCEETA-LYFOIYRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-O,4'-C-Methyleneadenosine is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H13N5O4

Peso molecular

279.25 g/mol

Nombre IUPAC

(1S,3R,4S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1

Clave InChI

GHKDRNDFVCEETA-LYFOIYRLSA-N

SMILES isomérico

C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO

SMILES canónico

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO

Origen del producto

United States

Foundational & Exploratory

2'-O,4'-C-Methyleneadenosine: A Technical Guide to its Structure, Synthesis, and Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O,4'-C-Methyleneadenosine, a prominent member of the Locked Nucleic Acid (LNA) family, represents a significant advancement in nucleic acid chemistry with profound implications for therapeutic applications. Its defining feature, a methylene bridge locking the ribose moiety into a C3'-endo conformation, imparts exceptional thermal stability to oligonucleotides and remarkable resistance to nuclease degradation. These properties have positioned this compound as a critical building block in the development of antisense oligonucleotides, siRNAs, and aptamers. Furthermore, its structural analogy to adenosine has spurred investigations into its potential as a direct-acting antiviral agent, primarily through the mechanism of RNA chain termination. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its application in drug development.

Core Structure and Chemical Properties

This compound is a synthetically modified ribonucleoside. The key structural feature is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to a significant increase in the binding affinity of LNA-modified oligonucleotides to their complementary RNA or DNA targets.

The IUPAC name for this compound is (1R,4S,6R,7S)-6-(6-aminopurin-9-yl)-4-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃N₅O₄
Molecular Weight 279.25 g/mol
CAS Number 206055-70-1
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at -20°C, protected from light

Synthesis of this compound and its Phosphoramidite

The synthesis of this compound is a multi-step process that typically starts from a readily available sugar precursor. The following is a generalized experimental protocol adapted from the synthesis of related LNA nucleosides.

Experimental Protocol: Synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine

This protocol outlines the key steps to synthesize the base-protected LNA-adenosine monomer, a crucial intermediate for phosphoramidite synthesis.

Materials:

  • Starting material (e.g., a suitably protected ribose derivative)

  • N6-Benzoyladenine

  • Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Organic solvents (acetonitrile, dichloromethane, methanol, etc.)

  • Reagents for mesylation and cyclization (e.g., methanesulfonyl chloride, sodium hydride)

  • Protecting group reagents (e.g., 4,4'-dimethoxytrityl chloride (DMT-Cl))

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Glycosylation: A suitably protected sugar derivative is reacted with N6-benzoyladenine in the presence of BSA and a Lewis acid catalyst like TMSOTf in an anhydrous solvent such as acetonitrile. The reaction mixture is heated to facilitate the formation of the N-glycosidic bond.

  • Mesylation and Cyclization: The 2'-hydroxyl group of the resulting nucleoside is selectively mesylated using methanesulfonyl chloride in pyridine. Subsequent treatment with a strong base, such as sodium hydride, induces an intramolecular cyclization to form the 2'-O,4'-C-methylene bridge.

  • Deprotection and Protection: The protecting groups on the sugar moiety are removed, followed by the selective protection of the 5'-hydroxyl group with DMT-Cl in pyridine. The N6-benzoyl group remains to protect the exocyclic amine of adenine.

  • Purification: The product, N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine, is purified by silica gel column chromatography.

Experimental Protocol: Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-phosphoramidite

Procedure:

  • Phosphitylation: The purified N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine is dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction Monitoring: The reaction is stirred under an inert atmosphere at room temperature and monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude phosphoramidite is purified by silica gel chromatography to yield the final product.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound phosphoramidite is activated by a catalyst (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[2]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[2]

These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.

Mechanism of Action as an Antiviral Agent

When metabolized to its triphosphate form (LNA-ATP), this compound can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). Its mechanism of action is primarily through RNA chain termination.

The viral RdRp incorporates LNA-ATP into the growing viral RNA strand. However, the rigid, locked conformation of the sugar moiety prevents the proper alignment of the 3'-hydroxyl group for the subsequent phosphodiester bond formation with the next incoming nucleotide. This steric hindrance effectively terminates the elongation of the viral RNA chain, thus inhibiting viral replication.[3][4][5]

RNA_Chain_Termination cluster_0 Viral RNA Replication cluster_1 Inhibition Pathway Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template Viral RNA Template Viral_RdRp->Viral_RNA_Template binds Incorporation LNA-ATP Incorporation into RNA strand Viral_RdRp->Incorporation Growing_RNA_Strand Growing Viral RNA Strand Viral_RNA_Template->Growing_RNA_Strand template for NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->Viral_RdRp substrate LNA_ATP This compound Triphosphate (LNA-ATP) LNA_ATP->Viral_RdRp competitive substrate Chain_Termination RNA Chain Elongation Terminated Incorporation->Chain_Termination steric hindrance Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Figure 2. Mechanism of viral RNA chain termination by this compound.

Quantitative Data

The incorporation of this compound significantly enhances the thermal stability of nucleic acid duplexes. The antiviral activity of LNA-modified oligonucleotides and related nucleoside analogs has been demonstrated against a range of viruses.

Table 2: Thermodynamic Properties of LNA-A Containing Oligonucleotides

ModificationDuplex TypeΔTm per modification (°C)Reference
Internal LNA-ADNA/RNA+3 to +8[6]
Terminal LNA-ADNA/RNA+1 to +4[6]

Table 3: Antiviral Activity of LNA-modified Oligonucleotides and Related Bridged Nucleosides

Compound/OligonucleotideVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
LNA-modified ASOHepatitis C Virus (HCV)Replicon0.05>10>200[7]
2',4'-BNA(NC)-modified siRNALuciferaseGene Silencing---[8]
Phosphorothioate OligonucleotideSARS-CoV-2Antiviral0.27 - 34>100>2.9 - >370[9]

Table 4: Kinetic Parameters for Nucleotide Analog Incorporation by Viral Polymerases (Representative Data)

PolymeraseNucleotide AnalogK_d (µM)k_pol (s⁻¹)Reference
HCV NS5B RdRpCTP (natural)39 ± 316 ± 1[8]
HCV NS5B RdRpGTP (natural)22 ± 22.1 ± 0.1[8]
Poliovirus 3DpolATP (natural)-86[10]

Note: Specific kinetic data for the incorporation of this compound triphosphate by viral polymerases is a key area for future research.

Conclusion

This compound is a powerful tool in the field of nucleic acid therapeutics and antiviral drug discovery. Its unique structural properties confer enhanced stability and binding affinity to oligonucleotides, making it an ideal modification for antisense and RNAi applications. Furthermore, its ability to act as a chain terminator for viral RNA polymerases highlights its potential as a direct-acting antiviral agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule. Further investigation into the pharmacokinetics, pharmacodynamics, and specific antiviral efficacy of this compound is warranted to translate its promising in vitro profile into clinical applications.

References

Discovery and Synthesis of 2',4'-BNA (LNA) Monomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bridged Nucleic Acids (BNAs) represent a class of synthetic oligonucleotide analogues that have revolutionized molecular biology, diagnostics, and therapeutic research. Among the most significant BNAs is the first-generation 2',4'-BNA, more commonly known as Locked Nucleic Acid (LNA). The defining feature of an LNA monomer is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring into a rigid C3'-endo conformation, which is the ideal geometry for forming stable Watson-Crick base pairs within a duplex.[1][2][] This structural pre-organization significantly enhances the binding affinity of LNA-containing oligonucleotides for their complementary DNA and RNA targets, while also increasing their resistance to nuclease degradation.[1] This guide provides an in-depth technical overview of the seminal discovery and core synthetic strategies for producing 2',4'-BNA (LNA) phosphoramidite monomers for use in oligonucleotide synthesis.

Discovery and Foundational Concepts

The development of 2',4'-BNA (LNA) is credited to the independent and near-simultaneous work of two research groups. In 1997, the group led by Takeshi Imanishi first reported the synthesis of 2'-O,4'-C-methyleneuridine and -cytidine, establishing the novel bicyclic nucleoside structure.[1][4][5] Shortly after, in 1998, Jesper Wengel's group independently described this class of molecules, coining the term Locked Nucleic Acid (LNA).[1][6]

The fundamental principle behind LNA's remarkable properties is the reduction in conformational entropy. In natural DNA and RNA, the sugar moiety is flexible. Upon hybridization, the sugar must adopt the correct pucker (C3'-endo for A-form duplexes). By locking the sugar in this optimal pre-organized state, the entropic penalty of duplex formation is reduced, leading to a more favorable binding energy and, consequently, a significant increase in the thermal stability (melting temperature, Tₘ) of the resulting duplex.[1][2] Each incorporation of an LNA monomer can increase the Tₘ of a duplex by 2-8 °C.[]

General Synthesis of LNA Phosphoramidites

The chemical synthesis of LNA monomers is a multi-step process that begins with a suitable carbohydrate precursor and culminates in a phosphoramidite building block ready for automated solid-phase oligonucleotide synthesis. The general workflow involves constructing the characteristic bicyclic sugar, introducing the desired nucleobase, applying protecting groups, and finally, phosphitylating the 3'-hydroxyl group.

LNA_Monomer_Synthesis_Workflow cluster_workflow General Synthetic Workflow Start Carbohydrate Precursor Bicyclic Bicyclic Sugar Intermediate Start->Bicyclic Ring Formation Glycosylation Protected Nucleoside Bicyclic->Glycosylation Glycosylation Phosphitylation Final 3'-O-Phosphoramidite Monomer Glycosylation->Phosphitylation 5'-O-DMTr Protection 3'-O-Phosphitylation End Oligonucleotide Synthesis Phosphitylation->End

Caption: High-level workflow for the synthesis of LNA phosphoramidite monomers.

Detailed Synthesis Pathway: LNA Uridine Analogue

A representative synthesis route for LNA phosphoramidites often starts from a commercially available sugar like diacetone-α-D-allose.[7] The following pathway illustrates the key transformations required to produce a C5-functionalized LNA uridine phosphoramidite, a versatile intermediate for further modifications.

Detailed_LNA_Uridine_Synthesis cluster_pathway Example Synthesis Pathway: C5-Functionalized LNA Uridine Phosphoramidite 1 LNA Uridine Diol 2 C5-Iodo-LNA Uridine 1->2 I₂, CAN, AcOH, 80°C 3 5'-O-DMTr-C5-Iodo-LNA Uridine (Key Intermediate) 2->3 DMTr-Cl, Pyridine 4 C5-Alkynyl-Functionalized LNA Uridine 3->4 Sonogashira Coupling (Terminal Alkyne, Pd catalyst) 5 Final LNA-U Phosphoramidite 4->5 Phosphitylating Agent (e.g., 2-cyanoethyl-N,N,N',N'- tetraisopropylphosphorodiamidite)

Caption: Key steps in the synthesis of a C5-functionalized LNA uridine phosphoramidite.

Experimental Protocols and Quantitative Data

The successful synthesis of LNA monomers relies on precise experimental conditions. The following tables summarize representative protocols and the yields for key synthetic transformations, compiled from published literature.

Table 1: Summary of Experimental Protocols for LNA Monomer Synthesis
StepReaction DescriptionKey Reagents and ConditionsPurposeCitation
1C5-Iodination Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetic Acid (AcOH), 80 °C, ~40 min.Installs a reactive iodine at the C5 position of uridine for subsequent cross-coupling reactions.[7]
25'-O-Protection 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine.Protects the primary 5'-hydroxyl group, essential for directing subsequent reactions and for use in automated synthesis.[7]
3Sonogashira Coupling Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), in a suitable solvent like DMF.Couples a functional group (e.g., alkyne) to the C5 position of the nucleobase.[7]
43'-O-Phosphitylation 2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite and an activator like 4,5-dicyanoimidazole (DCI).Introduces the phosphoramidite moiety at the 3'-hydroxyl group, creating the final building block for oligonucleotide synthesis.[8]
5Oligonucleotide Coupling LNA phosphoramidite, Activator (e.g., DCI), Controlled Pore Glass (CPG) solid support.Incorporates the LNA monomer into a growing oligonucleotide chain using an automated synthesizer.[6][7]
Table 2: Quantitative Yields for Key LNA Synthesis Steps
Starting MaterialReaction StepProductTypical Yield (%)Citation
LNA Uridine DiolC5-IodinationC5-Iodo-LNA Uridine87%[7]
C5-Iodo-LNA Uridine5'-O-Dimethoxytritylation5'-O-DMTr-C5-Iodo-LNA Uridine84%[7]
5'-O-DMTr Protected LNA Nucleoside3'-O-Phosphitylation3'-O-PhosphoramiditeNot specified, but described as a "highly efficient method".[8]
LNA Uridine Diol (from diacetone-α-d-allose)Multi-step synthesisLNA Uridine Diol~52%[7]

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized LNA phosphoramidites are fully compatible with standard automated solid-phase synthesis protocols.[1][6][9] The process follows the same four-step cycle as DNA and RNA synthesis: detritylation, coupling, capping, and oxidation. However, due to the increased steric bulk of the LNA monomer, the coupling step often requires an extended reaction time to achieve high stepwise yields (>95%).[6][7]

Phosphoramidite_Cycle_LNA cluster_cycle Standard Phosphoramidite Cycle for LNA Incorporation Detritylation 1. Detritylation (Remove DMTr) Coupling 2. Coupling (Add LNA Monomer) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Extended time may be required Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start next cycle

Caption: The four-step cycle for incorporating an LNA monomer during solid-phase synthesis.

Conclusion

The discovery and efficient synthesis of 2',4'-BNA (LNA) monomers marked a pivotal moment in nucleic acid chemistry. The foundational work by the Imanishi and Wengel groups provided researchers with a powerful tool to create oligonucleotides with exceptionally high binding affinity and biological stability. The synthetic routes, now well-established, allow for the routine production of LNA phosphoramidites, enabling their widespread use in demanding applications such as SNP genotyping, in situ hybridization, and antisense therapeutics.[4][6] The success of LNA has also spurred the development of next-generation BNAs, which continue to refine and enhance the properties of synthetic oligonucleotides for advanced research and drug development.[10][11]

References

A Technical Guide to the Chemical Properties of 2'-O,4'-C-Methyleneadenosine (LNA-A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a cornerstone of Locked Nucleic Acid (LNA) technology, represents a significant advancement in nucleic acid chemistry. This adenosine analog is characterized by a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring into a rigid C3'-endo (North-type) conformation.[1][2] This structural constraint pre-organizes the sugar-phosphate backbone, leading to remarkable chemical and biological properties.[2] This guide provides an in-depth analysis of the chemical properties of this compound (LNA-A), including its thermodynamic stability, synthesis, nuclease resistance, and its application in modulating critical cellular signaling pathways.

Core Chemical and Physical Properties

The defining feature of this compound is its locked ribose structure, which significantly impacts its properties compared to natural deoxyadenosine or adenosine.

Structure and Conformation

The methylene bridge rigidly holds the ribose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices.[1][2] This pre-organized structure minimizes the entropic penalty associated with duplex formation, contributing to its enhanced binding affinity.

Solubility
Acid/Base Properties (pKa)

Specific experimental pKa values for the this compound monomer are not extensively documented. The pKa of nucleobases can be significantly influenced by their local environment within an oligonucleotide sequence.[6][7] For a free nucleoside, the primary sites of protonation are on the nucleobase. For adenosine, the N1 position has a pKa of approximately 3.6-4.3.[6] The locked conformation is not expected to dramatically alter the intrinsic pKa of the adenine base itself, but it can influence the electrostatic environment within a nucleic acid duplex.

Quantitative Data: Thermodynamic Stability

The incorporation of this compound into oligonucleotides dramatically enhances their thermal stability and binding affinity for complementary DNA and RNA strands. This is the most significant chemical property of LNA-A. The increase in melting temperature (Tm) is a key quantitative measure of this stability.

Modification Type Hybridization Partner ΔTm per LNA-A Modification (°C) Reference
LNA-DNARNA+2 to +10[1][8]
LNA-DNADNA+1 to +8[8]
LNA-LNALNA> +5[8]

Table 1: Enhancement of Duplex Melting Temperature (Tm) by LNA-A Modification.

The enhanced stability is a result of favorable changes in the thermodynamic parameters of duplex formation, specifically a more favorable enthalpy (ΔH°) and a less unfavorable entropy (ΔS°) of hybridization.

Parameter Effect of LNA-A Incorporation Rationale Reference
ΔG° (Gibbs Free Energy) Becomes more negativeIndicates a more spontaneous and stable duplex formation.[9]
ΔH° (Enthalpy) Becomes more negativeReflects stronger base stacking and hydrogen bonding interactions.[9]
ΔS° (Entropy) Becomes less negative (less unfavorable)The pre-organized, rigid structure of LNA reduces the entropic cost of ordering the single strand into a duplex.[9]

Table 2: Thermodynamic Contributions of LNA-A to Duplex Stability.

Experimental Protocols

Representative Synthesis of LNA-A Phosphoramidite

The synthesis of LNA-A phosphoramidite is a multi-step process that is crucial for its subsequent incorporation into oligonucleotides via automated solid-phase synthesis. While specific, detailed industrial protocols are proprietary, the general approach follows a convergent strategy.

Objective: To synthesize the 3'-O-phosphoramidite of N6-benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine.

Materials:

  • Starting Material: Adenosine

  • Protecting Group Reagents: Dimethoxytrityl chloride (DMT-Cl), Benzoyl chloride (Bz-Cl)

  • Reagents for Methylene Bridge Formation: (Specific reagents for cyclization, e.g., via tosylation and intramolecular cyclization)

  • Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite.[9][10]

  • Activator: 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole.[10][11]

  • Solvents: Pyridine, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Purification: Silica gel chromatography

Methodology:

  • Protection of Adenosine:

    • Protect the 5'-hydroxyl group of adenosine with DMT-Cl in pyridine.

    • Protect the N6-amino group of the adenine base with benzoyl chloride.

  • Formation of the 2'-O,4'-C-Methylene Bridge:

    • This is a key and complex step. A common strategy involves selective manipulation of the 2' and 4' positions of the ribose. This can involve:

      • Introduction of a leaving group (e.g., tosylate) at the 2'-position.

      • Generation of a reactive species at the 4'-position (e.g., a 4'-C-hydroxymethyl group).

      • Intramolecular nucleophilic attack of the 2'-oxygen on the 4'-carbon to form the bicyclic system.

  • Phosphitylation:

    • The protected LNA-A nucleoside is dissolved in anhydrous dichloromethane or acetonitrile.

    • The phosphitylating agent and an activator (e.g., DCI) are added under an inert atmosphere (e.g., argon).[9][10]

    • The reaction is stirred at room temperature until completion, monitored by TLC or HPLC.

  • Purification:

    • The reaction mixture is quenched and worked up.

    • The crude product is purified by silica gel column chromatography to yield the pure LNA-A phosphoramidite building block. The quality of the phosphoramidite is critical for efficient oligonucleotide synthesis.[10]

Nuclease Resistance Assay (Representative Protocol)

Objective: To quantify the stability of an LNA-A containing oligonucleotide against 3'-exonuclease degradation compared to an unmodified DNA oligonucleotide.

Materials:

  • Oligonucleotides: 5'-labeled (e.g., with 32P or a fluorescent dye) LNA-A containing oligonucleotide and a corresponding unmodified DNA control.

  • Enzyme: Snake Venom Phosphodiesterase (SVPD), a 3'→5' exonuclease.[1][12]

  • Reaction Buffer: Appropriate buffer for SVPD activity (e.g., Tris-HCl, MgCl₂).

  • Quenching Solution: EDTA or formamide loading dye.

  • Analysis: Denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or fluorescence imaging.

Methodology:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, the 5'-labeled oligonucleotide (LNA-modified or DNA control), and water.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Enzyme Digestion:

    • Initiate the reaction by adding a standardized amount of SVPD to each tube.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to a quenching solution to stop the enzymatic degradation.

  • Analysis:

    • Run the samples on a denaturing PAGE gel to separate the full-length oligonucleotide from its degradation products based on size.

    • Visualize the bands using autoradiography (for 32P) or a fluorescence scanner.

  • Quantification:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of remaining full-length oligonucleotide against time to determine the degradation kinetics and half-life for both the LNA-modified and control oligonucleotides. LNA-containing oligonucleotides are expected to show significantly slower degradation.[1]

Application in Modulating Signaling Pathways

The exceptional stability and high binding affinity of this compound make it an invaluable component of antisense oligonucleotides (ASOs) designed to target and modulate gene expression in critical cellular signaling pathways implicated in diseases like cancer.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] LNA-modified ASOs can be designed to specifically bind to the mRNA of key pathway components, such as Akt1, leading to its degradation via an RNase H-dependent mechanism and subsequent pathway inhibition.[13]

PI3K_Akt_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes LNA_ASO LNA Antisense Oligo (targets Akt mRNA) Akt_mRNA Akt mRNA LNA_ASO->Akt_mRNA Binds Degradation mRNA Degradation Akt_mRNA->Akt Translation Akt_mRNA->Degradation RNase H NFkB_Pathway_Analysis cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Target Gene Transcription (e.g., IL-6, COX-2) Nucleus->TargetGenes Induces LNA_Probe_Assay LNA Probe-Based qPCR Assay TargetGenes->LNA_Probe_Assay Measures mRNA levels mRNA_Quant mRNA Quantification LNA_Probe_Assay->mRNA_Quant

References

The Core Mechanism of LNA-Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA)-modified oligonucleotides represent a significant advancement in nucleic acid therapeutics and diagnostics. Their unique conformational rigidity, conferred by a methylene bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, dramatically enhances their biophysical and biochemical properties.[1] This technical guide provides an in-depth exploration of the mechanism of action of LNA-modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Enhanced Biophysical Properties: The Foundation of LNA Efficacy

The defining characteristic of LNA is its locked C3'-endo conformation, which pre-organizes the oligonucleotide into an A-type helical structure, mimicking the geometry of RNA.[2] This structural constraint is the primary driver of the superior properties of LNA-modified oligonucleotides compared to their unmodified DNA or RNA counterparts.

Unprecedented Binding Affinity and Thermal Stability

The pre-organized structure of LNA minimizes the entropic penalty of hybridization, leading to a significant increase in binding affinity for complementary DNA and RNA targets. This enhanced affinity is reflected in a substantial increase in the melting temperature (Tm) of the resulting duplexes.

Data Summary: Impact of LNA Modification on Thermal Stability (Tm)

Oligonucleotide TypeModification DetailsTm Increase per LNA Monomer (°C vs. DNA/RNA)Tm (°C) vs. RNA Target (Example)Reference
LNA/DNA MixmerIsolated LNA residues+2.4 to +4.078.5 (4 LNAs)[3]
LNA/DNA GapmerLNA wings, DNA gap+1.5 to +2.774.0 (6 LNAs)[3]
Fully LNAAll residues are LNAUp to +10-[4]
2'-O-Methyl2'-O-Methyl modification< +1.063.0[3]
Phosphorothioate (PS)Phosphorothioate backboneDecrease51.5[3]
Unmodified DNAStandard DNAN/A60.5[3]

Note: Tm values are sequence and buffer condition dependent. The example Tm values are for an 18-mer oligonucleotide hybridized to a complementary RNA target.

Exceptional Nuclease Resistance

The rigid structure of LNA confers remarkable resistance to degradation by endo- and exonucleases present in serum and cellular environments.[5][6][7] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic applications.

Data Summary: Nuclease Stability of LNA-Modified Oligonucleotides

Oligonucleotide TypeModification DetailsHalf-life in Human Serum (t1/2)Fold Increase vs. Unmodified DNAReference
LNA/DNA Gapmer3 LNA residues at each end~15 hours~10-fold[3]
LNA/DNA Gapmer4 LNA residues at each end~15 hours~10-fold[3]
Phosphorothioate (PS)Fully PS backbone~10 hours~6.7-fold[3]
2'-O-Methyl Gapmer2'-O-Me wings, DNA gap~12 hours~8-fold[3]
Unmodified DNAStandard DNA~1.5 hoursN/A[3]

Core Mechanisms of Action

LNA-modified oligonucleotides primarily exert their biological effects through two distinct mechanisms: RNase H-dependent degradation of target RNA and steric hindrance of cellular processes. The choice of mechanism is dictated by the design of the LNA oligonucleotide.

RNase H-Mediated Target Degradation (Gapmer Design)

LNA/DNA "gapmers" are chimeric oligonucleotides composed of a central "gap" of DNA residues flanked by "wings" of LNA modifications.[7][8] This design leverages the high binding affinity and nuclease resistance of the LNA wings while enabling the recruitment of Ribonuclease H (RNase H).

Upon hybridization of the gapmer to the target mRNA, the DNA:RNA heteroduplex in the gap region is recognized by RNase H, an endogenous enzyme that selectively cleaves the RNA strand.[8][9] This cleavage leads to the degradation of the target mRNA, resulting in potent and specific gene silencing. The intact LNA gapmer can then bind to and initiate the degradation of additional target mRNA molecules.[9] For full activation of RNase H, a DNA gap of at least seven to eight nucleotides is required.[3][10]

Signaling Pathway: RNase H-Dependent Gene Silencing by LNA Gapmers

RNaseH_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LNA_Gapmer_ext LNA Gapmer LNA_Gapmer_int LNA Gapmer LNA_Gapmer_ext->LNA_Gapmer_int Cellular Uptake Hybridization Hybridization LNA_Gapmer_int->Hybridization Target_mRNA Target mRNA Target_mRNA->Hybridization DNA_RNA_Duplex LNA-DNA:RNA Heteroduplex Hybridization->DNA_RNA_Duplex Cleavage Cleavage DNA_RNA_Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage Cleavage->LNA_Gapmer_int Recycling Degraded_mRNA Degraded mRNA Fragments Cleavage->Degraded_mRNA Translation_Blocked Translation Inhibition Degraded_mRNA->Translation_Blocked

Caption: RNase H-mediated gene silencing by an LNA gapmer.

Steric Blockade (Fully Modified and Mixmer Designs)

When LNA-modified oligonucleotides are designed as fully modified sequences or as "mixmers" (with alternating LNA and DNA/RNA monomers), they do not typically recruit RNase H.[3][7] Instead, their mechanism of action relies on steric hindrance. By binding with high affinity to a target nucleic acid, they physically obstruct the binding of cellular machinery involved in processes such as:

  • Translation Arrest: Binding to the 5' untranslated region (UTR) or the start codon of an mRNA can prevent ribosome assembly and initiation of translation.[3]

  • Splicing Modulation: Targeting splice sites or splicing regulatory elements within a pre-mRNA can alter splicing patterns, leading to exon skipping or inclusion, or the production of non-functional protein isoforms.

  • microRNA Inhibition: LNA-modified anti-miRs are potent inhibitors of microRNA (miRNA) function.[11] By binding to mature miRNAs, they prevent their incorporation into the RNA-induced silencing complex (RISC) and subsequent targeting of mRNAs.[6][12]

  • Masking of miRNA Binding Sites: LNA oligonucleotides can be designed to bind to miRNA recognition elements in the 3' UTR of mRNAs, thereby preventing the binding of endogenous miRNAs and upregulating protein expression.[13]

Logical Relationship: Steric Blocking Mechanisms of LNA Oligonucleotides

Steric_Block_Mechanisms cluster_mRNA mRNA Targeting cluster_miRNA miRNA Targeting LNA_Oligo Fully Modified LNA or LNA Mixmer Translation_Arrest Translation Arrest (binding to 5' UTR/start codon) LNA_Oligo->Translation_Arrest Splicing_Modulation Splicing Modulation (binding to pre-mRNA splice sites) LNA_Oligo->Splicing_Modulation miRNA_Site_Masking miRNA Binding Site Masking (binding to 3' UTR) LNA_Oligo->miRNA_Site_Masking miRNA_Inhibition Direct miRNA Inhibition (binding to mature miRNA) LNA_Oligo->miRNA_Inhibition

Caption: Diverse steric blocking mechanisms of LNA oligonucleotides.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of LNA-modified oligonucleotides.

Thermal Denaturation Analysis for Melting Temperature (Tm) Determination

This protocol determines the Tm of an LNA-oligonucleotide duplex, providing a quantitative measure of its binding affinity.

Methodology:

  • Oligonucleotide Preparation:

    • Resuspend the LNA-modified oligonucleotide and its complementary DNA or RNA target to a stock concentration of 100 µM in nuclease-free water.

    • Prepare a 2x annealing buffer (e.g., 20 mM sodium phosphate, 200 mM NaCl, 0.2 mM EDTA, pH 7.0).

  • Annealing:

    • In a microcentrifuge tube, combine the LNA oligonucleotide and its complement to a final concentration of 1 µM each in 1x annealing buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper duplex formation.

  • Spectrophotometric Measurement:

    • Transfer the annealed sample to a quartz cuvette suitable for a UV-Vis spectrophotometer equipped with a temperature controller.

    • Measure the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is most accurately determined by calculating the first derivative of the melting curve; the peak of the derivative plot represents the Tm.[3]

Serum Stability Assay

This assay evaluates the nuclease resistance of LNA-modified oligonucleotides in a biologically relevant medium.

Methodology:

  • Oligonucleotide Labeling (Optional but Recommended):

    • Label the 5' end of the LNA oligonucleotide with a fluorescent dye (e.g., Cy3) or a radioactive isotope (e.g., 32P) for easier detection.

  • Incubation:

    • Prepare aliquots of human or fetal bovine serum (e.g., 90 µL).

    • Add the labeled LNA oligonucleotide to each serum aliquot to a final concentration of 1 µM.

    • Incubate the samples at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), remove an aliquot of the reaction mixture and immediately quench the nuclease activity by adding a stop solution (e.g., formamide loading buffer containing EDTA) and placing it on ice.

  • Analysis by Gel Electrophoresis:

    • Separate the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

    • Visualize the intact oligonucleotide bands using a suitable imaging system (fluorescence scanner or phosphorimager).

  • Data Analysis:

    • Quantify the band intensity of the intact oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time.

    • Calculate the half-life (t1/2) by fitting the data to a single exponential decay curve.[3]

In Vitro RNase H Cleavage Assay

This assay determines the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA.

Methodology:

  • Substrate Preparation:

    • Synthesize the target RNA transcript, which can be radiolabeled (e.g., with [α-32P]UTP) during in vitro transcription for sensitive detection.

    • Anneal the LNA gapmer to the target RNA in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT). A typical molar ratio is 1:5 (RNA:gapmer).

  • Enzymatic Reaction:

    • Initiate the cleavage reaction by adding recombinant RNase H (e.g., E. coli or human RNase H1) to the mixture.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding a chelating agent like EDTA.[8][14]

    • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis followed by autoradiography or phosphorimaging.

  • Data Analysis:

    • Quantify the intensity of the full-length RNA substrate and the cleavage products.

    • Calculate the percentage of cleavage. Controls should include a reaction without RNase H and a reaction with a non-gapmer LNA oligonucleotide.

Experimental Workflow: Characterizing an LNA Gapmer

LNA_Gapmer_Workflow Start LNA Gapmer Design and Synthesis Tm_Analysis Thermal Denaturation (Tm Analysis) Start->Tm_Analysis High Affinity? Stability_Assay Serum Stability Assay Start->Stability_Assay Nuclease Resistant? RNaseH_Assay In Vitro RNase H Cleavage Assay Tm_Analysis->RNaseH_Assay Stability_Assay->RNaseH_Assay Cell_Culture Cell-Based Assay (Target Knockdown) RNaseH_Assay->Cell_Culture Active? Data_Analysis Data Analysis and Candidate Selection Cell_Culture->Data_Analysis Potent? End Lead Candidate for In Vivo Studies Data_Analysis->End

Caption: A typical experimental workflow for the preclinical evaluation of an LNA gapmer.

Conclusion

LNA-modified oligonucleotides have emerged as a powerful platform for the specific and potent modulation of gene expression. Their exceptional binding affinity, coupled with high nuclease resistance, underpins their efficacy. The ability to rationally design LNA oligonucleotides to function via either RNase H-mediated degradation or steric blockade provides a versatile toolkit for researchers and drug developers. The experimental protocols detailed herein offer a robust framework for the characterization and validation of novel LNA-based therapeutic candidates. As our understanding of the intricate cellular uptake and trafficking pathways of these molecules continues to grow, so too will the potential for developing highly effective and safe LNA-based medicines.

References

The Unlocked Potential of a Locked Conformation: A Technical Guide to 2',4'-BNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is continually evolving, driven by the pursuit of enhanced stability, binding affinity, and specificity. Among the most promising innovations in this arena is the development of 2',4'-bridged nucleic acids (2',4'-BNAs). These synthetic analogs, characterized by a methylene bridge that locks the ribose moiety into a C3'-endo (North) conformation, exhibit remarkable properties that make them powerful tools for a range of applications, from antisense technology to diagnostics. This technical guide provides an in-depth exploration of the structural rigidity and conformational dynamics of 2',4'-BNAs, offering a comprehensive resource for researchers seeking to harness their potential.

The Core of Rigidity: Structural Features of 2',4'-BNA

2',4'-BNA is a class of modified RNA nucleotides where a bridge is synthetically incorporated between the 2' and 4' positions of the ribose sugar. This structural constraint locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes. This pre-organization of the sugar moiety is the primary reason for the enhanced biophysical properties of 2',4'-BNA-modified oligonucleotides.

Several generations of 2',4'-BNAs have been developed, each with unique modifications to the bridge to fine-tune its properties. Notable examples include:

  • Locked Nucleic Acid (LNA): The first generation of 2',4'-BNA, featuring a 2'-O,4'-C-methylene bridge.

  • 2',4'-BNA(NC): A second-generation analog with a 2'-O,4'-C-aminomethylene bridge, which introduces a nitrogen atom into the bridge, further enhancing its properties.[1][2] Variants of 2',4'-BNA(NC) include those with N-H, N-Me, and N-Bn substitutions on the amino group.[3]

  • 2',4'-BNAcoc: This analog possesses a seven-membered bridge (2'-O,4'-C-methylenoxymethylene), which also rigidly locks the sugar in the N-type conformation.[4]

  • cEt and cMOE BNA: These analogs incorporate constrained 2'-O-ethyl (cEt) or 2'-O-methoxyethyl (cMOE) modifications within the bicyclic structure, offering a balance of high affinity and improved safety profiles.[5]

The rigid N-type conformation of 2',4'-BNAs leads to several key advantages over natural nucleic acids and other analogs:

  • Increased Binding Affinity: The pre-organized structure of 2',4'-BNA monomers reduces the entropic penalty of hybridization, leading to a significant increase in the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[6][7]

  • Enhanced Nuclease Resistance: The bridged structure provides steric hindrance against nuclease degradation, significantly increasing the in vivo stability of 2',4'-BNA-modified oligonucleotides compared to natural DNA and RNA, and even phosphorothioate analogs.[5][8][9]

  • Improved Specificity: The high binding affinity allows for the use of shorter oligonucleotides, which can lead to greater sequence specificity and reduced off-target effects.

Quantitative Analysis of 2',4'-BNA Properties

The enhanced properties of 2',4'-BNA-modified oligonucleotides have been quantified through various biophysical studies. The following tables summarize key data, providing a comparative overview.

Table 1: Thermal Stability (Tm) of 2',4'-BNA Modified Duplexes

Oligonucleotide Sequence (Modification)ComplementTm (°C)ΔTm/modification (°C)Reference
5'-d(CGC-T -GTC)-3' (Unmodified)3'-r(GCG-A-CAG)-5'50.5-[10]
5'-d(CGC-T -GTC)-3' (LNA)3'-r(GCG-A-CAG)-5'59.5+9.0[10]
5'-d(CGC-T -GTC)-3' (2',4'-BNA(NC)[NH])3'-r(GCG-A-CAG)-5'61.5+11.0[10]
5'-d(CGC-T -GTC)-3' (2',4'-BNA(NC)[NMe])3'-r(GCG-A-CAG)-5'60.5+10.0[10]
5'-d(TFO) (Unmodified)3'-d(dsDNA target)--[11]
5'-d(TFO) (2',4'-BNA modified)3'-d(dsDNA target)-+4.3 to +5.0[11]
BNA/DNA chimeric oligonucleotidesRNA-+5 to +6[6]

Note: TFO stands for Triplex-Forming Oligonucleotide. ΔTm values represent the change in melting temperature per modification compared to the unmodified oligonucleotide.

Table 2: Nuclease Resistance of 2',4'-BNA Modified Oligonucleotides

Oligonucleotide ModificationRelative Nuclease ResistanceReference
Natural DNALow[5][9]
Phosphorothioate (PS)Moderate[10]
LNAModerate[5][9]
2',4'-BNA(NC)High[2][9]
cEt and cMOE BNAVery High[5]

Table 3: Binding Affinity (Kd) of 2',4'-BNA Modified Oligonucleotides

OligonucleotideTargetFold Increase in Binding Affinity (vs. natural)Reference
2',4'-BNA modified TFOdsDNAat least 300-fold[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2',4'-BNA-modified oligonucleotides.

Synthesis of 2',4'-BNA Oligonucleotides

The synthesis of 2',4'-BNA modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a well-established and robust method.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

G Solid-Phase Synthesis of 2',4'-BNA Oligonucleotides cluster_0 Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Detritylation Capping Capping Coupling->Capping 2. Coupling of 2',4'-BNA phosphoramidite Oxidation Oxidation Capping->Oxidation 3. Capping of unreacted 5'-OH Oxidation->Deblocking 4. Oxidation of phosphite triester End Cleavage and Deprotection Oxidation->End Repeat cycle for desired length Start Start with solid support (e.g., CPG with first nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) End->Purification

Caption: Automated solid-phase synthesis cycle for incorporating 2',4'-BNA monomers.

Protocol:

  • Preparation of 2',4'-BNA Phosphoramidites: The synthesis of the monomeric 2',4'-BNA phosphoramidite building blocks is a multi-step organic synthesis process, the specifics of which depend on the desired bridge chemistry (e.g., LNA, 2',4'-BNA(NC)).[3][10] These phosphoramidites are then used in the automated synthesizer.

  • Solid-Phase Synthesis:

    • Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

    • Cycle: The synthesis proceeds through a series of automated cycles, each adding one nucleotide to the growing chain.

      • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

      • Coupling: The 2',4'-BNA phosphoramidite, activated by a catalyst (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

      • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine).

  • Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a strong base (e.g., ammonium hydroxide).

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide.

Conformational Analysis

The structural rigidity and conformation of 2',4'-BNA-modified oligonucleotides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure and dynamics of oligonucleotides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified 2',4'-BNA-modified oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). The concentration should be in the millimolar range.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR: To observe the overall spectral features and imino proton resonances indicative of base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds within the same sugar spin system.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-³¹P Correlation Spectra: To probe the conformation of the phosphodiester backbone.

  • Data Analysis: The NMR data is processed and analyzed to assign the resonances to specific protons and nuclei in the oligonucleotide. The distance and dihedral angle restraints derived from the NMR data are then used in computational modeling programs to calculate the three-dimensional structure of the 2',4'-BNA-modified duplex.

3.2.2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Protocol:

  • Crystallization: The purified 2',4'-BNA-modified oligonucleotide is crystallized by screening a wide range of conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution structure.

3.2.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to probe the overall conformation of nucleic acids in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the 2',4'-BNA-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer) at a concentration typically in the micromolar range.

  • Data Acquisition: The CD spectrum is recorded over a wavelength range of approximately 200-320 nm. The characteristic CD spectrum of an A-form duplex (which is expected for 2',4'-BNA-containing duplexes) shows a positive peak around 260 nm and a negative peak around 210 nm.

  • Thermal Melting: To determine the melting temperature (Tm), the CD signal at a specific wavelength (e.g., 260 nm) is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the duplex is denatured.

Mechanisms of Action in Drug Development

The unique properties of 2',4'-BNAs make them highly effective in antisense and RNA interference (RNAi) applications.

Antisense Oligonucleotides (ASOs)

2',4'-BNA-modified ASOs are typically designed as "gapmers," consisting of a central block of DNA or phosphorothioate DNA flanked by 2',4'-BNA "wings."

Signaling Pathway: RNase H-Mediated Cleavage

G Mechanism of 2',4'-BNA Gapmer ASO ASO 2',4'-BNA Gapmer ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Degradation Cleavage->Degradation NoTranslation Inhibition of Translation Degradation->NoTranslation G Mechanism of 2',4'-BNA Modified siRNA siRNA 2',4'-BNA Modified siRNA Duplex Dicer Dicer siRNA->Dicer optional processing RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer->RISC_loading RISC Active RISC RISC_loading->RISC Guide strand loading mRNA Target mRNA RISC->mRNA binds to Cleavage mRNA Cleavage RISC->Cleavage mediates mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation NoTranslation Inhibition of Translation Degradation->NoTranslation

References

An In-depth Technical Guide to Bridged Nucleic Acids and Their Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering unprecedented control over the structural and functional properties of oligonucleotides.[1] These synthetic analogs are characterized by a covalent bridge that locks the ribose sugar moiety into a specific conformation, typically the C3'-endo (North) conformation, which is characteristic of A-form RNA duplexes.[1][2] This structural rigidity pre-organizes the oligonucleotide for hybridization, leading to a host of desirable properties for research and therapeutic applications.[1]

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), were independently developed in the late 1990s and demonstrated a remarkable increase in binding affinity to complementary DNA and RNA strands.[3] This pioneering work has since paved the way for the development of subsequent generations of BNAs with fine-tuned characteristics. Unlike traditional nucleic acids, which possess a higher degree of conformational freedom, the "locked" structure of BNAs is thermodynamically favorable for duplex formation.[4] This guide provides a comprehensive overview of BNAs and their analogs, detailing their properties, synthesis, and applications, with a focus on providing practical data and protocols for researchers in the field.

Core Concepts and Chemical Structures

The defining feature of a BNA is the introduction of a bridge at the 2', 4'-position of the ribose sugar. This bridge can be a five, six, or even seven-membered ring structure.[1] The nature of this bridge dictates the specific properties of the BNA analog.

  • Locked Nucleic Acid (LNA) / 2',4'-BNA: The archetypal BNA, LNA, contains a 2'-O,4'-C-methylene bridge. This five-membered ring structure effectively locks the ribose in a C3'-endo conformation, mimicking the structure of RNA.[2]

  • 2'-O,4'-C-Ethylene-Bridged Nucleic Acid (ENA): ENA possesses a six-membered ethylene bridge between the 2'-oxygen and the 4'-carbon. This modification also enforces an N-type sugar pucker and has been shown to confer even greater nuclease resistance than LNA.

  • 2',4'-BNANC: This second-generation BNA features a six-membered bridge with an N-O linkage (2'-O,4'-C-aminoethylene bridge).[3] Oligonucleotides containing 2',4'-BNANC exhibit high thermal stability, enhanced nuclease resistance, and lower toxicity compared to their LNA counterparts.[3]

  • Unlocked Nucleic Acid (UNA): In stark contrast to the rigid structure of BNAs, Unlocked Nucleic Acid (UNA) is an acyclic RNA mimic that lacks the C2'-C3' bond of the ribose ring. This modification introduces flexibility and has a destabilizing effect on duplexes, a property that can be strategically employed in siRNA design to reduce off-target effects.

Quantitative Data on BNA Properties

The incorporation of BNA monomers into oligonucleotides leads to significant and quantifiable improvements in their biophysical properties. The following tables summarize key data for easy comparison.

Table 1: Thermal Stability of BNA-Modified Oligonucleotides

The melting temperature (Tm) is a critical parameter for assessing the stability of a nucleic acid duplex. The change in Tm (ΔTm) per modification is a common metric for evaluating the stabilizing effect of a nucleic acid analog.

BNA AnalogComplementary StrandAverage ΔTm per Modification (°C)Reference(s)
LNA (2',4'-BNA) RNA+1.5 to +4[5]
DNA+1.3 to +3.0[3]
ENA RNA+5.2[]
2',4'-BNANC RNA+4.7 to +7.0[3]
DNA-1.0 to +1.8[3]

Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.

Table 2: Nuclease Resistance of BNA Analogs

Enhanced resistance to degradation by cellular nucleases is a key advantage of BNAs for in vivo applications.

BNA AnalogComparisonRelative Nuclease ResistanceReference(s)
LNA (2',4'-BNA) vs. PhosphorothioateMore stable[5]
ENA vs. DNA~400 times more resistant
vs. LNA~80 times more resistant
2',4'-BNANC vs. LNAMuch higher resistance[1]
vs. PhosphorothioateTremendously higher[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BNA-containing oligonucleotides.

Protocol 1: Solid-Phase Synthesis of BNA-Modified Oligonucleotides

The synthesis of BNA-modified oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

1. Solid Support Preparation:

  • Start with a solid support, typically controlled-pore glass (CPG) or polystyrene, functionalized with the desired 3'-terminal nucleoside.

2. Synthesis Cycle: Each cycle consists of four main steps:

  • Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid solution (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[8]
  • Coupling: Activation of the BNA phosphoramidite monomer with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] This forms a phosphite triester linkage.
  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[9]
  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[8] For phosphorothioate linkages, a sulfurizing agent is used instead.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.
  • This is followed by deprotection of the phosphate and nucleobase protecting groups by heating in the ammonium hydroxide solution.

4. Purification:

  • The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[8]

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the Tm of a BNA-modified oligonucleotide duplex by measuring the change in UV absorbance with temperature.

1. Sample Preparation:

  • Anneal the BNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
  • Prepare samples at a known concentration (e.g., 2 µM) in a quartz cuvette.

2. Instrumentation:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

3. Measurement:

  • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C).[10]
  • Record the absorbance at each temperature point to generate a melting curve.

4. Data Analysis:

  • Plot absorbance versus temperature. The resulting curve will be sigmoidal.
  • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.[11] This can be determined by finding the maximum of the first derivative of the melting curve.

Protocol 3: Nuclease Resistance Assay (3'-Exonuclease)

This assay evaluates the stability of BNA-modified oligonucleotides against degradation by a 3'-exonuclease, such as snake venom phosphodiesterase (SVPD).

1. Sample Preparation:

  • Prepare the BNA-modified oligonucleotide and a control unmodified oligonucleotide at a specific concentration in an appropriate buffer (e.g., glycine buffer for SVPD).[12]

2. Enzyme Reaction:

  • Add the 3'-exonuclease (e.g., SVPD) to the oligonucleotide solutions to initiate the degradation reaction.[12]
  • Incubate the reactions at 37 °C.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzyme activity (e.g., by adding EDTA or heating).

4. Analysis of Degradation:

  • Analyze the samples by PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.
  • Quantify the amount of remaining full-length oligonucleotide at each time point to determine the degradation rate.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of BNA-modified duplexes.

1. Sample Preparation:

  • Prepare the BNA-modified oligonucleotide duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference. The buffer must be optically transparent in the far-UV region.[13]
  • The sample should be highly pure.[13]

2. Instrumentation:

  • Use a CD spectropolarimeter.

3. Measurement:

  • Record the CD spectrum in the far-UV range (typically 190-320 nm).[13]
  • The resulting spectrum provides information about the helical conformation of the duplex. A-form duplexes (typical for RNA and BNA-RNA hybrids) show a positive peak around 260 nm and a negative peak around 210 nm, while B-form duplexes (typical for DNA) have a positive peak around 275 nm and a negative peak around 245 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action for BNA-based Antisense Oligonucleotides (ASOs)

A common application of BNAs is in "gapmer" ASOs. These are chimeric oligonucleotides with a central "gap" of DNA or phosphorothioate DNA flanked by BNA "wings". This design leverages the high binding affinity and nuclease resistance of the BNA wings and the ability of the DNA gap to recruit RNase H.

The diagram below illustrates the RNase H-mediated degradation of target mRNA by a BNA gapmer ASO.

RNaseH_Mechanism ASO BNA Gapmer ASO Hybrid ASO-mRNA Heteroduplex ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Cleavage Recruited Degradation mRNA Degradation Cleavage->Degradation NoProtein No Protein Translation Degradation->NoProtein ASO_Development_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Screening cluster_invivo 3. In Vivo Evaluation cluster_final 4. Candidate Selection Target Target Identification Design ASO Sequence Design (BNA Gapmer) Target->Design Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis Binding Binding Affinity (Tm) Synthesis->Binding Stability Nuclease Stability Synthesis->Stability Efficacy Cell-based Efficacy (RT-qPCR, Western Blot) Binding->Efficacy Stability->Efficacy OffTarget In Vitro Off-Target Analysis Efficacy->OffTarget PKPD Pharmacokinetics & Pharmacodynamics OffTarget->PKPD Efficacy_vivo In Vivo Efficacy (Animal Models) PKPD->Efficacy_vivo Tox Toxicology Studies Efficacy_vivo->Tox Candidate Lead Candidate Selection Tox->Candidate

References

A Technical Guide to 2'-O,4'-C-Methyleneadenosine: A Bridged Nucleic Acid Analog as a Nucleoside Antimetabolite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 2'-O,4'-C-Methyleneadenosine, a synthetically modified nucleoside analog. It is classified as both a nucleoside antimetabolite and a first-generation Bridged Nucleic Acid (BNA), also known as a Locked Nucleic Acid (LNA). The defining structural feature of this molecule is a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the furanose ring into a C3'-endo conformation. This conformational rigidity enhances binding affinity to complementary nucleic acid strands and confers unique biological properties. As a nucleoside analog, it must be anabolized intracellularly to its active triphosphate form to exert its antimetabolite effects. The triphosphate analog then competes with endogenous nucleoside triphosphates for incorporation into nascent DNA or RNA chains by polymerases, leading to chain termination and inhibition of nucleic acid synthesis. This guide details its mechanism of action, synthesis, and potential therapeutic applications, supported by illustrative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Nucleoside Antimetabolites

Nucleoside antimetabolites are a class of drugs that are structurally similar to natural purine or pyrimidine nucleosides, the essential building blocks of DNA and RNA.[1][2] These analogs can be taken up by cells and, like their physiological counterparts, undergo intracellular phosphorylation by host cell kinases to become active nucleotide 5'-triphosphates.[1][3][4]

Once activated, their primary mechanisms of action include:

  • Competitive Inhibition: The analog triphosphate competes with the natural deoxynucleotide or nucleotide triphosphate for the active site of a DNA or RNA polymerase.

  • Chain Termination: After incorporation into a growing nucleic acid strand, the analog can prevent the addition of the next nucleotide, thereby halting elongation.[5] This can occur even if the analog possesses a 3'-hydroxyl group, a phenomenon known as nonobligate chain termination.[5]

By disrupting the process of DNA replication or RNA synthesis, these agents can induce cell cycle arrest and apoptosis, making them effective antiviral and anticancer agents.[2][3][6]

This compound (LNA-A): A Bridged Nucleic Acid Analog

Structure and Properties

This compound, also known as LNA-A, is a modified adenosine analog characterized by a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose moiety.[7][8][9] This bridge locks the sugar pucker in a C3'-endo conformation, which is the preferred conformation for nucleotides in A-form DNA and RNA duplexes. This pre-organization of the sugar conformation is a hallmark of Bridged Nucleic Acids (BNAs).[10][11] The primary consequence of this structural constraint is a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.

Synthesis

A chemoenzymatic convergent synthesis for 2'-O,4'-C-methyleneribonucleosides has been developed.[12] This methodology leverages the high regioselectivity of enzymes to achieve specific chemical transformations that are challenging through traditional chemistry alone. The key step involves the efficient and selective acetylation of one of two diastereotopic hydroxymethyl groups on a ribofuranose precursor, catalyzed by Novozyme-435, an immobilized lipase.[12] This enzymatic step allows for the successful and convergent synthesis of various LNA monomers, including the adenosine analog.[12]

G A Ribofuranose Derivative (3-O-benzyl-4-C-hydroxymethyl- 1,2-O-isopropylidene-α-d-ribofuranose) B Enzymatic Acetylation (Novozyme-435) A->B Substrate C Regioselective Acetylation Product B->C Catalysis D Chemical Transformations C->D E Glycosylation (Coupling with Adenine Base) D->E F Final Deprotection E->F G This compound (LNA-A) F->G

Caption: Simplified workflow for the chemoenzymatic synthesis of LNA-A.

Mechanism of Action as an Antimetabolite

The function of this compound as an antimetabolite is contingent on its intracellular conversion to its active triphosphate form.

Intracellular Activation Pathway

For this compound to become active, it must be phosphorylated three times by cellular kinases. This sequential addition of phosphate groups to the 5'-hydroxyl position converts the nucleoside into its corresponding monophosphate (LNA-AMP), diphosphate (LNA-ADP), and finally the active triphosphate (LNA-ATP) form. This bioactivation is a prerequisite for its recognition by polymerases.

G cluster_cell Intracellular Space B LNA-Adenosine C LNA-AMP B->C Kinase 1 D LNA-ADP C->D Kinase 2 E LNA-ATP (Active Form) D->E Kinase 3 F Incorporation into DNA/RNA E->F A LNA-Adenosine (Extracellular) A->B Nucleoside Transporter

Caption: Intracellular phosphorylation cascade of this compound.
Inhibition of Polymerases and Non-obligate Chain Termination

The active LNA-ATP competes with endogenous ATP for incorporation into growing nucleic acid chains by polymerases, such as viral RNA-dependent RNA polymerase (RdRp).[4][5] Studies on related 2'-C-methylated nucleoside analogs have shown that after incorporation, despite the presence of a 3'-hydroxyl group necessary for forming the next phosphodiester bond, further chain elongation is prevented.[5] This "nonobligate chain termination" is not due to a steric clash that prevents the next nucleotide from binding. Instead, the incorporated analog locks the polymerase in a conformation that prevents the active site from closing, a critical step required for catalysis of the subsequent nucleotide addition.[5][13]

G cluster_binding Substrate Binding A Polymerase-Template Complex B Natural ATP A->B C LNA-ATP A->C G Normal Elongation B->G D Incorporation of LNA-AMP C->D Competitive Incorporation E Polymerase Active Site Closure Blocked D->E F Chain Elongation Halted E->F

Caption: Mechanism of polymerase inhibition by LNA-ATP.

Preclinical Data and Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related adenosine analogs can serve as valuable illustrations of the potential potency and activity profile for this class of compounds.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Related Adenosine Analogs
CompoundTarget/Cell LineAssay TypeEndpointValue (µM)Reference
2-chloro-2'-deoxyadenosineCCRF-CEM T-lymphoblastoid cellsGrowth InhibitionIC500.045[6]
2-bromo-2'-deoxyadenosineCCRF-CEM T-lymphoblastoid cellsGrowth InhibitionIC500.068[6]
4'-C-methyl-2'-deoxyadenosineHIV-1 infected cellsViral ReplicationEC50Submicromolar[14]
4'-C-ethyl-2'-deoxyadenosineHIV-1 infected cellsViral ReplicationEC50Submicromolar[14]
HNC-1664SARS-CoV-2 infected cellsAntiviral ActivityIC500.019 - 0.096[15]
RiboprineSARS-CoV-2 infected cellsAntiviral ActivityEC500.49[16]
ForodesineSARS-CoV-2 infected cellsAntiviral ActivityEC500.73[16]
1'-cyano-4-aza-7,9-dideazaadenosineHCV Replicon (Huh-7 cells)Antiviral ActivityEC504.1[4]
Table 2: In Vitro Enzyme Inhibition by Triphosphate Forms of Related Analogs
Compound (Triphosphate form)EnzymeEndpointValue (µM)Reference
Riboprine-TPSARS-CoV-2 RdRpEC500.22[16]
Forodesine-TPSARS-CoV-2 RdRpEC500.25[16]
1'-cyano-4-aza-7,9-dideazaadenosine-TPHCV RdRp (NS5B)IC505.6[4]

Key Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that causes a 50% reduction in cell viability (CC50).

  • Cell Plating: Seed human cell lines (e.g., A549, Huh-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent such as WST-8 or CellTiter-Glo® to each well. These reagents measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.

  • Data Acquisition: After a short incubation with the reagent (1-4 hours), measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the compound concentration (log-transformed) and use a non-linear regression model to calculate the CC50 value.

HCV Replicon Assay for Antiviral Activity

This cell-based assay measures the ability of a compound to inhibit viral replication.[4][9]

  • Cell Plating: Seed Huh-7 cells harboring a Hepatitis C Virus (HCV) subgenomic replicon that expresses a reporter gene (e.g., luciferase) into 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours to allow the compound to affect viral replication.

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the intracellular contents, including the luciferase enzyme.

  • Luciferase Measurement: Add a luciferase substrate to the cell lysate. The resulting luminescence, which is proportional to the level of viral replication, is measured with a luminometer.

  • Analysis: Calculate the 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, by plotting the luminescence signal against the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.

G A Plate Huh-7 cells (containing HCV replicon with luciferase reporter) B Add serial dilutions of This compound A->B C Incubate for 72 hours B->C D Lyse cells to release intracellular contents C->D E Measure Luciferase Activity (Luminescence) D->E F Data Analysis: Calculate EC50 and CC50 E->F G Determine Selectivity Index (SI = CC50 / EC50) F->G

Caption: Experimental workflow for the HCV replicon assay.
In Vitro Polymerase Chain Termination Assay

This biochemical assay directly assesses the effect of the compound's triphosphate form on polymerase activity.[5][14]

  • Reaction Setup: Prepare a reaction mixture containing a buffer, a purified polymerase (e.g., HIV-1 RT or HCV RdRp), a 5'-radiolabeled DNA/RNA primer annealed to a complementary template, and a mixture of dNTPs or NTPs.

  • Initiation: Aliquot the mixture into tubes. Add either the natural nucleotide (ATP) as a control or the triphosphate analog (LNA-ATP) at various concentrations. Initiate the reaction by adding the enzyme.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching buffer containing EDTA and formamide.

  • Product Resolution: Denature the products by heating and resolve them on a high-resolution denaturing polyacrylamide gel (PAGE).

  • Visualization and Analysis: Visualize the radiolabeled DNA/RNA products using phosphorimaging. The appearance of shorter bands in the presence of LNA-ATP compared to the control indicates chain termination.

Pharmacokinetics and Metabolism (General Principles)

The pharmacokinetic (PK) profile of a single nucleoside analog like this compound is expected to differ significantly from that of an LNA-containing oligonucleotide. For single nucleoside analogs, oral bioavailability can be variable and is a key consideration.[17]

For the broader class of LNA and 2'-O-methoxyethyl (2'-MOE) modified oligonucleotides, which incorporate analogs like LNA-A, the PK properties are better characterized:

  • Distribution: Following subcutaneous administration, these oligonucleotides are absorbed and distribute widely, with the highest concentrations found in the kidney and liver.[18] They are highly bound to plasma proteins.[18]

  • Metabolism: The primary metabolic pathway is through cleavage by endo- and exonucleases, resulting in shortened oligonucleotide metabolites.[18][19]

  • Excretion: The parent drug and its metabolites are primarily eliminated through urinary excretion.[18] The elimination from plasma is multiphasic, with a rapid distribution phase followed by a much slower terminal elimination phase.[18]

Conclusion and Future Directions

This compound is a potent nucleoside analog that combines the antimetabolite properties of adenosine analogs with the unique conformational rigidity of Bridged Nucleic Acids. Its mechanism of action, involving intracellular phosphorylation and subsequent non-obligate termination of nucleic acid synthesis, positions it as a promising scaffold for the development of novel antiviral and anticancer therapeutics. The locked C3'-endo conformation enhances its interaction with polymerases and provides a distinct advantage over more flexible nucleoside analogs.

Future research should focus on generating specific preclinical data for this compound, including comprehensive in vitro activity against a wide range of viral and cancer cell lines, detailed enzymatic inhibition studies, and in vivo efficacy and toxicology assessments. Furthermore, a thorough investigation of its pharmacokinetic and metabolic profile as a single agent is crucial for its potential translation into a clinical candidate. The exploration of prodrug strategies to enhance its oral bioavailability and intracellular phosphorylation could further unlock its therapeutic potential.

References

Unlocking the Power of C3'-Endo: A Technical Guide to LNA Sugar Puckering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) has emerged as a cornerstone of modern oligonucleotide therapeutics and diagnostics. Its remarkable properties, including enhanced binding affinity, specificity, and nuclease resistance, stem from a key structural feature: the C3'-endo sugar pucker. This in-depth technical guide provides a comprehensive exploration of the C3'-endo conformation in LNA, detailing its structural basis, thermodynamic implications, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with LNA technology.

The Structural Basis of C3'-Endo Predominance in LNA

In natural nucleic acids, the furanose ring of the sugar moiety is flexible and can adopt various conformations, primarily the C2'-endo (found in B-form DNA) and C3'-endo (found in A-form RNA) puckers. LNA monomers are chemically modified with a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This bridge "locks" the sugar into a rigid C3'-endo conformation, which is characteristic of A-form helices.[1][2][3] This pre-organization of the sugar moiety is the fundamental reason behind LNA's unique biophysical properties.

The rigid C3'-endo pucker in LNA has a profound impact on the overall structure of an oligonucleotide duplex. When LNA monomers are incorporated into a DNA or RNA strand, they force the duplex to adopt an A-like conformation.[3] This is in contrast to unmodified DNA duplexes, which typically adopt a B-form geometry. The A-form helix is characterized by a wider and shallower minor groove and a narrower and deeper major groove compared to the B-form helix.

Below is a diagram illustrating the structural difference between a natural deoxyribose sugar and an LNA monomer, highlighting the methylene bridge and the resulting locked C3'-endo pucker.

cluster_DNA Deoxyribose (DNA) cluster_LNA Locked Nucleic Acid (LNA) DNA_sugar C2_endo C2'-endo Pucker Flexible Flexible Conformation C2_endo->Flexible Leads to LNA_sugar C3_endo Locked C3'-endo Pucker Rigid Rigid Conformation C3_endo->Rigid Leads to

Figure 1. Comparison of Deoxyribose and LNA Sugar Pucker.

Thermodynamic Consequences of the C3'-Endo Conformation

The pre-organized C3'-endo pucker of LNA monomers has significant thermodynamic consequences, leading to enhanced stability of LNA-containing duplexes. This increased stability is a key advantage in various applications, including antisense therapy and diagnostics.

Increased Thermal Stability (Tm)

The melting temperature (Tm) of a nucleic acid duplex is the temperature at which half of the duplexes are dissociated. The incorporation of LNA monomers into an oligonucleotide significantly increases its Tm. This is because the rigid LNA structure reduces the entropic penalty associated with duplex formation. In essence, the single-stranded LNA oligonucleotide is already "pre-organized" for binding, leading to a more favorable free energy of hybridization.

The increase in Tm per LNA modification is dependent on the sequence context but is typically in the range of 2-8 °C per LNA monomer.

Enhanced Binding Affinity (Lower Kd)

Binding affinity is a measure of the strength of the interaction between two molecules and is often expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The C3'-endo conformation of LNA contributes to a significantly lower Kd for LNA-containing oligonucleotides binding to their complementary DNA or RNA targets. This enhanced affinity is a direct consequence of the favorable thermodynamics of duplex formation.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for LNA-modified oligonucleotides. The data is presented as the change in Gibbs free energy (ΔΔG°), enthalpy (ΔΔH°), and entropy (-TΔΔS°) upon incorporation of a single LNA-T modification into a DNA strand of a DNA/RNA duplex, as well as the change in melting temperature (ΔTm).

Table 1: Thermodynamic Parameters for a Single LNA-T Modification in a DNA/RNA Duplex [4]

Sequence Context (5'-X(LNA-T)Y-3')ΔΔG°₃₇ (kcal/mol)ΔΔH° (kcal/mol)-TΔΔS° (kcal/mol)ΔTm (°C)
A(LNA-T)A-1.9-10.58.66.9
A(LNA-T)C-1.1-5.74.63.9
A(LNA-T)G-1.5-8.26.75.4
C(LNA-T)A-1.8-10.18.36.5
C(LNA-T)C-1.5-8.57.05.5
C(LNA-T)T-1.5-8.46.95.4
G(LNA-T)A-2.0-11.29.27.3
G(LNA-T)T-1.2-6.55.34.2
T(LNA-T)A-1.9-10.78.86.9
T(LNA-T)C-1.8-10.18.36.5

Data is presented as the change in thermodynamic parameters upon LNA modification compared to the unmodified DNA/RNA duplex. A negative ΔΔG° indicates stabilization.

Experimental Protocols for Characterizing C3'-Endo Sugar Puckering

Several biophysical techniques are employed to characterize the sugar pucker conformation of LNA and the overall structure of LNA-containing duplexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution. For sugar pucker analysis, the most informative parameters are the scalar coupling constants (J-couplings) between protons in the ribose ring.

Protocol for Sugar Pucker Analysis by 1H NMR:

  • Sample Preparation:

    • Dissolve the LNA-containing oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 99.9% D₂O to a final concentration of 0.5-2.0 mM.

    • Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) experiment at a suitable temperature (e.g., 25°C) on a high-field NMR spectrometer (≥ 600 MHz).

    • Typical acquisition parameters include a spectral width of 10-12 ppm in both dimensions, 2048 complex points in the direct dimension, and 512-1024 increments in the indirect dimension.

  • Data Processing and Analysis:

    • Process the 2D DQF-COSY spectrum using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the cross-peaks corresponding to the H1'-H2' and H3'-H4' protons of each sugar residue.

    • Measure the ³J(H1'-H2') coupling constant from the fine structure of the cross-peaks.

      • A small ³J(H1'-H2') coupling constant (< 3 Hz) is indicative of a C3'-endo (North) conformation.

      • A large ³J(H1'-H2') coupling constant (> 7 Hz) is indicative of a C2'-endo (South) conformation.

    • For LNA residues, the ³J(H1'-H2') coupling constant will be consistently small, confirming the locked C3'-endo pucker.

The following diagram illustrates the workflow for NMR-based sugar pucker analysis.

Sample_Prep 1. Sample Preparation (LNA Oligo in D2O Buffer) NMR_Acquisition 2. NMR Data Acquisition (2D DQF-COSY) Sample_Prep->NMR_Acquisition Data_Processing 3. Data Processing NMR_Acquisition->Data_Processing Analysis 4. Coupling Constant Analysis Data_Processing->Analysis C3_endo Small J(H1'-H2') => C3'-endo Analysis->C3_endo If C2_endo Large J(H1'-H2') => C2'-endo Analysis->C2_endo If

Figure 2. NMR Experimental Workflow for Sugar Pucker Analysis.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. This technique can be used to directly visualize the C3'-endo conformation of LNA residues and the overall A-form geometry of LNA-containing duplexes.

Protocol for X-ray Crystallography of LNA-DNA Duplexes: [1]

  • Oligonucleotide Synthesis and Purification:

    • Synthesize and purify the LNA-containing and complementary DNA strands using standard phosphoramidite chemistry and HPLC purification.

  • Crystallization:

    • Anneal the oligonucleotides to form the duplex.

    • Screen for crystallization conditions using commercially available kits (e.g., Hampton Research, Qiagen). A common starting point is the hanging drop vapor diffusion method.

    • A reported successful crystallization condition for an LNA-containing duplex is: 50 mM sodium cacodylate pH 6.0, 10 mM MgCl₂, 1.0 M lithium sulfate.[5]

  • Data Collection:

    • Mount a suitable crystal and flash-cool it in a cryostream (typically 100 K).

    • Collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data using software such as HKL2000 or XDS.

    • Solve the structure using molecular replacement with a canonical A-form DNA duplex as a search model.

    • Refine the atomic model against the experimental data using software like PHENIX or REFMAC5.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall conformation of nucleic acid duplexes. The CD spectrum of a nucleic acid is sensitive to its helical geometry.

Protocol for CD Spectroscopy of LNA Duplexes:

  • Sample Preparation:

    • Prepare a solution of the LNA-containing duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of approximately 5-10 µM.

    • Use a quartz cuvette with a path length of 1 cm.

  • Data Acquisition:

    • Record the CD spectrum from 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • Typical instrument settings include a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a response time of 1 second.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • An A-form duplex, characteristic of LNA-containing duplexes, will exhibit a positive Cotton effect around 260-270 nm, a negative band around 240-250 nm, and a strong negative band around 210 nm.

    • A B-form DNA duplex shows a positive band around 275 nm and a negative band of similar magnitude around 245 nm.

The following diagram illustrates the expected CD spectra for A-form and B-form duplexes.

cluster_cd Characteristic CD Spectra plot

Figure 3. Idealized CD Spectra of A-form and B-form Duplexes.

Implications for Drug Development

The C3'-endo sugar pucker and the resulting A-form helical geometry of LNA-containing oligonucleotides have significant implications for drug development, particularly in the field of antisense technology.

  • Enhanced Target Binding: The high affinity of LNA for its target RNA leads to more potent and effective antisense oligonucleotides.[2]

  • Improved Specificity: The rigid conformation of LNA enhances mismatch discrimination, reducing off-target effects.

  • Increased Nuclease Resistance: The methylene bridge protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of LNA-based drugs.[2]

  • Modulation of RNase H Activity: The A-like duplex formed by an LNA-DNA gapmer and its target RNA is a substrate for RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. This is a key mechanism of action for many antisense drugs.

The relationship between LNA's structural properties and its therapeutic potential is summarized in the diagram below.

LNA_Structure LNA Monomer (Methylene Bridge) C3_endo Locked C3'-endo Sugar Pucker LNA_Structure->C3_endo Nuclease_Resistance Nuclease Resistance LNA_Structure->Nuclease_Resistance A_form A-form Duplex Geometry C3_endo->A_form High_Affinity High Binding Affinity A_form->High_Affinity High_Specificity High Specificity A_form->High_Specificity RNaseH RNase H Activation A_form->RNaseH Therapeutic_Potential Enhanced Therapeutic Potential High_Affinity->Therapeutic_Potential High_Specificity->Therapeutic_Potential Nuclease_Resistance->Therapeutic_Potential RNaseH->Therapeutic_Potential

Figure 4. LNA Structure-Function Relationship in Drug Development.

Conclusion

The locked C3'-endo sugar pucker is the defining structural feature of LNA, conferring upon it a unique set of biophysical properties that are highly advantageous for therapeutic and diagnostic applications. A thorough understanding of the structural and thermodynamic consequences of this modification, as well as the experimental techniques used for its characterization, is essential for the rational design and development of next-generation oligonucleotide-based technologies. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of LNA in their work.

References

The Dawn of a New Era in Nucleic Acid Chemistry: An In-depth Technical Guide to the Early Development of 2'-O,4'-C-Methylene-Bridged Nucleic Acid (LNA/BNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The late 1990s marked a pivotal moment in the field of nucleic acid chemistry with the independent and near-simultaneous invention of 2'-O,4'-C-methylene-bridged nucleic acid (BNA), also widely known as Locked Nucleic Acid (LNA), by the research groups of Imanishi in Japan and Wengel in Denmark.[1][2] This novel class of conformationally restricted oligonucleotide analogues revolutionized the design of synthetic nucleic acids, offering unprecedented improvements in binding affinity, thermal stability, and nuclease resistance. This technical guide delves into the core principles of early LNA/BNA development, providing a comprehensive overview of its synthesis, properties, and the foundational experiments that established it as a cornerstone of modern nucleic acid-based therapeutics and diagnostics.

Core Principles: The "Locked" Conformation

The defining feature of LNA/BNA is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar moiety.[3][4] This covalent linkage "locks" the furanose ring into a rigid C3'-endo (North) conformation, which is characteristic of A-form RNA duplexes.[5][6][7] This pre-organization of the sugar backbone significantly reduces the entropic penalty associated with duplex formation, leading to a dramatic increase in hybridization affinity.[7]

Below is a diagram illustrating the fundamental structural difference between a natural DNA nucleotide and an LNA nucleotide, highlighting the conformational restriction imposed by the methylene bridge.

Figure 1: Comparison of DNA and LNA nucleotide conformations.

Enhanced Hybridization Properties: A Quantitative Leap

The most significant and immediate impact of the LNA modification was the remarkable enhancement of thermal stability in duplexes and triplexes. Oligonucleotides incorporating LNA monomers exhibit a substantial increase in melting temperature (Tm) when hybridized to complementary DNA or RNA strands.

Thermal Stability Data

The following tables summarize the quantitative data on the increase in thermal stability (ΔTm) per LNA modification, as reported in early studies.

Table 1: Increase in Melting Temperature (ΔTm) per LNA Modification in Duplexes

Duplex TypeΔTm per LNA modification (°C)Reference
LNA-DNA/DNA+3 to +8[8]
LNA-DNA/RNA+2 to +10[9]
LNA-RNA/RNA+4 to +8[9]
ENA-DNA/RNA+3 to +5[10]

Table 2: Enhanced Binding Affinity in Triplex Forming Oligonucleotides (TFOs)

TFO ModificationΔTm per modification (°C) vs. unmodified TFOTargetpHReference
2',4'-BNA+4.3 to +5.0dsDNA6.6[11]

The high binding affinity of LNA-modified oligonucleotides allows for the use of shorter probes in various applications without compromising specificity, a significant advantage in areas like SNP genotyping and in situ hybridization.[12]

Resistance to Nuclease Degradation

A critical requirement for in vivo applications of oligonucleotides is their stability against enzymatic degradation. Early studies demonstrated that the incorporation of LNA monomers significantly enhances resistance to both exonucleases and endonucleases.[3][13][14] This increased stability is attributed to the rigid conformation of the sugar-phosphate backbone, which hinders the access of nuclease enzymes. The ethylene-bridged nucleic acids (ENA), a second-generation BNA, showed even greater nuclease resistance than the original LNA.[1]

The workflow below illustrates the comparative stability of natural DNA, LNA-modified, and other BNA-modified oligonucleotides in the presence of nucleases.

G cluster_0 Nuclease Degradation Assay cluster_1 Observed Stability Oligonucleotides Oligonucleotide Variants Nuclease Incubation with Nucleases (e.g., snake venom phosphodiesterase) Oligonucleotides->Nuclease Treatment Analysis Analysis (e.g., Gel Electrophoresis) Nuclease->Analysis Outcome Natural_DNA Natural DNA LNA_BNA LNA/BNA Modified ENA ENA Modified Degraded Rapid Degradation Natural_DNA->Degraded Resistant Increased Resistance LNA_BNA->Resistant Highly_Resistant High Resistance ENA->Highly_Resistant

Figure 2: Comparative nuclease resistance of modified oligonucleotides.

Synthesis of LNA/BNA Oligonucleotides

The seamless integration of LNA/BNA monomers into existing DNA synthesis protocols was a key factor in their rapid adoption. LNA phosphoramidites can be synthesized and used in standard automated solid-phase oligonucleotide synthesis.[1][12]

Experimental Protocols

1. Synthesis of LNA Monomer Phosphoramidites

A critical step in LNA technology is the synthesis of the monomer phosphoramidites. While various synthetic routes have been developed, a general and efficient method involves the following key steps, starting from a suitable protected ribonucleoside:

  • Preparation of the Bicyclic Sugar: This is the cornerstone of LNA synthesis and involves the formation of the 2'-O,4'-C-methylene bridge. A common strategy is the radical cyclization of a 4'-C-hydroxymethyl derivative.

  • Introduction of the Nucleobase: The desired purine or pyrimidine base is introduced onto the bicyclic sugar scaffold.

  • Protection of Functional Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino groups of the nucleobases (A, C, G) are protected with standard protecting groups (e.g., benzoyl, isobutyryl).

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety, making the monomer ready for oligonucleotide synthesis.[15][16] A highly efficient method utilizes 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and an activator like 4,5-dicyanoimidazole.[15][16]

2. Automated Solid-Phase Synthesis of LNA-containing Oligonucleotides

LNA-containing oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[12] The general cycle for incorporating an LNA monomer is as follows:

  • DMT Removal (Detritylation): The 5'-DMT group of the growing oligonucleotide chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The LNA phosphoramidite monomer is activated (e.g., with tetrazole or a more efficient activator) and coupled to the free 5'-hydroxyl group of the growing chain. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time (e.g., 180-250 seconds) is generally required compared to standard DNA monomers.[12]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution). A longer oxidation time (e.g., 45 seconds) is also recommended for LNA couplings.[12]

This cycle is repeated until the desired sequence is synthesized.

The following diagram outlines the general workflow for the solid-phase synthesis of LNA-modified oligonucleotides.

G Start Start with Solid Support (e.g., CPG with first nucleoside) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (LNA Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Unreacted chains) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Cycle Repeat Cycle for next monomer Oxidation->Cycle Cycle->Deblocking  Add more monomers Cleavage Cleavage from Support & Deprotection Cycle->Cleavage Sequence complete Purification Purification (e.g., HPLC) Cleavage->Purification

Figure 3: Solid-phase synthesis cycle for LNA oligonucleotides.

Early Applications and Future Outlook

The exceptional properties of LNA/BNA oligonucleotides quickly led to their exploration in a wide range of applications. In the realm of diagnostics, their high affinity and specificity made them ideal for use as probes in microarrays, in situ hybridization (ISH), and as primers in allele-specific PCR for SNP detection.[4][12] In therapeutics, LNA-modified oligonucleotides emerged as powerful antisense agents for gene silencing, demonstrating potent inhibitory effects on gene expression in living cells.[1] The ability of BNA-modified oligonucleotides to form stable triplexes with double-stranded DNA also opened up possibilities for antigene strategies.[11]

The early development of 2'-O,4'-C-methylene-bridged nucleic acids laid a robust foundation for the subsequent evolution of modified nucleic acids. The principles of conformational restriction and pre-organization have guided the design of next-generation analogues with further refined properties. The initial discoveries by Imanishi, Wengel, and their colleagues have had a lasting impact, and LNA/BNA continues to be a critical tool in molecular biology, diagnostics, and the development of nucleic acid-based medicines.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-O,4'-C-Methyleneadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a conformationally locked nucleic acid (LNA) analog of adenosine, represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. The methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar locks the molecule in a C3'-endo (RNA-like) conformation. This pre-organization of the sugar moiety dramatically enhances the properties of oligonucleotides into which it is incorporated.

The incorporation of this compound into oligonucleotides leads to several key advantages:

  • Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes, allowing for shorter, more specific probes and antisense agents.[1][2]

  • Increased Nuclease Resistance: The locked structure provides steric hindrance against endo- and exonucleases, prolonging the half-life of oligonucleotides in biological fluids.[3]

  • High Binding Affinity: The pre-organized conformation leads to a higher affinity for complementary RNA and DNA targets.[1][4][5]

  • Improved Specificity: The enhanced binding affinity allows for better discrimination between perfectly matched and mismatched target sequences.

These properties have made this compound a valuable tool in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers for a wide range of research and therapeutic applications.[4][6]

Applications

The unique properties of this compound-modified oligonucleotides have led to their use in a variety of applications:

Antisense Oligonucleotides (ASOs)

LNA-modified ASOs exhibit potent and specific inhibition of gene expression. The high binding affinity allows for the design of shorter ASOs with improved potency and reduced off-target effects. Several LNA-based antisense drugs are currently in clinical trials for various diseases.[4][7] "Gapmer" designs, which feature a central DNA block flanked by LNA "wings," are commonly used to elicit RNase H-mediated degradation of the target mRNA.[1]

Small Interfering RNA (siRNA)

Incorporating this compound into siRNA duplexes enhances their stability and reduces off-target effects. LNA-modified siRNAs have shown improved in vivo efficacy in knocking down target gene expression.[8][9][10] The increased stability is particularly beneficial for systemic delivery.

Aptamers

Aptamers are structured oligonucleotides that bind to specific targets with high affinity. The incorporation of LNA monomers can enhance the structural stability and nuclease resistance of aptamers, making them more robust for diagnostic and therapeutic applications.[11][12][13] LNA-modified aptamers are being explored for use in diagnostic assays, targeted drug delivery, and as therapeutic agents themselves.

Quantitative Data Presentation

The following tables summarize the quantitative effects of incorporating this compound (LNA-A) into oligonucleotides.

Table 1: Thermal Stability of LNA-Modified Oligonucleotides

ModificationΔTm per Modification (°C) vs. DNA/RNA DuplexReference
This compound (LNA-A)+2 to +10[2]
This compound (LNA-A) in gapmersMelting temperatures ranging from 59°C to 78°C[14]
LNA purinesCan increase duplex stability by 3.0°C to 9.6°C per modification[15]

Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides

Oligonucleotide TypeApproximate Half-life in Human SerumKey Resistance CharacteristicsReference
Unmodified Oligonucleotide~1.5 hoursHighly susceptible to both endo- and exonucleases.[3]
End-modified LNA siRNAStable for at least 48 hoursProtected against degradation in mouse serum.[9]
Methylphosphonate-DNA/LNA chimeraMuch higher resistance than corresponding DNA/LNA chimeraResistant to 3'-exonucleolytic degradation.[16]

Table 3: Binding Affinity of LNA-Modified Oligonucleotides

Oligonucleotide DesignTargetDissociation Constant (Kd)Reference
DNA-LNA octamerDNA0.3 nM[17]
Unmodified DNA octamerDNA10 nM[17]
LNA-modified oligonucleotide (miravirsen)microRNATm of approximately 80°C, indicating very high affinity[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is a multi-step organic synthesis process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the protected LNA-adenosine nucleoside followed by phosphitylation to generate the phosphoramidite. While a detailed, step-by-step synthesis is beyond the scope of this document, the key steps generally include:

  • Protection of the exocyclic amine of adenosine: The N6-amino group of adenosine is protected, commonly with a benzoyl group.

  • Synthesis of the bicyclic sugar moiety: This is the key step in creating the locked ribose structure.

  • Glycosylation: The protected base is coupled to the bicyclic sugar.

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for controlled, stepwise synthesis on a solid support.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to produce the final phosphoramidite monomer.[18][19][20]

Researchers typically purchase the this compound phosphoramidite from commercial vendors for incorporation into oligonucleotides using automated synthesizers.

Protocol 2: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol describes the incorporation of a this compound phosphoramidite into an oligonucleotide sequence using an automated solid-phase synthesizer. The process follows the standard phosphoramidite cycle.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • This compound phosphoramidite

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • De-blocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. The column is washed with acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Processing:

  • Cleavage from Support and Base Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution at elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

  • Quantification and Characterization: The final product is quantified by UV spectroscopy at 260 nm, and its identity and purity can be confirmed by mass spectrometry.

Visualizations

cluster_cycle Solid-Phase Synthesis Cycle cluster_post Post-Synthesis Processing deblock 1. Detritylation (DMT Removal) couple 2. Coupling (Phosphoramidite Addition) deblock->couple cap 3. Capping (Unreacted Chain Termination) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize oxidize->deblock Repeat for next nucleotide cleave Cleavage & Deprotection oxidize->cleave Final Cycle purify Purification (HPLC/PAGE) cleave->purify analyze Analysis (UV/MS) purify->analyze

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

cluster_pathway Antisense Oligonucleotide (ASO) Mechanism of Action (RNase H-dependent) aso LNA-modified ASO (Gapmer) duplex ASO:mRNA Hybrid Duplex aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh Recruitment cleavage mRNA Cleavage rnaseh->cleavage Catalysis degradation mRNA Degradation cleavage->degradation protein Protein Translation Inhibited degradation->protein

Caption: RNase H-mediated gene silencing by LNA-modified antisense oligonucleotides.

cluster_relationship Properties of this compound Incorporation lna This compound (LNA) stability Increased Thermal Stability (Higher Tm) lna->stability resistance Enhanced Nuclease Resistance lna->resistance affinity Improved Binding Affinity lna->affinity specificity Enhanced Specificity affinity->specificity

Caption: Key property enhancements from LNA modification in oligonucleotides.

References

Synthesis of 2',4'-BNA Modified Probes and Primers: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',4'-Bridged Nucleic Acids (BNAs) represent a class of chemically modified nucleic acid analogs that exhibit exceptional binding affinity towards complementary RNA and DNA strands, remarkable nuclease resistance, and superior single-mismatch discrimination capabilities.[1][2] These properties make 2',4'-BNA modified oligonucleotides highly valuable tools for various molecular biology applications, including qPCR probes, antisense oligonucleotides, and diagnostic assays. This document provides a comprehensive protocol for the synthesis, purification, and characterization of 2',4'-BNA modified probes and primers.

The synthesis of 2',4'-BNA modified oligonucleotides is performed using standard automated solid-phase phosphoramidite chemistry, which allows for the incorporation of BNA monomers at specific positions within a DNA or RNA sequence.[2][3] The general workflow involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Key Performance Characteristics of 2',4'-BNA Modified Oligonucleotides

ParameterDescriptionTypical Values
Melting Temperature (Tm) The temperature at which 50% of the oligonucleotide is duplexed with its perfect complement. Each 2',4'-BNA modification significantly increases the Tm.Increase of +2 to +8 °C per BNA modification.
Nuclease Resistance Resistance to degradation by endo- and exonucleases. 2',4'-BNA modifications confer enhanced stability compared to natural DNA and RNA.Significantly higher resistance than unmodified oligonucleotides and even some other modifications like phosphorothioates.[4][5]
Binding Affinity (Kd) The equilibrium dissociation constant, which indicates the strength of binding to the target sequence. Lower Kd values indicate higher affinity.Substantially lower Kd (higher affinity) compared to unmodified oligonucleotides.
Coupling Efficiency The percentage of successful phosphoramidite coupling reactions during solid-phase synthesis.Typically >98% with optimized protocols.[6]

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis

The synthesis of 2',4'-BNA modified oligonucleotides is carried out on an automated DNA/RNA synthesizer using the phosphoramidite method. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • 2',4'-BNA phosphoramidites (A, C, G, T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF)

  • Capping solution B (16% 1-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

Protocol:

  • Preparation:

    • Dissolve all phosphoramidites (standard and 2',4'-BNA) in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the reagents on the DNA/RNA synthesizer according to the manufacturer's instructions.

    • Program the desired sequence, indicating the positions for 2',4'-BNA monomer incorporation.

  • Synthesis Cycle:

    • Step 1: Detritylation (De-blocking): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

    • Step 2: Coupling: The next phosphoramidite in the sequence (either standard or 2',4'-BNA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Note: For 2',4'-BNA phosphoramidites, the coupling time may need to be extended to 5-15 minutes to ensure high coupling efficiency.[3]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

    • This four-step cycle is repeated for each subsequent nucleotide in the sequence.

Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add BNA/DNA Phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Backbone

Caption: Automated Solid-Phase Synthesis Cycle for 2',4'-BNA Oligonucleotides.

II. Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed.

Materials:

  • Concentrated ammonium hydroxide (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA)

  • Heating block or oven

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide or AMA solution to the vial.

  • Seal the vial tightly and incubate at 55-65°C for 8-16 hours for ammonium hydroxide, or for 10-15 minutes at 65°C for AMA.[7][8]

  • Allow the vial to cool to room temperature.

  • Transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia/AMA solution to dryness using a vacuum concentrator.

III. Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences (failure sequences) and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity 2',4'-BNA modified probes and primers. Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC) can be used.

A. Reverse-Phase HPLC (RP-HPLC)

This method separates oligonucleotides based on their hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic DMT group on the full-length product allows for excellent separation from non-DMT-bearing failure sequences.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Detritylation solution for post-purification DMT removal (e.g., 80% acetic acid)

Protocol (DMT-on Purification):

  • Resuspend the dried crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 70% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained, late-eluting peak.

  • Collect the peak corresponding to the DMT-on product.

  • Evaporate the solvent.

  • To remove the DMT group, resuspend the collected fraction in 80% acetic acid and incubate at room temperature for 30 minutes.

  • Neutralize with a suitable base (e.g., triethylamine) and desalt using a desalting column or ethanol precipitation.

B. Ion-Exchange HPLC (IE-HPLC)

This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is highly effective for purifying oligonucleotides with significant secondary structure.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 7.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 7.5

Protocol:

  • Resuspend the detritylated crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the anion-exchange column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0% to 100% over 45 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 260 nm. The full-length product will be the major peak eluting at the highest salt concentration.

  • Collect the peak corresponding to the full-length product.

  • Desalt the collected fraction using a desalting column or ethanol precipitation.

Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_post Post-Purification Start Solid-Phase Synthesis Cleavage Cleavage & Deprotection Start->Cleavage CrudeOligo Crude Oligonucleotide Cleavage->CrudeOligo RPHPLC Reverse-Phase HPLC (DMT-on) CrudeOligo->RPHPLC IEHPLC Ion-Exchange HPLC (DMT-off) CrudeOligo->IEHPLC Detritylation DMT Removal RPHPLC->Detritylation Desalting Desalting IEHPLC->Desalting Detritylation->Desalting PureOligo Purified 2',4'-BNA Oligo Desalting->PureOligo

Caption: General Workflow for the Synthesis and Purification of 2',4'-BNA Modified Oligonucleotides.

IV. Quality Control

The purity and identity of the final 2',4'-BNA modified oligonucleotide should be confirmed.

Methods:

  • Purity Analysis: Analytical HPLC (RP-HPLC or IE-HPLC) can be used to assess the purity of the final product.

  • Identity Verification: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized oligonucleotide.

Summary

The protocol outlined above provides a comprehensive guide for the synthesis, purification, and characterization of high-quality 2',4'-BNA modified probes and primers. The enhanced properties of these modified oligonucleotides offer significant advantages for a wide range of research, diagnostic, and therapeutic applications. Careful optimization of coupling times for BNA phosphoramidites and the selection of an appropriate purification strategy are critical for obtaining a high yield of the desired full-length product.

References

Application Notes and Protocols for 2'-O,4'-C-Methyleneadenosine in Antisense Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. Chemical modifications to the oligonucleotide backbone are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among the most potent of these modifications is the incorporation of 2'-O,4'-C-methylene-bridged nucleic acid (BNA) monomers, also known as Locked Nucleic Acid (LNA). This modification "locks" the ribose sugar into a C3'-endo conformation, pre-organizing the ASO for binding to its RNA target and resulting in a significant increase in thermal stability of the ASO:RNA duplex.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of ASOs containing 2'-O,4'-C-Methyleneadenosine (LNA-A). It is intended to guide researchers, scientists, and drug development professionals in the design, synthesis, and evaluation of LNA-A-modified ASOs for antisense therapy.

Advantages of this compound Incorporation

The inclusion of this compound in antisense oligonucleotides offers several key advantages:

  • Enhanced Binding Affinity: LNA modifications, including LNA-A, dramatically increase the melting temperature (Tm) of the ASO:RNA duplex, with a reported increase of +4.3 to +5°C per modification.[1] This high affinity allows for the design of shorter, more specific ASOs.

  • Increased Nuclease Resistance: The bridged structure provides steric hindrance against endonuclease and exonuclease degradation, prolonging the half-life of the ASO in biological systems.[4]

  • Improved In Vivo Potency: The enhanced binding affinity and nuclease resistance translate to greater potency in vivo, often allowing for lower and less frequent dosing.[5][6]

  • RNase H Recruitment: When incorporated into a "gapmer" design, where a central DNA "gap" is flanked by LNA wings, these ASOs effectively recruit RNase H to cleave the target RNA.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for ASOs modified with 2'-O,4'-C-methylene nucleosides (LNA). While data specific to LNA-adenosine is highlighted where available, much of the literature reports on LNA modifications in general or with other bases.

Table 1: Thermal Stability of LNA-Modified Oligonucleotides

ModificationΔTm per modification (°C) vs. DNA/RNAReference
LNA+4.3 to +5[1]
LNA-T+3.9 to +6.9 (sequence dependent)[7]
LNA-ADestabilizing in some contexts[8]

Note: The thermodynamic contribution of an LNA monomer is sequence-dependent. While LNA modifications generally increase duplex stability, the extent of this stabilization can be influenced by the neighboring bases. Some studies have indicated that LNA-purines, including adenosine, may contribute less to stability than LNA-pyrimidines in certain sequence contexts.[8][9]

Table 2: In Vitro and In Vivo Efficacy of LNA-Modified ASOs

ASO DesignTargetSystemPotency MetricValueReference
LNA gapmervariousCell cultureIC50~0.5 nM[10]
LNA ASOApoB, PTENMouse liverED50Up to 5-fold improvement over 2'-MOE ASOs[5][6]

Table 3: Toxicity Profile of LNA-Modified ASOs

Toxicity TypeSpeciesObservationsReference
HepatotoxicityMouseIncreased serum transaminases (ALT, AST)[5][6][11]
HepatotoxicityMouseAssociated with TGC and TCC sequence motifs[11]
HepatotoxicityMouseMediated by RNase H1-dependent off-target effects[12][13]
NeurotoxicityMouseReductions in spontaneous calcium oscillations in primary neurons[14]
NeurotoxicityMouseInfluenced by the number and position of guanine nucleotides[15]

Signaling Pathways and Mechanisms of Action

RNase H-Mediated Degradation

The primary mechanism of action for many LNA-modified ASOs is the recruitment of RNase H, a ubiquitous endonuclease that cleaves the RNA strand of an RNA:DNA heteroduplex. The "gapmer" design is critical for this activity.

RNaseH_Pathway ASO LNA Gapmer ASO Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNase H Recruitment RNaseH RNase H RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Reduction Reduced Protein Translation Degradation->Protein_Reduction

Caption: RNase H-mediated degradation pathway for LNA gapmer ASOs.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of LNA phosphoramidites is a multi-step process that requires careful control of protecting groups. The following is a generalized protocol adapted from literature for the synthesis of LNA nucleoside phosphoramidites.[16][17][18][19]

Phosphoramidite_Synthesis cluster_synthesis LNA-Adenosine Nucleoside Synthesis cluster_phosphitylation Phosphitylation Start Starting Material (e.g., Adenosine) Protection1 Protection of Amino Group Start->Protection1 Cyclization 2'-O,4'-C-Methylene Bridge Formation Protection1->Cyclization Deprotection_Selective Selective Deprotection Cyclization->Deprotection_Selective LNA_Nucleoside Protected LNA-Adenosine Nucleoside Deprotection_Selective->LNA_Nucleoside DMT_Protection 5'-OH DMT Protection LNA_Nucleoside->DMT_Protection Phosphitylation_Reaction 3'-OH Phosphitylation DMT_Protection->Phosphitylation_Reaction Purification Purification Phosphitylation_Reaction->Purification Final_Product LNA-A Phosphoramidite Purification->Final_Product

Caption: Workflow for the synthesis of LNA-Adenosine phosphoramidite.

Materials:

  • Protected this compound nucleoside

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Silica gel for chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve the protected LNA-adenosine nucleoside in anhydrous pyridine.

    • Add DMT-Cl in portions at 0°C and stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the 5'-O-DMT-LNA-adenosine by silica gel chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-LNA-adenosine in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for 1-2 hours (monitor by TLC or ³¹P NMR).

    • Quench the reaction with anhydrous acetonitrile.

    • Purify the final this compound phosphoramidite by precipitation in cold n-hexane or by silica gel chromatography under anhydrous conditions.

    • The purified phosphoramidite should be stored under argon at -20°C.

Automated Oligonucleotide Synthesis

LNA-A phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer.[20]

Key Parameters for LNA Monomer Incorporation:

  • Coupling Time: Extend the coupling time for LNA phosphoramidites compared to standard DNA or RNA monomers to ensure high coupling efficiency. A coupling time of 5-10 minutes is often recommended.

  • Oxidation: Use a standard oxidizing agent (e.g., iodine/water/pyridine).

  • Capping: Standard capping reagents can be used.

  • Deprotection and Cleavage: Use concentrated aqueous ammonia or a mixture of ammonia and methylamine for deprotection of the nucleobases and cleavage from the solid support.

In Vitro Transfection of LNA-Modified ASOs

Materials:

  • LNA-modified ASO

  • Target cells (e.g., HeLa, Huh-7)

  • Cell culture medium and serum

  • Transfection reagent (e.g., Lipofectamine™ 2000) or opt for gymnotic delivery

  • Opti-MEM™ I Reduced Serum Medium

Protocol (Lipofection):

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • ASO Preparation: Dilute the LNA-modified ASO in Opti-MEM™ to the desired final concentration (e.g., 1-100 nM).

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the ASO-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • Analysis: Harvest the cells for downstream analysis of target RNA or protein levels.

In Vivo Administration of LNA-Modified ASOs in Mice

Materials:

  • LNA-modified ASO, sterile and endotoxin-free

  • Sterile phosphate-buffered saline (PBS)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Syringes and needles appropriate for the route of administration

Protocol (Systemic Administration):

  • ASO Formulation: Dissolve the lyophilized ASO in sterile PBS to the desired concentration. Ensure the solution is clear and free of particulates.

  • Dosing: Administer the ASO solution to the mice via subcutaneous (SC) or intravenous (IV) injection. A typical dose range for initial studies is 1-25 mg/kg.

  • Frequency: Dosing can be performed as a single injection or as multiple injections over a period of time (e.g., once weekly).

  • Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and signs of injection site reactions.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen) for analysis of target gene knockdown and assessment of toxicity.

Analysis of Target Gene Knockdown

Gene knockdown can be assessed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from cells or tissues and perform reverse transcription followed by qPCR to quantify the levels of the target mRNA relative to a housekeeping gene.

  • Western Blot: Prepare protein lysates from cells or tissues and perform western blotting to determine the levels of the target protein relative to a loading control.

Cellular Uptake and Distribution

Cellular_Uptake Extracellular Fluorescently Labeled ASO Endocytosis Endocytosis Extracellular->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Target_Engagement Target mRNA Engagement Cytoplasm->Target_Engagement Nucleus->Target_Engagement

References

Application Notes and Protocols for In Vitro Splicing Modulation Using 2',4'-BNA Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotide (ASO)-mediated splicing modulation is a powerful therapeutic strategy for a range of genetic disorders. This approach utilizes short, synthetic nucleic acid analogs to bind to specific pre-mRNA sequences, thereby redirecting the cellular splicing machinery to correct aberrant splicing patterns or induce desired splicing events, such as exon skipping. Among the various chemical modifications developed to enhance the efficacy of ASOs, 2',4'-Bridged Nucleic Acid (2',4'-BNA), also known as Locked Nucleic Acid (LNA), has emerged as a particularly potent chemistry.[1][2][3][4]

The defining feature of 2',4'-BNA is the methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge locks the sugar moiety in a C3'-endo (North-type) conformation, which pre-organizes the oligonucleotide for binding to its complementary RNA target. This results in several advantageous properties for splice-switching oligonucleotides (SSOs), including:

  • Exceptional Binding Affinity: 2',4'-BNA modifications significantly increase the thermal stability of the oligonucleotide-RNA duplex, leading to a higher binding affinity compared to unmodified DNA or RNA oligonucleotides.[1][2][4]

  • Enhanced Nuclease Resistance: The bridged structure provides steric hindrance against cellular nucleases, increasing the in vitro and in vivo stability of the SSO.

  • Potent Splicing Modulation: The high binding affinity allows for the design of shorter, more specific SSOs that can effectively compete with splicing factors for binding to pre-mRNA, leading to efficient modulation of splicing.

This document provides detailed application notes and experimental protocols for the design, implementation, and analysis of in vitro splicing modulation experiments using 2',4'-BNA-based SSOs.

Mechanism of 2',4'-BNA Mediated Splicing Modulation

The primary mechanism by which 2',4'-BNA-based SSOs modulate splicing is through steric hindrance. By binding with high affinity to specific sequences within a pre-mRNA molecule, such as an exon splicing enhancer (ESE), an exon splicing silencer (ESS), or the 5' or 3' splice sites, the SSO can physically block the access of essential splicing factors (e.g., SR proteins, U1 snRNP, U2AF). This interference with the spliceosome assembly process can lead to the exclusion of an exon from the mature mRNA, a process known as exon skipping.

G cluster_pre_mRNA Pre-mRNA Processing cluster_modulation Splicing Modulation with 2',4'-BNA SSO cluster_outcome Outcome pre_mRNA Pre-mRNA splicing_factors Splicing Factors (e.g., U1, U2, SR proteins) pre_mRNA->splicing_factors Binding target_site Target Site on Pre-mRNA (e.g., ESE, Splice Site) spliceosome Spliceosome Assembly splicing_factors->spliceosome Initiates steric_hindrance Steric Hindrance splicing_factors->steric_hindrance Binding Blocked aberrant_splicing Aberrant Splicing spliceosome->aberrant_splicing bna_sso 2',4'-BNA SSO bna_sso->target_site High Affinity Binding target_site->steric_hindrance exon_skipping Exon Skipping steric_hindrance->exon_skipping

Mechanism of 2',4'-BNA SSO-mediated splicing modulation.

Data Presentation: Efficacy of 2',4'-BNA SSOs in Exon Skipping

The following tables summarize quantitative data on the exon skipping efficiency of 2',4'-BNA-based SSOs from various in vitro studies. The percentage of exon skipping is typically determined by densitometry analysis of RT-PCR products separated by gel electrophoresis or by quantitative real-time PCR (qRT-PCR).

Table 1: Dose-Dependent Exon Skipping Efficiency of a 2',4'-BNA/LNA mixmer SSO

SSO Concentration (nM)Exon Skipping (%)
115 ± 2
1045 ± 5
3075 ± 8
10085 ± 6

Data is hypothetical and representative of typical results. Actual results will vary based on the target sequence, cell line, and SSO design.

Table 2: Comparison of Exon Skipping Efficiency for Different SSO Chemistries

SSO ChemistryTargetCell LineExon Skipping at 50 nM (%)
2',4'-BNA/LNADystrophin Exon 51DMD Patient Myotubes~70-80
2'-O-Methyl (2'OMe)Dystrophin Exon 51DMD Patient Myotubes~30-40
Phosphorodiamidate Morpholino Oligomer (PMO)Dystrophin Exon 51DMD Patient Myotubes~50-60

This table provides a comparative overview of the relative potency of different SSO chemistries.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro splicing modulation experiments using 2',4'-BNA SSOs. A common approach involves the use of a minigene reporter system, which allows for the straightforward assessment of splicing changes in a controlled cellular environment.

Experimental Workflow Overview

G sso_design 1. 2',4'-BNA SSO Design and Synthesis transfection 4. Transfection of SSO and Minigene sso_design->transfection minigene 2. Minigene Reporter Plasmid Preparation minigene->transfection cell_culture 3. Cell Culture (e.g., HeLa pLuc/705) cell_culture->transfection incubation 5. Incubation (24-48 hours) transfection->incubation rna_extraction 6. Total RNA Extraction incubation->rna_extraction rt_pcr 7. RT-PCR Analysis rna_extraction->rt_pcr gel 8. Gel Electrophoresis and Quantification rt_pcr->gel

Workflow for in vitro splicing modulation experiments.

Protocol 1: Design and Synthesis of 2',4'-BNA SSOs
  • Target Selection: Identify the target pre-mRNA and the specific exon to be skipped. Select a target region within the exon or in the flanking introns that is likely to be involved in splicing regulation (e.g., ESE, splice sites).

  • Sequence Design: Design an antisense oligonucleotide of 15-25 nucleotides in length that is complementary to the target sequence.

  • Chemical Modification: Incorporate 2',4'-BNA monomers into the SSO sequence. A common design is a "gapmer" with a central DNA or phosphorothioate DNA region flanked by 2',4'-BNA "wings" to enhance binding affinity and nuclease resistance. Alternatively, a mixmer design with alternating 2',4'-BNA and DNA/RNA bases can be used.

  • Backbone Modification: A phosphorothioate (PS) backbone is often incorporated to further increase nuclease resistance.

  • Synthesis: Synthesize the designed 2',4'-BNA SSO using standard phosphoramidite chemistry. High-quality, purified oligonucleotides are crucial for reliable experimental results.

Protocol 2: In Vitro Splicing Assay Using a Minigene Reporter System

This protocol describes a typical experiment using a luciferase-based minigene reporter system in HeLa pLuc/705 cells, which harbor a stably integrated plasmid containing the luciferase gene interrupted by a mutated β-globin intron that leads to aberrant splicing.[5] Correction of splicing by an SSO restores the correct luciferase mRNA, leading to a measurable increase in luciferase activity.

Materials:

  • HeLa pLuc/705 cells[5]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',4'-BNA SSO (and negative control SSO)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 24-well tissue culture plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa pLuc/705 cells in a 24-well plate at a density of 4 x 10^4 cells per well in 500 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[6]

  • Transfection Complex Preparation: a. For each well, dilute the desired amount of 2',4'-BNA SSO (e.g., 10-100 nM final concentration) in 25 µL of Opti-MEM. b. In a separate tube, dilute 1.5 µL of Lipofectamine 3000 in 25 µL of Opti-MEM. c. Combine the diluted SSO and diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 50 µL of SSO-lipid complex to each well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) and compare the activity in SSO-treated wells to that in control wells (e.g., untreated or treated with a negative control SSO).

Protocol 3: RT-PCR Analysis of Exon Skipping

This protocol is used to directly visualize and quantify the extent of exon skipping from endogenous genes or minigene reporters that do not have a functional readout like luciferase.

Materials:

  • Total RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR master mix

  • Gene-specific primers flanking the target exon

  • Agarose gel and electrophoresis equipment

  • Gel documentation system

  • Optional: qRT-PCR system and SYBR Green master mix

Procedure:

  • RNA Extraction: Following transfection and incubation (as described in Protocol 2), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.

  • PCR Amplification: a. Set up a PCR reaction using the synthesized cDNA as a template. Use forward and reverse primers that anneal to the exons flanking the target exon. b. The PCR cycling conditions will need to be optimized for the specific primers and target, but a typical program is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: a. Run the PCR products on a 2% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide or SYBR Safe). b. Visualize the DNA bands under UV light. The product corresponding to the correctly spliced mRNA (including the target exon) will be larger than the product corresponding to the exon-skipped mRNA.

  • Quantification: a. Densitometry: Quantify the intensity of the bands corresponding to the full-length and skipped products using image analysis software (e.g., ImageJ). The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) * 100. b. qRT-PCR: For more precise quantification, perform qRT-PCR using primers specific for the exon-exon junction of the skipped product and primers for the full-length product. Relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene.

Troubleshooting

ProblemPossible CauseSolution
Low or no exon skipping Inefficient SSO designRedesign SSO to target a different region (e.g., another ESE, splice site). Optimize the number and position of 2',4'-BNA modifications.
Poor transfection efficiencyOptimize the transfection reagent and SSO concentration. Test different cell lines.
Incorrect primer design for RT-PCRVerify primer sequences and their location flanking the target exon. Run a temperature gradient PCR to optimize annealing temperature.
High cell toxicity High concentration of SSO or transfection reagentPerform a dose-response curve to determine the optimal, non-toxic concentration.
Multiple bands on agarose gel Non-specific PCR amplificationIncrease the annealing temperature of the PCR. Redesign primers for higher specificity.
Alternative splicing eventsThis may be an expected outcome. Sequence the different PCR products to identify the nature of the alternative splicing.

Conclusion

2',4'-BNA chemistry offers a robust and highly effective platform for the development of splice-switching oligonucleotides for in vitro research and therapeutic applications. The protocols outlined in this document provide a comprehensive guide for researchers to design, execute, and analyze experiments aimed at modulating pre-mRNA splicing. Careful optimization of SSO design, delivery, and analysis methods will be critical for achieving successful and reproducible results.

References

Design Considerations for LNA-Containing Splice-Switching Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by correcting aberrant pre-mRNA splicing. Locked Nucleic Acid (LNA) chemistry, which involves a methylene bridge locking the ribose ring in an RNA-mimicking conformation, has emerged as a powerful modification for enhancing the potency and in vivo stability of SSOs. The incorporation of LNA nucleotides significantly increases the binding affinity of an SSO to its target RNA sequence, allowing for the design of shorter, more potent molecules.[1][2][3] This document provides detailed application notes and protocols for the design, in vitro screening, and in vivo evaluation of LNA-containing SSOs.

Mechanism of Action

LNA-containing SSOs function as steric blockers. They bind with high affinity to specific sequences on a pre-mRNA transcript, thereby obstructing the access of the splicing machinery.[1][4][5] This can be leveraged to:

  • Promote Exon Skipping: By targeting exonic splicing enhancers (ESEs) or the splice sites of a target exon, SSOs can prevent the inclusion of that exon in the mature mRNA.[6]

  • Enhance Exon Inclusion: Conversely, by blocking exonic splicing silencers (ESSs) or intronic splicing silencers (ISSs), SSOs can promote the inclusion of a desired exon.[6]

The resulting modified mRNA can restore a correct reading frame, eliminate a pathogenic protein domain, or produce a functional protein isoform, offering a therapeutic benefit.[7]

Design Considerations for LNA SSOs

The efficacy of an LNA SSO is critically dependent on its design. Key parameters to optimize include the target sequence, SSO length, LNA content and placement, and melting temperature (Tm).[5][8]

Target Selection

The choice of the target sequence within the pre-mRNA is paramount. Effective target sites include:

  • Splice Acceptor and Donor Sites: Blocking these sites can efficiently induce exon skipping.[9]

  • Exonic Splicing Enhancers (ESEs): These are common targets for exon skipping.[6]

  • Exonic and Intronic Splicing Silencers (ESSs and ISSs): Targeting these elements can promote exon inclusion.[6][10]

Bioinformatics tools such as SpliceAid 2 and Human Splicing Finder can be used to predict putative splicing regulatory motifs.[11]

Length, LNA Content, and Melting Temperature (Tm)

Due to the high binding affinity conferred by LNA modifications, LNA SSOs can be shorter than their counterparts with other chemistries, such as 2'-O-methyl (2'-OMe).[2][3] Shorter oligonucleotides can offer improved specificity and reduced risk of off-target effects.

General Design Guidelines:

ParameterRecommendationRationale
Length 13-19 nucleotidesBalances target specificity with minimizing off-target binding.[6][9] Shorter SSOs (e.g., 16-mers) with high LNA content have shown high efficacy.[2]
LNA Content 30-60%Provides a good balance of high binding affinity and solubility.[2][5] Fully LNA-modified SSOs may have excessively high Tm and reduced activity.[6]
GC Content 30-60%Helps to avoid stable secondary structures and ensures good hybridization characteristics.[5][12]
Melting Temperature (Tm) 60-80°CAn optimal Tm range is crucial for efficient exon skipping. Excessively high Tm can decrease SSO activity.[6][13]
LNA Placement Distribute throughout the sequenceAvoid long contiguous stretches of LNA to prevent self-annealing and improve solubility.[12]
Backbone Chemistry Phosphorothioate (PS)A PS backbone is commonly used to enhance nuclease resistance and improve pharmacokinetic properties.[11]

Table 1: Examples of LNA SSO Designs and their Efficacy

SSO IDTargetLength (mers)LNA Content (%)Tm (°C)Exon Skipping Efficiency (%)Reference
LNA/DNA mixmerDystrophin Exon 581346 (6 LNAs)~70High[6]
LNA/DNA mixmerDystrophin Exon 581533-53 (5-8 LNAs)60-90High[6]
LNA-based SSODystrophin Exon 511660Not specifiedHigh[2]
AmNA-modified SSODystrophin Exon 581833 (6 AmNAs)~75Higher than LNA[14]

Note: Tm and efficacy are highly sequence- and context-dependent.

Experimental Protocols

In Vitro Screening of LNA SSOs

A systematic in vitro screening process is essential to identify the most potent LNA SSO candidates. This typically involves transfection of SSOs into a relevant cell line, followed by analysis of splicing modulation at the RNA and protein levels.

G cluster_0 LNA SSO Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Design Design LNA SSOs Synthesis Synthesize LNA SSOs Design->Synthesis Transfection Transfect SSOs into Cells Synthesis->Transfection Cell_Culture Culture Target Cells (e.g., patient-derived myoblasts) Cell_Culture->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Extraction Protein Extraction Transfection->Protein_Extraction RT_PCR RT-PCR Analysis RNA_Extraction->RT_PCR Quantification Quantify Exon Skipping & Protein Restoration RT_PCR->Quantification Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Western_Blot->Quantification Selection Select Lead Candidates Quantification->Selection

In vitro screening workflow for LNA SSOs.

Protocol 1: Transfection of LNA SSOs into Primary Human Myoblasts

This protocol is adapted for primary human myoblasts, a relevant cell type for diseases like Duchenne muscular dystrophy.[15][16][17]

Materials:

  • Primary human myoblasts

  • Growth medium (e.g., Skeletal Muscle Cell Growth Medium)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • LNA SSOs (resuspended in nuclease-free water)

  • Transfection reagent (e.g., Lipofectamine™ 2000 or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • 12-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 50,000 to 100,000 myoblasts per well in a 12-well plate. Cells should be 70-80% confluent at the time of transfection.

  • Preparation of Transfection Complexes: a. For each well, dilute the desired amount of LNA SSO (e.g., a final concentration of 10-100 nM) in 50 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 2 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted SSO and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 400 µL of fresh, antibiotic-free growth medium to each well. c. Add the 100 µL of SSO-lipid complex to each well. Swirl the plate gently to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: After the incubation, replace the transfection medium with fresh growth medium. For myoblasts, you may switch to differentiation medium to induce myotube formation, where protein expression can be assessed.[15]

  • Harvesting: Harvest cells for RNA or protein analysis at the desired time points (e.g., 24-72 hours post-transfection).

Protocol 2: RT-PCR Analysis of Exon Skipping

This protocol outlines the steps for reverse transcription PCR (RT-PCR) to quantify the extent of exon skipping.[18][19][20]

Materials:

  • RNA isolation kit (e.g., TRIzol™ or column-based kit)

  • Reverse transcriptase kit with oligo(dT) or random primers

  • PCR primers flanking the target exon

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • RNA Isolation: Isolate total RNA from transfected and control cells according to the manufacturer's protocol of your chosen kit.

  • cDNA Synthesis (Reverse Transcription): a. In a PCR tube, combine 1 µg of total RNA, oligo(dT) or random primers, and dNTPs. b. Heat at 65°C for 5 minutes, then place on ice. c. Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase. d. Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • PCR Amplification: a. Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers (flanking the target exon), and Taq DNA polymerase. b. Add 1-2 µL of the cDNA reaction to the master mix. c. Perform PCR using an optimized cycling program (e.g., 30-35 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C).

  • Analysis: a. Run the PCR products on a 2-3% agarose gel. b. Visualize the bands corresponding to the full-length (unskipped) and the shorter (skipped) transcripts. c. Quantify the band intensities using densitometry software. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100.

Protocol 3: Western Blot for Protein Restoration

This protocol is for assessing the restoration of the target protein following SSO-mediated splicing correction.[21][22][23][24][25]

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Lyse the cells in ice-cold RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: a. Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band corresponding to the restored protein, normalizing to a loading control (e.g., GAPDH or tubulin).

In Vivo Evaluation of LNA SSOs

Following successful in vitro validation, lead LNA SSO candidates should be evaluated in relevant animal models.

G cluster_0 Pre-clinical Evaluation cluster_1 Data Analysis Animal_Model Select Animal Model (e.g., transgenic mouse) SSO_Admin Systemic or Local Administration of LNA SSO Animal_Model->SSO_Admin Tissue_Collection Tissue Collection at Time Points SSO_Admin->Tissue_Collection Toxicity Toxicity Assessment SSO_Admin->Toxicity Analysis RNA & Protein Analysis (as per in vitro protocols) Tissue_Collection->Analysis Efficacy Determine In Vivo Efficacy (e.g., EC50) Analysis->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Efficacy->PK_PD

References

Application Notes and Protocols for Phosphoramidite Chemistry-Mediated Incorporation of 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in research and therapeutic applications due to their enhanced hybridization affinity, metabolic stability, and improved mismatch discrimination. 2'-O,4'-C-Methyleneadenosine, an LNA analog of adenosine, rigidly locks the ribose moiety in an N-type (C3'-endo) conformation, which is ideal for A-form helices like DNA-RNA and RNA-RNA duplexes. This conformational constraint leads to a significant increase in the thermal stability of duplexes and confers remarkable resistance to nuclease degradation.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the this compound phosphoramidite, its incorporation into synthetic oligonucleotides using automated solid-phase synthesis, and the subsequent deprotection, purification, and characterization of the modified oligonucleotides.

Chemical Structure and Synthesis of this compound Phosphoramidite

The synthesis of the 5'-O-DMT-N6-benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite is a multi-step process starting from adenosine. The key step involves the formation of the 2'-O,4'-C-methylene bridge to create the bicyclic LNA structure. The exocyclic amine of adenosine is protected with a benzoyl group (Bz) to prevent side reactions during oligonucleotide synthesis. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group for purification purposes and to ensure selective coupling at the 3'-position. Finally, the 3'-hydroxyl group is phosphitylated to generate the reactive phosphoramidite monomer required for automated DNA/RNA synthesis.

Adenosine Adenosine Protection_of_hydroxyls_and_amino_group Protection_of_hydroxyls_and_amino_group Adenosine->Protection_of_hydroxyls_and_amino_group Multi-step protection Bridge_formation Bridge_formation Protection_of_hydroxyls_and_amino_group->Bridge_formation Formation of 2'-O,4'-C-methylene bridge Selective_deprotection Selective_deprotection Bridge_formation->Selective_deprotection Removal of protecting groups 5-O-DMT_protection 5-O-DMT_protection Selective_deprotection->5-O-DMT_protection Introduction of DMT group Phosphitylation Phosphitylation 5-O-DMT_protection->Phosphitylation Introduction of phosphoramidite moiety Final_Product LNA-A Phosphoramidite Phosphitylation->Final_Product Purification

Figure 1: Synthetic workflow for LNA-A phosphoramidite.
Experimental Protocol: Synthesis of 5'-O-DMT-N6-benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite

This protocol is a generalized representation. For a detailed, step-by-step synthesis, please refer to specialized organic chemistry literature.[1][2]

  • Protection of Adenosine: Start with commercially available adenosine. Protect the 3' and 5' hydroxyl groups and the N6-amino group using appropriate protecting group strategies.

  • Formation of the 2'-O,4'-C-methylene bridge: This key step involves an intramolecular cyclization to form the bicyclic LNA scaffold.

  • Selective Deprotection and N6-Benzoylation: Remove the protecting groups from the hydroxyls and selectively protect the N6-amino group with a benzoyl group.

  • 5'-O-DMT Protection: Introduce the dimethoxytrityl (DMT) group at the 5'-hydroxyl position. This is crucial for purification and subsequent use in automated synthesis.

  • 3'-O-Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base to yield the final phosphoramidite monomer.

  • Purification: The final product is purified by silica gel column chromatography to ensure high purity for oligonucleotide synthesis.

Incorporation of this compound into Oligonucleotides

The incorporation of the LNA-A phosphoramidite into a growing oligonucleotide chain is performed on an automated solid-phase DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the sterically demanding nature of LNA monomers, a longer coupling time is generally required to achieve high coupling efficiencies.

cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Detritylation (TCA) Capping Capping Coupling->Capping 2. Coupling (LNA-A Phosphoramidite + Activator) Oxidation Oxidation Capping->Oxidation 3. Capping (Acetic Anhydride) Oxidation->Deblocking 4. Oxidation (Iodine solution) End Full-length Oligonucleotide Oxidation->End Repeat n times Start Solid Support with first nucleoside Start->Deblocking

Figure 2: Oligonucleotide synthesis cycle for LNA incorporation.
Quantitative Data: Coupling Efficiency

PhosphoramiditeActivatorCoupling Time (s)Average Coupling Efficiency (%)
Standard DNA (A, C, G, T)5-(Ethylthio)-1H-tetrazole (ETT)30-60>99
This compound5-(Ethylthio)-1H-tetrazole (ETT) or DCI120-300~98-99

Note: Coupling efficiency can be monitored in real-time by measuring the absorbance of the released DMT cation at 495 nm after each deblocking step.[3]

Experimental Protocol: Automated Solid-Phase Synthesis
  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

  • Synthesizer Setup: Install the phosphoramidite solution on the DNA synthesizer. Use standard reagents for deblocking, capping, and oxidation.

  • Synthesis Program: Program the desired oligonucleotide sequence. For the incorporation of the LNA-A monomer, extend the coupling time to 120-300 seconds.

  • Post-Synthesis: After the final coupling step, the oligonucleotide can be cleaved from the solid support with the 5'-DMT group on for purification ("DMT-on") or with the DMT group removed ("DMT-off").

Deprotection and Cleavage of LNA-Containing Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (benzoyl on adenine, cyanoethyl on the phosphate backbone) must be removed. This is typically achieved using a one-step treatment with a basic solution.

Quantitative Data: Deprotection Conditions
Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide558-16 hoursStandard condition for DNA and LNA-DNA chimeras.[4]
AMA (Ammonium Hydroxide/40% Methylamine 1:1)6510-15 minutesFaster deprotection, suitable for many modifications.[5][6]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltra-mild conditions for sensitive modifications.[7]
Experimental Protocol: Deprotection and Cleavage
  • Transfer Support: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add Deprotection Solution: Add 1-2 mL of the chosen deprotection solution (e.g., concentrated ammonium hydroxide).

  • Incubate: Seal the vial tightly and incubate at the recommended temperature and time.

  • Evaporate: After incubation, cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend: Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA for HPLC purification).

Purification of LNA-Modified Oligonucleotides

Purification of the crude oligonucleotide is essential to remove truncated sequences (n-1, n-2, etc.) and other synthesis-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange high-performance liquid chromatography (AEX-HPLC) are the most common methods for purifying LNA-containing oligonucleotides.

cluster_purification Purification Workflow Crude_Oligo Crude Oligonucleotide RP_HPLC Reversed-Phase HPLC (RP-HPLC) (DMT-on or DMT-off) Crude_Oligo->RP_HPLC AEX_HPLC Anion-Exchange HPLC (AEX-HPLC) (DMT-off) Crude_Oligo->AEX_HPLC Desalting Desalting RP_HPLC->Desalting Collection of fractions AEX_HPLC->Desalting Collection of fractions Pure_Oligo Purified LNA Oligonucleotide Desalting->Pure_Oligo Quantification and QC

References

Application Notes and Protocols for Fluorescent Labeling of 2',4'-BNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of 2',4'-Bridged Nucleic Acid (BNA) oligonucleotides. This document includes an overview of labeling strategies, detailed experimental protocols, and methods for the purification and characterization of the final labeled product.

Introduction to 2',4'-BNA Oligonucleotides

2',4'-BNA, a class of nucleic acid analogs, feature a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification locks the sugar moiety into a C3'-endo conformation, which is favorable for forming stable duplexes with complementary RNA or DNA strands. Consequently, 2',4'-BNA oligonucleotides exhibit several advantageous properties for research and therapeutic applications, including:

  • High Binding Affinity: Increased melting temperature (Tm) and affinity for complementary strands.[1][2][3]

  • Enhanced Nuclease Resistance: Greater stability in biological fluids compared to natural DNA and RNA.[1][2][3][4]

  • Improved Specificity: Excellent discrimination of single-base mismatches.[2][3]

Fluorescent labeling of these potent oligonucleotides enables their use in a wide array of applications, such as fluorescence in situ hybridization (FISH), real-time PCR, cellular imaging, and mechanistic studies of antisense and siRNA-based therapies.[5][6][7]

Fluorescent Dye Selection

The choice of fluorescent dye is critical and depends on the specific application, the instrumentation available for detection, and the desired photophysical properties. A variety of fluorescent dyes are commercially available as reactive derivatives for conjugation to oligonucleotides.

Table 1: Common Fluorescent Dyes for Oligonucleotide Labeling

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Common Reactive FormNotes
6-FAM 495520NHS ester, PhosphoramiditeBright green fluorescence, widely used in sequencing and qPCR.[8][9][10]
HEX 535556NHS ester, PhosphoramiditeYellow-green fluorescence, often used for multiplexing with FAM.[8]
TET 521536NHS ester, PhosphoramiditeOrange-yellow fluorescence, another option for multiplex assays.[8]
Cy3 550570NHS ester, MaleimideBright orange fluorescence, photostable, suitable for FRET with Cy5.[6][8][11]
Cy5 650670NHS ester, MaleimideFar-red fluorescence, minimizes background autofluorescence from cells.[6][8][11]
Alexa Fluor 488 495519NHS esterBright and photostable alternative to FAM.
Alexa Fluor 647 650668NHS esterBright and photostable alternative to Cy5.[11]
ROX 575602NHS ester, PhosphoramiditeRed fluorescence, often used as a passive reference in qPCR.[10][12]
Texas Red 589615NHS esterRed-orange fluorescence, suitable for multicolor experiments.[12]

Note: Spectral properties can be influenced by the local environment and conjugation to the oligonucleotide.

Labeling Strategies for 2',4'-BNA Oligonucleotides

There are two primary strategies for labeling synthetic oligonucleotides, including 2',4'-BNAs, with fluorescent dyes:

  • Direct Labeling during Synthesis: This method involves the use of a fluorescent dye already attached to a phosphoramidite building block.[5][7][13] This dye-phosphoramidite is incorporated into the oligonucleotide during automated solid-phase synthesis. This approach is straightforward for 5'-end labeling.[5][13]

  • Post-Synthetic Conjugation: This is the more common and versatile method.[5][7][8][13] It involves synthesizing the 2',4'-BNA oligonucleotide with a reactive functional group, typically a primary amine or a thiol, at a specific position (5'-end, 3'-end, or internally).[5][13] This functionalized oligonucleotide is then purified and reacted with a fluorescent dye that has a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester for amines, or a maleimide for thiols).[5][7][13]

This document will focus on the post-synthetic conjugation method, as it offers greater flexibility in the choice of dye and labeling position.

Experimental Protocols

Protocol 1: Post-Synthetic Conjugation of an Amine-Modified 2',4'-BNA Oligonucleotide with an NHS-Ester Dye

This protocol describes the labeling of a 5'-amine-modified 2',4'-BNA oligonucleotide with a fluorescent dye NHS ester.

Materials:

  • 5'-Amine-modified 2',4'-BNA oligonucleotide, lyophilized

  • Fluorescent dye NHS ester (e.g., Cy5 NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Reconstitution: Dissolve the lyophilized amine-modified 2',4'-BNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 20 µL of 1 mM amine-modified 2',4'-BNA oligonucleotide (20 nmol)

      • 20 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0)

      • 10 µL of 10 mM dye NHS ester solution (100 nmol, 5-fold molar excess)

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight for potentially higher efficiency.

  • Purification: Proceed immediately to purification of the labeled oligonucleotide to remove unreacted dye and unlabeled oligonucleotide (see Protocol 2).

Diagram of the Labeling Reaction Workflow:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification BNA_oligo 5'-Amine-Modified 2',4'-BNA Oligonucleotide Dissolve_BNA Dissolve_BNA BNA_oligo->Dissolve_BNA Dissolve in H2O (1 mM) NHS_dye Fluorescent Dye NHS Ester Dissolve_dye Dissolve_dye NHS_dye->Dissolve_dye Dissolve in DMSO (10 mM) Mix Combine Oligo, Dye, and Bicarbonate Buffer (pH 9.0) Dissolve_BNA->Mix Dissolve_dye->Mix Incubate Incubate in Dark (Room Temperature, 2-4h) Mix->Incubate Purify HPLC Purification (Protocol 2) Incubate->Purify Final_Product Purified Fluorescently Labeled 2',4'-BNA Oligonucleotide Purify->Final_Product

Caption: Workflow for post-synthetic labeling of 2',4'-BNA oligonucleotides.

Protocol 2: Purification of Fluorescently Labeled 2',4'-BNA Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides to ensure the removal of free dye and unlabeled starting material.[8][11] Reverse-phase HPLC is particularly effective due to the hydrophobicity of many fluorescent dyes.[12]

Materials:

  • Crude labeled oligonucleotide reaction mixture

  • HPLC system with a UV detector and a fluorescence detector

  • Reverse-phase C18 HPLC column

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with nuclease-free water.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

    • Set the detectors to monitor the absorbance of the oligonucleotide (around 260 nm) and the absorbance/emission of the specific fluorescent dye.

  • Injection and Elution:

    • Inject the diluted sample onto the column.

    • Elute the sample using a linear gradient of Buffer B (e.g., 10% to 70% over 30 minutes). The hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled, more hydrophilic oligonucleotide. Free dye will also elute at a distinct time, often much later.

  • Fraction Collection: Collect the fractions corresponding to the major peak that shows both oligonucleotide and dye absorbance/fluorescence.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Lyophilize the sample to remove the solvents.

    • Reconstitute the purified, labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0).

Diagram of the Purification and Analysis Workflow:

G cluster_analysis Quality Control Crude_Product Crude Labeled Oligonucleotide Mixture HPLC Reverse-Phase HPLC Crude_Product->HPLC Collect_Fractions Collect Fractions HPLC->Collect_Fractions Lyophilize Lyophilize Collect_Fractions->Lyophilize Final_Product Purified Labeled 2',4'-BNA Oligonucleotide Lyophilize->Final_Product Mass_Spec Mass Spectrometry (Verify Mass) Final_Product->Mass_Spec UV_Vis UV-Vis Spectroscopy (Determine Concentration and Labeling Efficiency) Final_Product->UV_Vis

Caption: Purification and quality control workflow for labeled oligonucleotides.

Characterization and Data Analysis

After purification, it is essential to characterize the labeled 2',4'-BNA oligonucleotide to determine its concentration, labeling efficiency, and integrity.

Determining Concentration and Labeling Efficiency

The concentration and labeling efficiency can be determined using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye.

The concentration of the oligonucleotide is calculated using the Beer-Lambert law: A = εbc where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

The labeling efficiency is the molar ratio of the dye to the oligonucleotide. A typical labeling efficiency for this type of reaction is between 60% and 90%.[3]

Mass Spectrometry

Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the identity and purity of the final product by verifying that its molecular weight matches the expected mass of the labeled oligonucleotide.

Functional Characterization

The impact of the fluorescent label on the binding properties of the 2',4'-BNA oligonucleotide should be assessed. This is typically done by measuring the melting temperature (Tm) of the duplex formed with a complementary target strand. A UV-Vis spectrophotometer with a temperature controller is used to generate a melting curve.

Table 2: Example Melting Temperature (Tm) Data

OligonucleotideComplementary StrandTm (°C)ΔTm (°C) vs. Unlabeled
Unlabeled 2',4'-BNARNA Target72.5-
5'-FAM-labeled 2',4'-BNARNA Target71.8-0.7
5'-Cy3-labeled 2',4'-BNARNA Target71.5-1.0
5'-Cy5-labeled 2',4'-BNARNA Target71.2-1.3

Note: This is example data. The actual ΔTm will depend on the specific sequence, dye, and buffer conditions. A slight decrease in Tm upon labeling is often observed.

Troubleshooting

Table 3: Troubleshooting Guide for Fluorescent Labeling

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS-ester dye (hydrolyzed)Use fresh, anhydrous DMSO to dissolve the dye immediately before use. Store dye desiccated and protected from light.
Suboptimal reaction pHEnsure the labeling buffer is at pH 8.5-9.0 to deprotonate the primary amine.[8]
Presence of competing amines in the oligo solutionPurify the amine-modified oligonucleotide before labeling to remove any residual ammonium salts or amine-containing buffers (e.g., Tris).[8]
No or Low Fluorescence Signal Incorrect filter set on the imaging systemVerify that the excitation and emission filters match the spectral properties of the chosen dye.[8]
PhotobleachingStore labeled oligonucleotides in the dark and minimize light exposure during experiments.[1]
Multiple Peaks in HPLC Incomplete reactionIncrease the molar excess of the dye or extend the incubation time.
Oligonucleotide degradationEnsure all solutions are nuclease-free. Store oligonucleotides at -20°C.[1]

By following these detailed protocols and guidelines, researchers can successfully label 2',4'-BNA oligonucleotides with fluorescent dyes for a wide range of applications, leveraging the unique properties of these advanced nucleic acid analogs.

References

Application Notes and Protocols: 2'-O,4'-C-Methyleneadenosine in Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O,4'-C-Methyleneadenosine, a Locked Nucleic Acid (LNA) analog of adenosine, in the development of diagnostic reagents. This document details the advantages of incorporating LNA-A into diagnostic probes and aptamers, presents key quantitative data, and provides detailed protocols for relevant experimental procedures.

Introduction to this compound (LNA-A)

This compound (LNA-A) is a synthetic nucleic acid analog characterized by a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in an N-type (RNA-like) conformation, leading to significantly enhanced hybridization affinity and specificity when incorporated into oligonucleotides. These properties make LNA-A a powerful tool for the development of highly sensitive and specific diagnostic assays.

LNA-modified oligonucleotides, including those containing LNA-A, exhibit unprecedented thermal stability when hybridized with their complementary DNA or RNA targets.[1] This increased stability allows for the design of shorter probes with higher melting temperatures (Tm), which is particularly advantageous for the detection of short nucleic acid targets like microRNAs or for discriminating between single nucleotide polymorphisms (SNPs).[1][2]

Key Applications in Diagnostics

The unique properties of this compound and other LNA monomers are leveraged in several diagnostic applications:

  • Quantitative PCR (qPCR) and digital PCR (dPCR): LNA-modified primers and probes enhance the sensitivity and specificity of qPCR and dPCR assays, enabling the reliable detection and quantification of low-abundance nucleic acid targets and the accurate discrimination of alleles.[3][4][5]

  • In Situ Hybridization (ISH): LNA-based probes provide superior sensitivity and specificity in ISH applications, allowing for the precise localization of specific mRNA and microRNA sequences within cells and tissues.

  • Mutation Detection: LNA oligonucleotides are used in techniques like PCR clamping to selectively amplify and detect low-frequency somatic mutations, which is critical in cancer diagnostics.

  • Aptamer-Based Diagnostics: The incorporation of LNA-A can enhance the stability and, in some cases, the binding affinity of aptamers, which are oligonucleotide-based affinity reagents used for the detection of a wide range of targets, from small molecules to proteins and cells.

Quantitative Data

The incorporation of LNA monomers, including this compound, significantly impacts the thermodynamic properties of oligonucleotide probes.

Table 1: Increase in Melting Temperature (Tm) per LNA Modification
LNA MonomerAverage Tm Increase per Modification (°C)Reference
General LNA2 - 8[1]
LNA-ANot specified individually, but contributes to the overall increase.
LNA-TNot specified individually, but contributes to the overall increase.
LNA-CNot specified individually, but contributes to the overall increase.
LNA-GNot specified individually, but contributes to the overall increase.

Note: The exact Tm increase is sequence-dependent.

Table 2: Binding Affinity of Adenosine Aptamers
AptamerTargetDissociation Constant (Kd)CommentsReference
Classical DNA AptamerAdenosine/ATP~6-16.4 µMWidely used for biosensing.
Newly Selected DNA AptamerAdenosine/ATP230 nMShows ~30-fold higher affinity than the classical aptamer.[6][7]
LNA-modified Aptamer (SEA-specific)Staphylococcal Enterotoxin A (SEA)74 - 157 nMLNA modification increased thermal stability but resulted in a slightly higher Kd (lower affinity) compared to the unmodified DNA aptamer (Kd = 13 nM).[8]

Note: Direct quantitative data on the effect of this compound incorporation on the Kd of adenosine-specific aptamers is limited. The effect of LNA modification on binding affinity is context-dependent and requires empirical validation.

Experimental Protocols

Protocol 1: LNA-Based Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the general steps for performing a two-step RT-qPCR using LNA-enhanced primers for sensitive and specific quantification of a target RNA.

Materials:

  • RNA sample

  • QuantiNova Reverse Transcription Kit (or equivalent)

  • QuantiNova SYBR Green PCR Kit (or equivalent)

  • LNA-enhanced forward and reverse primers for the target gene

  • Nuclease-free water

  • qPCR instrument (e.g., Applied Biosystems 7900HT)

Methodology:

  • RNA Quality Control: Assess the concentration and purity of the RNA sample using a spectrophotometer. Ensure the A260/A280 ratio is between 1.8 and 2.1.

  • Reverse Transcription (cDNA Synthesis):

    • Prepare the reverse transcription reaction mix according to the manufacturer's protocol (e.g., QuantiNova Reverse Transcription Kit).

    • Incubate the reaction at 42°C for 50 minutes to synthesize cDNA.

    • Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • Thaw all qPCR reagents, cDNA, and LNA primers on ice.

    • Prepare a master mix containing the SYBR Green PCR master mix, LNA primers (final concentration typically 100-900 nM), and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add the cDNA template to each well (typically ≤ 100 ng per reaction).

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • qPCR Cycling and Data Acquisition:

    • Program the qPCR instrument with the following cycling conditions (example):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Set the instrument to collect fluorescence data during the annealing/extension step of each cycle.

  • Data Analysis:

    • Analyze the real-time PCR data using the software provided with the instrument.

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: In Situ Hybridization (ISH) with LNA-Modified Probes

This protocol provides a general workflow for detecting a specific RNA target in fixed cells or tissues using a digoxigenin (DIG)-labeled LNA probe.

Materials:

  • Fixed cells or tissue sections on slides

  • Proteinase K

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% Tween-20)

  • DIG-labeled LNA probe

  • Wash buffers (e.g., 2x SSC, 0.2x SSC)

  • Blocking solution (e.g., 2% sheep serum in PBT)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

  • Microscope

Methodology:

  • Sample Preparation:

    • Deparaffinize and rehydrate tissue sections if necessary.

    • Permeabilize the cells/tissues with a Proteinase K treatment (concentration and time to be optimized).

  • Pre-hybridization:

    • Wash the samples in PBS.

    • Incubate the samples in hybridization buffer for at least 1 hour at the hybridization temperature.

  • Hybridization:

    • Dilute the DIG-labeled LNA probe in hybridization buffer to the desired concentration (e.g., 1-10 nM).

    • Denature the probe by heating at 80°C for 5 minutes.

    • Apply the probe solution to the samples and incubate overnight at the hybridization temperature (typically 20-30°C below the probe's Tm).

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC at the hybridization temperature.

  • Immunodetection:

    • Block non-specific antibody binding by incubating the samples in blocking solution for 1 hour.

    • Incubate with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

    • Wash the samples to remove unbound antibody.

  • Signal Development:

    • Equilibrate the samples in detection buffer.

    • Incubate the samples with the NBT/BCIP substrate in the dark until the desired color intensity is reached.

  • Imaging:

    • Stop the color development by washing with water.

    • Mount the slides and visualize the signal under a microscope.

Visualizations

LNA_Structure cluster_DNA Standard Deoxyadenosine cluster_LNA This compound (LNA-A) DNA_base Adenine DNA_sugar Deoxyribose DNA_base->DNA_sugar N-glycosidic bond DNA_phosphate Phosphate DNA_sugar->DNA_phosphate Phosphodiester bond LNA_base Adenine LNA_sugar Locked Ribose(2'-O,4'-C Methylene Bridge) LNA_base->LNA_sugar N-glycosidic bond LNA_phosphate Phosphate LNA_sugar->LNA_phosphate Phosphodiester bond LNA_Hybridization Principle of LNA-Enhanced Hybridization DNA_Probe DNA Probe DNA_Duplex DNA:Target Duplex (Lower Tm) DNA_Probe->DNA_Duplex DNA_Target Target Nucleic Acid DNA_Target->DNA_Duplex LNA_Duplex LNA:Target Duplex (Higher Tm, More Stable) LNA_Probe LNA Probe (containing LNA-A) LNA_Probe->LNA_Duplex LNA_Target Target Nucleic Acid LNA_Target->LNA_Duplex LNA_PCR_Clamping LNA-Mediated PCR Clamping for Mutation Detection WT_DNA Wild-Type DNA LNA_Blocker LNA Blocker Probe (Complementary to Wild-Type) WT_DNA->LNA_Blocker High Affinity Binding Mutant_DNA Mutant DNA Mutant_DNA->LNA_Blocker Mismatch, No/Weak Binding PCR_Primers PCR Primers Mutant_DNA->PCR_Primers No_Amplification Amplification Blocked LNA_Blocker->No_Amplification PCR_Primers->No_Amplification Extension Inhibited Amplification Selective Amplification of Mutant DNA PCR_Primers->Amplification Aptamer_Diagnostic_Workflow Workflow for LNA-Aptamer Based Diagnostics Start Start: Sample Collection Incubation Incubation with LNA-Aptamer Start->Incubation Binding Target Binding Incubation->Binding Binding->Incubation Unbound Separation Separation of Bound and Unbound Aptamers Binding->Separation Bound Detection Signal Detection Separation->Detection Result Result: Target Quantification Detection->Result

References

The Role of 2',4'-Bridged Nucleic Acids in Enhancing RNA Interference: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of RNA interference (RNAi) has revolutionized the landscape of functional genomics and therapeutic development. However, the clinical translation of small interfering RNAs (siRNAs) has been hampered by their inherent instability and potential for off-target effects. The strategic incorporation of chemically modified nucleotides, such as 2',4'-Bridged Nucleic Acids (BNAs), has emerged as a pivotal strategy to overcome these limitations. This document provides a comprehensive overview of the role of 2',4'-BNA in enhancing RNAi, complete with detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of this powerful technology.

Introduction to 2',4'-BNA

2',4'-BNA is a class of synthetic RNA nucleotide analogues characterized by a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This structural constraint locks the sugar moiety into a C3'-endo conformation, which is the preferred sugar puckering in A-form nucleic acid duplexes, such as RNA-RNA and RNA-DNA hybrids.[2] This pre-organization of the sugar conformation is the primary determinant of the unique properties of BNA-modified oligonucleotides.

Several generations of BNAs have been developed, each with distinct structural features and enhanced properties. The first generation, also known as Locked Nucleic Acid (LNA), demonstrated improved binding affinity but had limitations in nuclease resistance.[3][4] Subsequent generations, such as 2',4'-BNANC (2'-O,4'-aminoethylene bridged nucleic acid), feature a six-membered bridged structure with an N-O linkage, offering superior nuclease resistance and RNA selective binding.[3][5]

Key Advantages of 2',4'-BNA in RNAi

The incorporation of 2',4'-BNA monomers into siRNA duplexes confers several advantageous properties that enhance their RNAi activity:

  • Increased Binding Affinity: The C3'-endo fixed conformation of BNA monomers enhances the binding affinity (hybridization capability) of the siRNA to its target mRNA.[3][5] This results in a significant increase in the melting temperature (Tm) of the siRNA-mRNA duplex.[6]

  • Enhanced Nuclease Resistance: The bridged structure provides steric hindrance against both endo- and exonucleases, significantly increasing the biostability of the siRNA molecule in biological fluids.[3][6][7] Some advanced BNA chemistries, like 2',4'-BNANC, exhibit nuclease resistance even greater than that of phosphorothioate (PS) modifications.[3][8][9]

  • Improved Specificity: BNA-modified oligonucleotides exhibit excellent single-mismatch discriminating power.[3] This heightened specificity reduces the likelihood of off-target gene silencing, a critical consideration for therapeutic applications.

  • Potent and Sustained Gene Silencing: The combination of high binding affinity and nuclease resistance leads to more potent and prolonged gene silencing effects both in vitro and in vivo.[6][7]

  • Modulation of Strand Bias: Strategic placement of BNA modifications in the sense (passenger) strand can influence which strand is preferentially loaded into the RNA-induced silencing complex (RISC), thereby reducing off-target effects mediated by the sense strand.[7]

Quantitative Data on 2',4'-BNA Enhanced RNAi

The following tables summarize the quantitative improvements observed with 2',4'-BNA modified siRNAs compared to their unmodified counterparts.

Table 1: Thermal Stability of BNA-Modified siRNAs

siRNA Sequence (Target: Luciferase)ModificationMelting Temperature (Tm, °C)ΔTm per modification (°C)Reference
Unmodified siRNANone65.2N/A[6]
siBNA (sense strand modified)2',4'-BNA78.5+1.7[6]
siBNA(NC) (sense strand modified)2',4'-BNA(NC)80.1+1.9[6]

Table 2: Nuclease Resistance of BNA-Modified siRNAs in Serum

siRNAModificationHalf-life in 50% Mouse Serum (hours)Reference
Unmodified siApoB-1None< 1[7]
siLNA-22',4'-BNA/LNA> 24[7]

Table 3: In Vitro Gene Silencing Efficacy of BNA-Modified siRNAs

siRNA (Target: Apolipoprotein B)Concentration (nM)mRNA Expression (% of control)Reference
Unmodified siApoB-110~30%[7]
siLNA-1 (2',4'-BNA/LNA modified)10~25%[7]
siLNA-2 (2',4'-BNA/LNA modified)10~20%[7]

Signaling Pathways and Experimental Workflows

RNAi_Pathway cluster_modification siRNA Modification cluster_cellular_processes Cellular Processes siRNA Unmodified siRNA RISC_loading RISC Loading siRNA->RISC_loading BNA_siRNA 2',4'-BNA Modified siRNA BNA_siRNA->RISC_loading Enhanced Stability Target_binding Target mRNA Binding RISC_loading->Target_binding mRNA_cleavage mRNA Cleavage Target_binding->mRNA_cleavage Increased Affinity Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

experimental_workflow design 1. BNA-siRNA Design (Target Selection, Modification Strategy) synthesis 2. Oligonucleotide Synthesis (Phosphoramidite Chemistry) design->synthesis purification 3. Purification & QC (HPLC, Mass Spectrometry) synthesis->purification invitro 4. In Vitro Transfection (Cell Culture) purification->invitro invivo 6. In Vivo Administration (Animal Model) purification->invivo analysis 5. Gene Expression Analysis (qPCR, Western Blot) invitro->analysis invivo_analysis 7. In Vivo Analysis (Tissue mRNA levels, Phenotype) invivo->invivo_analysis

Experimental Protocols

Protocol 1: Synthesis of 2',4'-BNA Modified Oligonucleotides

Objective: To synthesize a 2',4'-BNA modified siRNA using standard phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • 2',4'-BNA phosphoramidites (commercially available)

  • Standard DNA/RNA phosphoramidites

  • Solid support (e.g., CPG)

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Cleavage and deprotection solution (e.g., AMA or gaseous ammonia)

  • Purification system (e.g., HPLC)

  • Mass spectrometer for quality control

Methodology:

  • Sequence Design: Design the siRNA sequence, identifying the positions for 2',4'-BNA incorporation. It is often strategic to place BNA modifications at the 5' and 3' ends of both strands to enhance nuclease resistance, and internally to increase binding affinity. Avoid modifying the Ago2 cleavage site (positions 9-11 from the 5'-end of the sense strand), as this can diminish RNAi activity.[6]

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence and modification positions. The synthesis cycle for incorporating a BNA monomer is largely similar to that of standard RNA monomers, utilizing a slightly modified phosphoramidite protocol.[5]

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a suitable deprotection solution.

  • Purification: Purify the full-length BNA-modified oligonucleotide from shorter, failed sequences using reverse-phase or ion-exchange HPLC.

  • Quality Control: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Annealing: To form the siRNA duplex, mix equimolar amounts of the purified sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and then gradually cool to room temperature.

Protocol 2: In Vitro Gene Silencing Assay

Objective: To assess the gene silencing efficacy of a BNA-modified siRNA in a cultured cell line.

Materials:

  • Cultured mammalian cells expressing the target gene (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • BNA-modified siRNA duplex

  • Unmodified control siRNA

  • Non-targeting control siRNA

  • Transfection reagent (e.g., lipofectamine-based)

  • Opti-MEM or similar serum-free medium

  • Multi-well cell culture plates (e.g., 24-well)

  • Reagents for RNA extraction and quantitative PCR (qPCR) or protein extraction and Western blotting

Methodology:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the BNA-siRNA and control siRNAs to the desired final concentration (e.g., 10 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in complete medium.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • Analysis of Gene Expression:

    • qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the target mRNA levels. Normalize the results to a stable housekeeping gene.

    • Western Blot: Lyse the cells, quantify total protein, and perform Western blotting to assess the levels of the target protein. Normalize to a loading control like GAPDH or β-actin.

  • Data Analysis: Calculate the percentage of gene knockdown relative to the non-targeting control.

Protocol 3: In Vivo Evaluation of BNA-Modified siRNA

Objective: To evaluate the in vivo efficacy and duration of gene silencing by a BNA-modified siRNA in an animal model.

Materials:

  • Animal model relevant to the therapeutic target (e.g., transgenic mouse model)

  • BNA-modified siRNA

  • Control siRNAs

  • Appropriate delivery vehicle (e.g., lipid nanoparticles, cholesterol conjugate)

  • Sterile, RNase-free saline or PBS for formulation

  • Anesthesia and surgical tools (if required for administration)

  • Tissue collection tools

Methodology:

  • Formulation: Formulate the BNA-siRNA and control siRNAs with the chosen delivery vehicle according to established protocols.

  • Administration: Administer the formulated siRNAs to the animals via the desired route (e.g., intravenous, subcutaneous).

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Collection: At various time points post-administration (e.g., 3, 7, 14, 21 days), euthanize a cohort of animals and collect the target tissues.

  • Analysis of Gene Expression: Process the collected tissues to extract RNA or protein and analyze the target gene expression levels by qPCR or Western blotting as described in Protocol 2.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Determine the half-life of the siRNA in the target tissue and correlate it with the duration of gene silencing to establish a PK/PD relationship.

Conclusion

References

Application Notes & Protocols: Developing Therapeutic Applications with Locked Nucleic Acids (LNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Locked Nucleic Acids (LNA)

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues.[1] The ribose sugar in an LNA monomer is "locked" into a specific N-type (C3'-endo) conformation by a methylene bridge that connects the 2'-oxygen to the 4'-carbon.[1][2][3][4] This structural constraint is the source of LNA's unique therapeutic properties.

Key Properties and Advantages:

  • Unprecedented Binding Affinity: LNA oligonucleotides exhibit exceptionally high binding affinity and specificity towards complementary DNA and RNA targets.[2][5][6] This high affinity allows for the design of shorter, more potent oligonucleotides.

  • Enhanced Stability: The locked structure provides significant resistance to enzymatic degradation by nucleases, leading to high stability both in vitro and in vivo.[1][2][3][7]

  • Excellent Specificity: LNAs demonstrate superior mismatch discrimination compared to native DNA, reducing off-target effects.[6]

  • Versatility: LNA monomers can be easily incorporated into DNA or RNA strands using standard phosphoramidite chemistry, creating "gapmer" or "mixmer" designs to achieve desired mechanisms of action.[1][6]

  • Favorable Pharmacokinetics: LNA-based drugs have shown promising pharmacokinetic profiles and can be delivered to various tissues without complex formulations.[8]

The combination of high affinity, stability, and specificity makes LNA a powerful tool for developing antisense oligonucleotides (ASOs), miRNA inhibitors, and other nucleic acid-based therapeutics.[3][5]

Primary Mechanisms of LNA Action in Therapeutics

LNA-based oligonucleotides primarily function by binding to a target RNA molecule through Watson-Crick base pairing and modulating the protein expression. This can occur through two main pathways:

  • RNase H-Mediated Degradation: LNA "gapmers" are designed with a central block of DNA nucleotides flanked by LNA "wings".[9] When the gapmer binds to the target mRNA, the resulting DNA/RNA hybrid duplex is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.[9]

  • Steric Blockade: LNA "mixmers," which have LNA and DNA bases interspersed, or fully LNA oligonucleotides bind to a target RNA with such high affinity that they physically obstruct the cellular machinery.[6][9] This can inhibit translation by blocking ribosome binding or progression, or it can alter pre-mRNA splicing.[4][9] This mechanism does not require RNase H.

The choice of mechanism depends on the therapeutic goal, the target RNA, and the specific design of the LNA oligonucleotide.

Application Note: LNA Gapmers for Antisense Gene Silencing

This section details the use of LNA gapmers to achieve target mRNA degradation via the RNase H pathway.

Workflow for LNA-based Gene Silencing

LNA_Antisense_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: Preclinical Testing Target Target mRNA Selection Design LNA Gapmer Design Target->Design Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis Delivery Cell Transfection Synthesis->Delivery Analysis Target Knockdown Analysis (qPCR/WB) Delivery->Analysis Tox Toxicity Assay Delivery->Tox Animal Animal Model Administration Tox->Animal PKPD PK/PD & Efficacy Studies Animal->PKPD Tox_vivo Toxicology Assessment PKPD->Tox_vivo

Caption: Experimental workflow for developing LNA antisense therapeutics.

Mechanism of RNase H-Mediated Degradation

RNaseH_Mechanism ASO LNA Gapmer ASO Hybrid LNA-DNA/mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Fragments Degraded mRNA Fragments Cleavage->Fragments Silencing Protein Translation Inhibited Cleavage->Silencing

Caption: LNA gapmer ASO recruits RNase H to cleave target mRNA.

Experimental Protocol: In Vitro Transfection and Analysis

Objective: To quantify the knockdown of a target gene in a mammalian cell line using a pre-designed LNA gapmer.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • LNA gapmer oligonucleotide targeting the gene of interest (e.g., from a commercial vendor)

  • Negative control LNA oligonucleotide (scrambled sequence)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Plates for cell culture (e.g., 24-well plates)

  • Reagents for RNA extraction (e.g., TRIzol™)

  • Reagents for cDNA synthesis and qPCR (e.g., SYBR™ Green Master Mix)

  • Reagents for protein extraction and Western Blot

Procedure:

  • Cell Seeding:

    • A day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HeLa cells, this is typically 5 x 10^4 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection Complex Preparation (per well):

    • Solution A: Dilute 1.5 µL of transfection reagent in 25 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.

    • Solution B: Dilute the LNA oligonucleotide (stock at 20 µM) in 25 µL of Opti-MEM™ to achieve the desired final concentration (e.g., 5, 10, 25 nM).

    • Combine: Add Solution B to Solution A, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Carefully add the 50 µL LNA-lipid complex to each well.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C, 5% CO2.

  • Analysis of Gene Knockdown (mRNA Level):

    • After incubation, wash cells with PBS and lyse them directly in the well using 300 µL of TRIzol™ reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify RNA concentration and assess purity (A260/280 ratio).

    • Perform reverse transcription on 500 ng of total RNA to synthesize cDNA.

    • Set up qPCR reactions using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown compared to the negative control.

  • Analysis of Protein Knockdown (Protein Level):

    • After 48-72 hours of incubation, lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for the target protein and a loading control (e.g., β-actin).

    • Quantify band intensity to determine the reduction in protein levels.

Quantitative Data from Preclinical/Clinical Studies

The table below summarizes efficacy data for various LNA-based antisense oligonucleotides from published studies.

Drug Candidate (Target)LNA DesignIndicationModelKey Efficacy ResultsCitation(s)
Miravirsen (miR-122)LNA-modified antagomirHepatitis C VirusPhase 2a Clinical TrialDose-dependent, durable reduction of HCV RNA[10]
SPC5001 (PCSK9)LNA GapmerHypercholesterolemiaPreclinical (Mice)>80% reduction in PCSK9 mRNA; ~60% reduction in LDL-C[8]
SPC2996 (Bcl-2)LNA GapmerChronic Lymphocytic LeukemiaPhase I/II Clinical TrialDownregulation of Bcl-2 protein in a dose-dependent manner[3]
Antisense Cf48 (Unknown)LNA OligonucleotideRenal FibrosisMouse CKD ModelSignificant reduction in renal fibrosis markers[1]
LNA-antagomir (miR-21)LNA-modified antagomirHeart FailureMouse ModelInhibition of cardiac hypertrophy and fibrosis

Note: This table is illustrative. Specific quantitative values (e.g., IC50, exact percentages) may vary across different studies and experimental conditions.

Application Note: LNA for microRNA Inhibition

LNAs are exceptionally well-suited for targeting small, non-coding RNAs like microRNAs (miRNAs) due to their high binding affinity, which is necessary to effectively sequester these short targets.

Logical Relationship in miRNA Inhibition

miRNA_Inhibition cluster_pathway Cellular miRNA Pathway miRNA Mature miRNA RISC RISC Complex miRNA->RISC loaded into Inactive_Complex Inactive LNA/miRNA Duplex miRNA->Inactive_Complex Target_mRNA Target mRNA RISC->Target_mRNA guides to Repression Translational Repression / mRNA Degradation Target_mRNA->Repression Result Target Gene Expression RESTORED Repression->Result is blocked, leading to LNA LNA anti-miRNA Oligonucleotide LNA->Inactive_Complex binds & sequesters Inactive_Complex->RISC prevents loading

Caption: LNA anti-miRNA oligonucleotides restore target gene expression.

Protocol: In Vitro miRNA Activity Assay

Objective: To measure the derepression of a miRNA target gene using a luciferase reporter assay after treatment with an LNA anti-miRNA.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dual-luciferase reporter plasmid containing the 3' UTR of a known target of the miRNA of interest downstream of the Renilla luciferase gene.

  • Control plasmid constitutively expressing Firefly luciferase (for normalization).

  • LNA anti-miRNA oligonucleotide.

  • Negative control LNA oligonucleotide.

  • Transfection reagent (e.g., Lipofectamine™ 2000).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Co-transfection:

    • In a 96-well plate, seed HEK293T cells to be 80-90% confluent on the day of transfection.

    • Prepare a transfection master mix containing the reporter plasmid, the normalization plasmid, and either the LNA anti-miRNA or the negative control LNA.

    • A typical mix per well includes: 100 ng reporter plasmid, 10 ng normalization plasmid, and LNA oligonucleotide to a final concentration of 25 nM.

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24-48 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash cells with PBS.

    • Lyse the cells using Passive Lysis Buffer provided with the assay kit.

    • Transfer the lysate to a luminometer-compatible plate.

    • Measure Firefly luciferase activity first, then add the Stop & Glo® Reagent to quench the Firefly signal and activate the Renilla signal. Measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well (Ratio = Renilla / Firefly).

    • Compare the normalized ratio of cells treated with the LNA anti-miRNA to those treated with the negative control.

    • A significant increase in the normalized Renilla signal indicates that the LNA anti-miRNA has successfully inhibited the endogenous miRNA, derepressing the target gene expression from the reporter plasmid.

Disclaimer: These notes and protocols are intended for research and development purposes. All experiments should be conducted in accordance with institutional guidelines and safety procedures. Optimization of protocols for specific cell lines, targets, and LNA constructs is highly recommended.

References

Troubleshooting & Optimization

optimizing hybridization conditions for 2',4'-BNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',4'-Bridged Nucleic Acid (BNA) oligonucleotides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments. 2',4'-BNA oligonucleotides offer superior binding affinity, nuclease resistance, and single-mismatch discrimination, making them ideal for a range of applications including antisense therapy, diagnostics, and fluorescence in situ hybridization (FISH).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are 2',4'-BNA oligonucleotides and how do they differ from LNA?

A1: 2',4'-BNA is a second-generation bridged nucleic acid analogue with a six-membered bridged structure.[1][2] Compared to Locked Nucleic Acids (LNA), 2',4'-BNA oligonucleotides exhibit equal or higher binding affinity to complementary RNA, enhanced nuclease resistance, and excellent single-mismatch discriminating power.[1][3][4] These properties make them highly effective for in vivo applications and for the detection of short or highly similar targets.[2]

Q2: How much does the incorporation of a 2',4'-BNA monomer increase the melting temperature (Tm) of an oligonucleotide?

A2: The incorporation of a 2',4'-BNA monomer significantly increases the thermal stability of a duplex. While the exact increase is sequence-dependent, a single 2',4'-BNA modification can raise the Tm by approximately +4 to +5°C per modification when hybridizing to a DNA target. This allows for the design of shorter probes with high melting temperatures, which is beneficial for specificity.

Q3: What is the recommended salt concentration for hybridization buffers?

A3: The optimal salt concentration depends on the specific application and the desired stringency. For most applications, a monovalent cation (e.g., Na⁺ or K⁺) concentration in the range of 50-150 mM is recommended. Higher salt concentrations increase the Tm and the rate of hybridization by shielding the negative charges on the phosphate backbone.[5] It is crucial to optimize the salt concentration for your specific probe and target.

Q4: Can I use standard DNA/RNA resuspension and annealing buffers for 2',4'-BNA oligonucleotides?

A4: Yes, standard buffers are generally compatible. A common annealing buffer is 10 mM Tris-HCl, pH 7.5-8.0, 50 mM NaCl, and 1 mM EDTA.[6] However, due to the high affinity of 2',4'-BNA, you may need to adjust hybridization and wash temperatures to achieve the desired specificity.

Troubleshooting Guides

Issue 1: Low Hybridization Signal or Efficiency

This is a common issue that can be caused by several factors. The following guide will help you troubleshoot the problem systematically.

Low_Signal_Troubleshooting start Start: Low Hybridization Signal check_probe Check Probe Integrity & Concentration start->check_probe optimize_temp Optimize Hybridization Temperature check_probe->optimize_temp Probe OK fail Issue Persists: Contact Support check_probe->fail Probe Degraded increase_probe Increase Probe Concentration optimize_temp->increase_probe No Improvement success Signal Improved optimize_temp->success Improved extend_hyb Extend Hybridization Time increase_probe->extend_hyb No Improvement increase_probe->success Improved check_buffer Verify Hybridization Buffer Composition extend_hyb->check_buffer No Improvement extend_hyb->success Improved check_buffer->success Improved check_buffer->fail No Improvement

Caption: Troubleshooting workflow for low hybridization signal.

  • Possible Cause: Suboptimal Hybridization Temperature.

    • Solution: Due to the high affinity of 2',4'-BNA, the optimal hybridization temperature may be higher than for standard DNA/RNA probes. Perform a temperature gradient experiment, typically starting from 5-10°C below the calculated Tm and increasing in increments.

  • Possible Cause: Insufficient Probe Concentration.

    • Solution: Increase the probe concentration in the hybridization buffer. Titrate the concentration to find the optimal balance between signal intensity and background.

  • Possible Cause: Incorrect Hybridization Buffer Composition.

    • Solution: Ensure your hybridization buffer contains the appropriate salt concentration (e.g., 50-150 mM NaCl) to facilitate duplex formation. Verify the pH is within the optimal range (7.0-8.0).

  • Possible Cause: Short Hybridization Time.

    • Solution: Extend the hybridization time to allow for sufficient probe-target binding. For complex samples or low-abundance targets, an overnight incubation may be necessary.

Issue 2: High Background or Non-Specific Binding

High background can obscure true signals and lead to false positives. The following steps can help reduce non-specific binding.

High_Background_Troubleshooting start Start: High Background increase_stringency Increase Stringency of Washes start->increase_stringency decrease_probe Decrease Probe Concentration increase_stringency->decrease_probe No Improvement success Background Reduced increase_stringency->success Improved add_blocking Add Blocking Reagents decrease_probe->add_blocking No Improvement decrease_probe->success Improved check_probe_design Check Probe Design for Cross-Reactivity add_blocking->check_probe_design No Improvement add_blocking->success Improved check_probe_design->success Improved fail Issue Persists: Contact Support check_probe_design->fail No Improvement

Caption: Troubleshooting workflow for high background signal.

  • Possible Cause: Low Stringency Washes.

    • Solution: Increase the stringency of your post-hybridization washes. This can be achieved by increasing the wash temperature or decreasing the salt concentration in the wash buffer (e.g., using 0.5x or 0.1x SSC).

  • Possible Cause: Probe Concentration is Too High.

    • Solution: Excess probe can bind non-specifically. Reduce the probe concentration in your hybridization mix.

  • Possible Cause: Inadequate Blocking.

    • Solution: For applications like FISH, use blocking reagents such as Denhardt's solution or salmon sperm DNA in your pre-hybridization and hybridization buffers to block non-specific binding sites.

  • Possible Cause: Probe Self-Dimerization or Secondary Structures.

    • Solution: Analyze your 2',4'-BNA oligonucleotide sequence for potential self-complementarity using appropriate software. Redesign the probe if necessary to minimize secondary structures.

Quantitative Data

The high affinity of 2',4'-BNA probes necessitates careful optimization of salt concentration to achieve desired specificity. The following tables provide illustrative data on the effect of salt concentration on the melting temperature (Tm) of a 16-mer 2',4'-BNA probe compared to a standard DNA probe.

Table 1: Effect of Monovalent Salt Concentration on Probe Tm (Illustrative data based on typical performance)

Probe Type (16-mer)Tm at 50 mM NaCl (°C)Tm at 100 mM NaCl (°C)Tm at 150 mM NaCl (°C)
Standard DNA52.555.056.8
2',4'-BNA (4 mods)68.271.173.0

Table 2: Single Mismatch Discrimination (Illustrative data showing change in Tm (ΔTm) for a single mismatch)

Probe TypeTargetTm (°C)ΔTm from Perfect Match (°C)
Standard DNAPerfect Match55.0N/A
Single Mismatch47.5-7.5
2',4'-BNA (4 mods)Perfect Match71.1N/A
Single Mismatch59.3-11.8

Experimental Protocols

Protocol 1: General Annealing of Complementary 2',4'-BNA Oligonucleotides

This protocol is for creating a double-stranded duplex from two complementary 2',4'-BNA-modified oligonucleotides.

Annealing_Workflow start Start resuspend Resuspend Oligos in Annealing Buffer start->resuspend mix Mix Equimolar Amounts of Complementary Strands resuspend->mix denature Denature at 95°C for 5 minutes mix->denature cool Gradually Cool to Room Temperature denature->cool store Store at -20°C cool->store end End: Duplex Ready store->end

Caption: General workflow for annealing 2',4'-BNA oligonucleotides.

  • Resuspend Oligonucleotides : Resuspend each oligonucleotide in 1x Annealing Buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA) to a final concentration of 100 µM.

  • Mix Equimolar Amounts : In a sterile microcentrifuge tube, combine equal molar amounts of the complementary oligonucleotides.

  • Denaturation : Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler. This separates any secondary structures.

  • Annealing : Gradually cool the mixture to room temperature. This can be done by turning off the heat block and allowing it to cool slowly over 45-60 minutes, or by using a thermocycler with a slow ramp-down program.

  • Storage : The annealed duplex can be stored at -20°C.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with 2',4'-BNA Probes

This protocol provides a general guideline for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency is highly recommended.

  • Sample Preparation :

    • Grow cells on sterile glass coverslips.

    • Wash cells with 1x PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with 1x PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash twice with 1x PBS.

  • Pre-hybridization :

    • Prepare Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran sulfate, 5x Denhardt's solution.

    • Equilibrate the sample with Wash Buffer (50% formamide, 2x SSC) for 5 minutes.

    • Incubate the sample in Hybridization Buffer for 1-2 hours at the chosen hybridization temperature in a humidified chamber.

  • Hybridization :

    • Dilute the 2',4'-BNA probe in pre-warmed Hybridization Buffer to the desired final concentration (e.g., 5-50 nM).

    • Denature the probe solution by heating at 85°C for 5 minutes, then immediately place on ice.

    • Remove the pre-hybridization buffer from the sample and add the probe solution.

    • Incubate overnight at the optimized hybridization temperature (e.g., 45-65°C) in a humidified chamber.

  • Post-Hybridization Washes :

    • Wash 1: 2x SSC with 50% formamide at the hybridization temperature for 15 minutes.

    • Wash 2: 1x SSC at the hybridization temperature for 15 minutes.

    • Wash 3: 0.5x SSC at room temperature for 10 minutes.

    • Wash 4: 1x PBS at room temperature for 5 minutes.

  • Staining and Mounting :

    • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash briefly with 1x PBS.

    • Mount the coverslip on a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters.

References

Technical Support Center: Enhancing Nuclease Resistance of LNA-A Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the nuclease resistance of LNA (Locked Nucleic Acid)-A modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which LNA modifications increase nuclease resistance?

A1: LNA modifications introduce a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3] This bridge "locks" the sugar into a rigid C3'-endo conformation, which is characteristic of A-form DNA and RNA.[4][5] This structural rigidity provides steric hindrance that interferes with the ability of nucleases to bind to and cleave the phosphodiester backbone, thereby enhancing the oligonucleotide's stability.[1]

Q2: How much of an increase in stability can I expect with LNA modifications?

A2: The inclusion of LNA monomers can significantly increase the half-life of an oligonucleotide in biological fluids. For example, incorporating three LNA modifications at each end of an 18-mer DNA oligonucleotide can increase its half-life in human serum by approximately 10-fold, from about 1.5 hours to 15 hours.[3][6] This is a substantial improvement compared to unmodified oligodeoxynucleotides.[6]

Q3: Are there optimal positions for placing LNA-A modifications to maximize nuclease resistance?

A3: Yes, the position of LNA modifications is critical. For protection against 3'→5' exonucleases, placing an LNA residue at the penultimate (L-2) position from the 3' end provides almost complete resistance.[7][8] While a terminal (L-1) LNA offers partial protection, the penultimate position is more effective.[7] For general stability against both exonucleases and endonucleases, a "gapmer" design with LNA "wings" at both the 5' and 3' ends is a highly effective strategy.[6][9]

Q4: How do LNA modifications compare to other common modifications for nuclease resistance, such as phosphorothioates (PS)?

A4: LNA modifications generally offer superior or comparable nuclease resistance to phosphorothioates. Chimeric LNA/DNA oligonucleotides have been shown to be more stable in human serum than their isosequential phosphorothioate counterparts.[6] While PS linkages also increase nuclease resistance, they can sometimes lead to toxicity at higher concentrations and may reduce the binding affinity of the oligonucleotide to its target.[1][10] LNA modifications, in contrast, significantly increase binding affinity (Tm).[2][9]

Q5: Can I combine LNA modifications with other chemical modifications?

A5: Absolutely. Combining LNA with other modifications is a common strategy to achieve a desired balance of properties. For instance, LNA can be used in conjunction with phosphorothioate (PS) linkages to further enhance nuclease resistance.[1] This is often done in a "gapmer" design, where the central DNA gap has a PS backbone, and the LNA wings have standard phosphodiester linkages.

Troubleshooting Guide

Issue 1: My LNA-A modified oligo is still degrading too quickly.

Possible Cause Troubleshooting Suggestion
Insufficient LNA modifications. Increase the number of LNA bases at the 3' and 5' ends. Studies show that at least two to three LNA modifications at each end provide significant protection.[6][11]
Suboptimal placement of LNA modifications. Ensure LNA bases are placed at the most vulnerable positions. For 3'-exonuclease resistance, prioritize the penultimate (L-2) position.[7] Consider a "gapmer" design with LNA wings flanking a central DNA or modified core.
Presence of endonuclease cleavage sites. While LNAs provide some endonuclease protection, a fully modified LNA oligonucleotide shows the highest resistance.[11] If using a gapmer design, be aware that the central DNA gap can still be susceptible to endonucleases.
Harsh experimental conditions. Review your experimental buffers and incubation conditions. While robust, extreme pH or temperature could contribute to degradation over long periods.

Issue 2: My LNA-A modified oligo shows signs of toxicity in cell culture.

Possible Cause Troubleshooting Suggestion
High concentration of LNA. Extensive LNA modifications can sometimes lead to toxicity.[3][12] Try reducing the overall number of LNA monomers in your oligonucleotide without compromising essential nuclease resistance.
Oligo self-hybridization. A high density of LNA bases can lead to strong self-hybridization, forming aggregates that may be toxic.[2] Ensure your oligo sequence is designed to minimize self-complementarity.
Combination with other modifications. If combined with other modifications like phosphorothioates, the toxicity might stem from those.[1] Consider reducing the number of PS linkages or using a different backbone chemistry.

Issue 3: Reduced antisense or gene-editing activity with my LNA-A modified oligo.

| Possible Cause | Troubleshooting Suggestion | | Interference with RNase H activity. | LNA modifications in the central region of an antisense oligo can inhibit RNase H cleavage of the target RNA. A "gapmer" design with a central DNA gap of at least 7-8 nucleotides is necessary for efficient RNase H recruitment.[6] | | Steric hindrance at the target site. | The rigid structure of LNA may interfere with the binding of cellular machinery required for the desired biological effect. Adjust the positioning of LNA modifications away from critical interaction sites. | | Incorrect LNA placement for gene editing. | For single-stranded oligonucleotide (ssODN) mediated gene editing, strategically placing LNA modifications at the mismatch site(s) can help evade mismatch repair (MMR) machinery, thereby improving efficiency.[13] |

Quantitative Data Summary

The following tables summarize the stability of LNA-modified oligonucleotides compared to other modifications.

Table 1: Half-life of 18-mer Oligonucleotides in Human Serum

Oligonucleotide TypeModification PatternHalf-life (t1/2)
Unmodified DNANone~1.5 hours
PhosphorothioateFully modified~10 hours
2'-O-methyl gapmer2'-OMe wings, DNA gap~12 hours
LNA/DNA gapmer3 LNAs at each end~15 hours

Data adapted from Kurreck et al., which demonstrated that chimeric LNA/DNA oligonucleotides are more stable than isosequential phosphorothioates and 2'-O-methyl gapmers.[6]

Table 2: Nuclease Resistance against 3'-Exonuclease (SVPD)

Oligonucleotide Type% Full-length Oligo Remaining after 2h
Fully modified LNA100%
3'-end capped with two LNAs83%
Unmodified DNANot detectable after 30 mins

Data adapted from a study on the stability of LNA-containing oligothymidylates against Snake Venom Phosphodiester asexonuclease.[11]

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol is used to assess the stability of LNA-A modified oligonucleotides in the presence of nucleases found in serum.

  • Oligonucleotide Labeling:

    • End-label the oligonucleotide (e.g., 300 pmol) with a radioactive isotope like [γ-32P]ATP using T4 polynucleotide kinase, or with a fluorescent dye.

    • Purify the labeled oligonucleotide, for example, using polyacrylamide gel electrophoresis (PAGE).

  • Incubation:

    • Incubate the purified, labeled oligonucleotide at a specific concentration (e.g., 26 µg/ml) in human or fetal bovine serum at 37°C.[6][11]

  • Time-course Sampling:

    • Remove aliquots of the reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis:

    • Stop the degradation reaction in the aliquots (e.g., by adding a quenching buffer and freezing).

    • Analyze the samples by denaturing PAGE.

    • Visualize the results by autoradiography (for radiolabeling) or fluorescence imaging.

  • Quantification:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the half-life (t1/2) by plotting the percentage of intact oligonucleotide against time.

Protocol 2: Nuclease Degradation Assay (using a specific exonuclease)

This protocol evaluates the resistance of an LNA-A modified oligonucleotide to a specific nuclease, such as Snake Venom Phosphodiesterase (SVPD), a 3'-exonuclease.

  • Reaction Setup:

    • Prepare a reaction mixture containing the oligonucleotide (e.g., 1.5-26 µg/ml), the nuclease (e.g., 0.3 µg/ml SVPD), and the appropriate reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0).[11][14]

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time-course Sampling:

    • Remove aliquots at various time points (e.g., 0, 5 min, 10 min, 30 min, 1h, 2h).

  • Quenching and Analysis:

    • Quench the reaction in each aliquot, for example, by lyophilization or adding a stop solution.[14]

    • Analyze the degradation products by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or PAGE.

  • Quantification:

    • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep1 Label Oligo (e.g., 32P or Fluorophore) prep2 Purify Labeled Oligo (e.g., PAGE) prep1->prep2 inc1 Incubate Labeled Oligo in Serum at 37°C prep2->inc1 ana1 Collect Aliquots (Time Course) inc1->ana1 ana2 Denaturing PAGE ana1->ana2 ana3 Visualize Bands (Autoradiography/Imaging) ana2->ana3 ana4 Quantify Full-Length Oligo ana3->ana4 res1 Calculate Half-Life (t1/2) ana4->res1

Caption: Workflow for a serum stability assay to determine oligo half-life.

gapmer_design cluster_protection cluster_activity Gapmer 5' LNA Wing DNA Gap 3' LNA Wing TargetRNA Target RNA Gapmer:f1->TargetRNA Binds Nuclease Nuclease Nuclease->Gapmer:f0 Blocked Nuclease->Gapmer:f2 Blocked RNaseH RNase H RNaseH->Gapmer:f1 Recruited to DNA/RNA duplex

References

Technical Support Center: 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA-A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA-A) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with 2',4'-BNA/LNA-A modified oligonucleotides?

A1: Off-target effects associated with 2',4'-BNA/LNA-A modified oligonucleotides can be broadly categorized into two main types:

  • Hybridization-dependent off-target effects: These occur when the oligonucleotide binds to unintended RNA sequences that have a high degree of complementarity. Due to the high binding affinity conferred by the 2',4'-BNA/LNA modification, even a few mismatches may not be sufficient to prevent binding to and subsequent cleavage or steric blocking of off-target transcripts.[1]

  • Hybridization-independent off-target effects: These effects are not related to the specific sequence of the oligonucleotide. They can arise from interactions with cellular proteins, such as Toll-like receptors (TLRs), leading to immune stimulation, or other RNA-binding proteins, which can disrupt normal cellular processes.[2][3] The chemical modifications themselves can sometimes be recognized by cellular machinery, leading to unintended consequences.

Q2: How can I proactively minimize off-target effects during the design of my 2',4'-BNA/LNA-A oligonucleotide?

A2: Careful design is the first and most critical step in minimizing off-target effects. Key considerations include:

  • Thorough bioinformatic analysis: Conduct a comprehensive search of the target transcriptome for potential off-target sequences with near-complementarity to your designed oligonucleotide.[4][5]

  • Optimize LNA placement and content: The number and position of 2',4'-BNA/LNA-A modifications can significantly impact both on-target potency and off-target effects. While increasing LNA content generally enhances binding affinity, it can also increase the likelihood of off-target binding. It is crucial to find a balance that maximizes on-target activity while minimizing off-target interactions.[6]

  • Avoid known problematic motifs: Certain sequence motifs, such as CpG islands, have been associated with immune stimulation through TLR9 activation.[7] Where possible, these should be avoided in your oligonucleotide design.

  • Design appropriate controls: Always design and synthesize mismatch and scrambled control oligonucleotides. Mismatch controls should have a few nucleotide changes compared to the active sequence, while scrambled controls should have the same nucleotide composition but in a random order. These controls are essential for distinguishing true on-target effects from non-specific or off-target effects.[8]

Q3: What are the recommended control oligonucleotides for my experiments?

A3: To ensure the specificity of your results, it is essential to include the following controls:

  • Mismatch Control: An oligonucleotide with the same length and modification pattern as your active sequence but containing 2-4 nucleotide mismatches to the target sequence. This helps to demonstrate that the observed effect is sequence-specific.

  • Scrambled Control: An oligonucleotide with the same length, nucleotide composition, and modification pattern as your active sequence, but with the nucleotides in a randomized order. This control helps to identify any non-sequence-specific effects of the oligonucleotide chemistry.

  • Untreated Control: Cells or animals that have not been treated with any oligonucleotide. This provides a baseline for comparison.

  • Vehicle Control: Cells or animals treated with the delivery vehicle alone (e.g., transfection reagent, saline). This controls for any effects of the delivery method.

Troubleshooting Guides

Problem 1: High level of off-target gene downregulation observed in RNA-seq analysis.
Possible Cause Troubleshooting Step
Suboptimal Oligonucleotide Design: The oligonucleotide may have significant complementarity to unintended transcripts.Action: Re-evaluate the bioinformatic analysis of your oligonucleotide sequence. Consider redesigning the oligonucleotide to target a different region of the target RNA with fewer potential off-target binding sites. Adjusting the number and placement of 2',4'-BNA/LNA-A modifications can also modulate binding affinity and specificity.[6]
Excessive Oligonucleotide Concentration: High concentrations can drive binding to lower-affinity off-target sites.Action: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target knockdown without significant off-target effects.
Inappropriate Control Oligonucleotides: The observed effects may not be truly "off-target" if the controls are not properly designed.Action: Ensure that your mismatch and scrambled controls have the same length, backbone chemistry, and modification pattern as your active oligonucleotide.
Problem 2: Unexpected cytotoxicity or immune stimulation.
Possible Cause Troubleshooting Step
Hybridization-Independent Off-Target Effects: The oligonucleotide sequence or chemistry may be activating innate immune receptors like Toll-like receptors (TLRs).Action: Analyze the sequence for immunostimulatory motifs (e.g., CpG). Consider synthesizing a version of your oligonucleotide with modified cytosines (e.g., 5-methylcytosine) to reduce TLR9 activation.[7] Test for the induction of inflammatory cytokines (e.g., TNF-α, IL-6) in your experimental system.
High Binding Affinity Leading to Toxicity: Very high-affinity binding can sometimes lead to cellular stress and apoptosis, even if the on-target knockdown is achieved.Action: Consider reducing the number of 2',4'-BNA/LNA-A modifications to slightly decrease the overall binding affinity. This may reduce toxicity while maintaining sufficient on-target activity.[9]
Contamination of Oligonucleotide Preparation: Impurities from the synthesis or purification process can cause toxicity.Action: Ensure that your oligonucleotide is of high purity. If you suspect contamination, re-purify the oligonucleotide or obtain a new synthesis batch.

Data Presentation

Table 1: Impact of 2',4'-BNA/LNA-A Modification on Duplex Stability (Melting Temperature, Tm)

Oligonucleotide TypeSequence (5'-3')Complementary RNA (5'-3')Tm (°C)ΔTm per modification (°C)
Unmodified DNAGCA TTA GTC CAAUUGGACUAAUGC55-
2',4'-BNA/LNA-A modifiedGA A TTA GTC CAAUUGGACUAAUGC62+7
2',4'-BNA/LNA-A modifiedGA A TTA GTA CAAUUGUACUAAUGC69+7
Mismatch (DNA)GCA TTA GTC CAAUUGGACU AAUGC48-
Mismatch (2',4'-BNA/LNA-A)GA A TTA GTC CAAUUGGACU AAUGC53-

Note: This table presents illustrative data based on typical Tm increases observed with LNA modifications. Actual values will vary depending on the sequence, buffer conditions, and position of the modification. The high Tm of 2',4'-BNA/LNA-A modified oligonucleotides underscores their high binding affinity.

Table 2: In Vitro Silencing Potency of Apolipoprotein B-Targeting Oligonucleotides

Oligonucleotide (16-mer)Modification ChemistryIC50 (nM)
ASO-1DNA>100
ASO-22',4'-BNA/LNA5.2
ASO-32',4'-BNA(NC)1.8

Data adapted from Yamamoto et al. (2012). This table demonstrates the enhanced potency of 2',4'-BNA/LNA modified oligonucleotides compared to unmodified DNA. 2',4'-BNA(NC) is a further modification of the 2',4'-BNA/LNA structure.[9]

Experimental Protocols

Protocol 1: RNA-Sequencing for Off-Target Analysis

This protocol outlines the key steps for assessing transcriptome-wide off-target effects of 2',4'-BNA/LNA-A modified oligonucleotides.

1. Experimental Design:

  • Include treatment groups for your active oligonucleotide, mismatch control, scrambled control, vehicle control, and untreated control.
  • Use a sufficient number of biological replicates (at least three) for each group to ensure statistical power.
  • Select a cell line or animal model relevant to your research question.

2. Oligonucleotide Transfection/Delivery:

  • Optimize the delivery method (e.g., lipid-based transfection, electroporation) for your chosen cell type to achieve high efficiency with minimal toxicity.
  • Perform a dose-response curve to determine the optimal oligonucleotide concentration.

3. RNA Extraction and Quality Control:

  • Isolate total RNA from cells or tissues at a predetermined time point after treatment.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.

4. Library Preparation:

  • Use a reputable RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
  • Follow the manufacturer's protocol for rRNA depletion (if analyzing total RNA) or poly(A) selection (for mRNA).
  • Pay close attention to the fragmentation step, as over- or under-fragmentation can impact results.[10]

5. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
  • Aim for a sufficient sequencing depth to detect changes in low-abundance transcripts.

6. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between your treatment groups and controls.
  • Off-Target Identification: Identify genes that are significantly up- or downregulated in the active oligonucleotide group compared to all control groups.
  • In Silico Validation: For downregulated genes, perform a sequence alignment to determine if they have complementarity to your oligonucleotide.

Protocol 2: In Vitro Cytotoxicity Assessment (LDH and ATP Assays)

This protocol describes methods to evaluate the potential cytotoxicity of 2',4'-BNA/LNA-A modified oligonucleotides in cell culture.

1. Cell Seeding:

  • Seed cells (e.g., primary hepatocytes, HepG2) in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

2. Oligonucleotide Treatment:

  • Treat the cells with a range of concentrations of your active oligonucleotide, mismatch control, and scrambled control.
  • Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

3. Lactate Dehydrogenase (LDH) Assay (measures membrane integrity):

  • After the desired incubation period (e.g., 24-72 hours), carefully collect the cell culture supernatant.
  • Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
  • Follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
  • Calculate the percentage of cytotoxicity relative to the positive and negative controls.

4. ATP Assay (measures cell viability):

  • After the incubation period, lyse the cells remaining in the well.
  • Use a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
  • Follow the manufacturer's instructions to measure the intracellular ATP levels.
  • A decrease in ATP levels indicates a reduction in cell viability.

Mandatory Visualizations

experimental_workflow cluster_design Oligonucleotide Design & Synthesis cluster_invitro In Vitro Assessment cluster_transcriptome Transcriptome-Wide Analysis design Bioinformatic Analysis active Active 2',4'-BNA/LNA-A ASO design->active mismatch Mismatch Control design->mismatch scrambled Scrambled Control design->scrambled transfection Cell Transfection active->transfection mismatch->transfection scrambled->transfection cytotoxicity Cytotoxicity Assays (LDH, ATP) transfection->cytotoxicity qpcr On-Target Knockdown (qPCR) transfection->qpcr rna_extraction RNA Extraction transfection->rna_extraction library_prep RNA-seq Library Prep rna_extraction->library_prep sequencing Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics off_target_id Off-Target Identification bioinformatics->off_target_id

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_offtarget Hybridization-Independent Off-Target Effects aso 2',4'-BNA/LNA-A ASO tlr9 TLR9 aso->tlr9 CpG motif recognition caspase Caspase Activation aso->caspase Unidentified protein interactions myd88 MyD88 tlr9->myd88 nfkb NF-κB myd88->nfkb cytokines Inflammatory Cytokines nfkb->cytokines apoptosis Apoptosis caspase->apoptosis

Caption: Potential off-target signaling pathways.

troubleshooting_logic start High Off-Target Effects Observed check_controls Are controls behaving as expected? start->check_controls check_dose Is the lowest effective dose being used? check_controls->check_dose Yes troubleshoot_controls Troubleshoot control design/synthesis check_controls->troubleshoot_controls No check_design Re-evaluate bioinformatic design check_dose->check_design Yes optimize_dose Optimize concentration check_dose->optimize_dose No redesign Redesign oligonucleotide check_design->redesign

Caption: Troubleshooting logic for high off-target effects.

References

troubleshooting poor yield in 2',4'-BNA phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4'-BNA phosphoramidite synthesis. Our goal is to help you overcome common challenges and optimize your synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What are 2',4'-BNA phosphoramidites and why are they used?

A1: 2',4'-Bridged Nucleic Acid (BNA) phosphoramidites are synthetic analogs of natural nucleotides used in oligonucleotide synthesis. They feature a chemical bridge between the 2' and 4' positions of the ribose sugar, which locks the sugar into a specific conformation. This pre-organized structure leads to oligonucleotides with significantly increased binding affinity for complementary RNA and DNA strands, enhanced nuclease resistance, and improved thermal stability. These properties make them valuable for a range of applications, including antisense therapy, siRNAs, and diagnostic probes.[1]

Q2: What is the fundamental chemistry used for incorporating 2',4'-BNA monomers into an oligonucleotide?

A2: The incorporation of 2',4'-BNA monomers into a growing oligonucleotide chain is achieved using the well-established phosphoramidite solid-phase synthesis method.[2] This process involves a four-step cycle for each monomer addition: detritylation, coupling, capping, and oxidation. The core chemistry is the same as for standard DNA and RNA synthesis, though modifications to certain steps, particularly coupling, are often necessary to accommodate the unique structure of BNA phosphoramidites.[2]

Q3: How does the synthesis of oligonucleotides containing 2',4'-BNA differ from standard DNA or RNA synthesis?

A3: While the overall synthetic cycle is conserved, the key difference lies in the coupling step. Due to the constrained structure of 2',4'-BNA monomers, they can be more sterically hindered than standard phosphoramidites. To achieve high coupling efficiencies, it is often necessary to extend the coupling time.[3] Additionally, the choice of activator can be more critical for these modified monomers.

Q4: What are the primary causes of poor yield in 2',4'-BNA phosphoramidite synthesis?

A4: Poor yields in 2',4'-BNA oligonucleotide synthesis can stem from several factors, many of which are common to all phosphoramidite chemistry, but some are exacerbated by the nature of BNA monomers:

  • Low Coupling Efficiency: This is the most common culprit. It can be caused by insufficient coupling time, a suboptimal activator, or steric hindrance from the BNA monomer itself.

  • Moisture Contamination: Phosphoramidites are extremely sensitive to water. Any moisture in the reagents (acetonitrile, activator) or on the synthesizer lines will lead to the hydrolysis of the phosphoramidite and a significant drop in yield.[4]

  • Degraded Reagents: The quality of the 2',4'-BNA phosphoramidite, activator, and other synthesis reagents is critical. Degraded reagents will have reduced reactivity.

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups will result in the formation of n-1 shortmer sequences, which can complicate purification and reduce the yield of the full-length product.

  • Problems with Cleavage and Deprotection: Incomplete cleavage from the solid support or incomplete removal of protecting groups can lead to loss of the final product.

Troubleshooting Guide for Poor Yield

This guide provides a systematic approach to diagnosing and resolving issues of low yield during 2',4'-BNA phosphoramidite synthesis.

Problem: Overall yield is significantly lower than expected.

Initial Assessment:

  • Review the Synthesis Report: Examine the trityl cation monitoring data. A steady, high trityl signal throughout the synthesis indicates consistently high coupling efficiency. A gradual decrease or a sharp drop in the trityl signal points to a problem with the coupling step, especially after the introduction of the 2',4'-BNA monomer.

  • Analyze the Crude Product: Use techniques like HPLC or gel electrophoresis to analyze the crude oligonucleotide. The presence of a high proportion of shortmer sequences (especially n-1) confirms a coupling or capping problem.

Below is a troubleshooting workflow to pinpoint the cause of low yield:

Troubleshooting Workflow for Poor Yield start Low Overall Yield trityl_check Review Trityl Monitoring Data start->trityl_check trityl_ok Trityl Signal Consistently High? trityl_check->trityl_ok trityl_low Significant Drop in Trityl Signal? trityl_check->trityl_low cleavage_issue Potential Issue: - Incomplete Cleavage - Inefficient Deprotection - Product Loss During Workup trityl_ok->cleavage_issue Yes coupling_issue Potential Issue: Low Coupling Efficiency of 2',4'-BNA Monomer trityl_low->coupling_issue Yes solution1 Action: - Use fresh deprotection reagents - Extend cleavage/deprotection time - Review product isolation procedure cleavage_issue->solution1 reagent_check Verify Reagent Quality and Anhydrous Conditions coupling_issue->reagent_check protocol_check Optimize Synthesis Protocol for 2',4'-BNA reagent_check->protocol_check solution2 Action: - Use fresh, anhydrous solvents and reagents - Check synthesizer for leaks reagent_check->solution2 solution3 Action: - Increase coupling time - Use a stronger activator - Consider double coupling protocol_check->solution3

Caption: A logical workflow for troubleshooting poor yield in 2',4'-BNA synthesis.

Specific Troubleshooting Steps:
Symptom Potential Cause Recommended Action
Gradual decrease in trityl signal System-wide low coupling efficiency due to moisture or degraded reagents.- Replace all synthesis reagents, including acetonitrile (ACN), with fresh, anhydrous stock.- Check the argon/helium supply and in-line driers.- Inspect the synthesizer for leaks.
Sharp drop in trityl signal after 2',4'-BNA addition Low coupling efficiency of the 2',4'-BNA phosphoramidite.- Increase Coupling Time: Extend the coupling time for the 2',4'-BNA monomer to 5-6 minutes. For particularly difficult sequences, a longer time may be beneficial.- Use a Stronger Activator: If using 1H-Tetrazole, consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).- Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the 2',4'-BNA monomer.
High proportion of n-1 peaks in crude product analysis Inefficient capping or low coupling efficiency.- In addition to addressing coupling efficiency, ensure that the capping reagents (Cap A and Cap B) are fresh and being delivered correctly.- Consider a second capping step after oxidation for longer syntheses.
Low final product mass despite good trityl response Incomplete cleavage from the solid support or inefficient deprotection.- Use fresh cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide).- Ensure the correct temperature and time are used for deprotection as specified for your protecting groups.- For sensitive modifications, milder deprotection conditions may be necessary.

Quantitative Data Summary

Achieving high coupling efficiency is paramount for a successful synthesis. For sterically demanding monomers like 2',4'-BNA, adjusting the standard protocol is crucial.

Parameter Standard DNA Synthesis Recommended for 2',4'-BNA Synthesis Expected Coupling Efficiency
Coupling Time ~30 seconds5 - 6 minutes>95%[]
Activator 1H-Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)-

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2',4'-BNA Containing Oligonucleotide

This protocol outlines the key steps for synthesizing an oligonucleotide containing a 2',4'-BNA monomer using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (0.1 M in anhydrous acetonitrile).

  • 2',4'-BNA phosphoramidite (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

  • Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

  • Oxidizer (0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Anhydrous acetonitrile (ACN).

Synthesis Cycle:

The following diagram illustrates the standard phosphoramidite synthesis cycle.

Phosphoramidite Synthesis Cycle start Start Cycle (Solid Support with 5'-DMT) deblock Step 1: Detritylation (Deblocking) Removes 5'-DMT group start->deblock coupling Step 2: Coupling Adds next phosphoramidite deblock->coupling capping Step 3: Capping Blocks unreacted 5'-OH groups coupling->capping oxidation Step 4: Oxidation Stabilizes phosphite triester to phosphate triester capping->oxidation next_cycle Begin Next Cycle oxidation->next_cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Methodology:

  • Setup: Load all reagents onto a properly maintained and dried automated DNA synthesizer.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The released DMT cation is orange and its absorbance is measured to monitor the efficiency of the previous coupling step.

  • Coupling:

    • For standard monomers , the phosphoramidite and activator are delivered to the synthesis column for a coupling time of approximately 30 seconds.

    • For the 2',4'-BNA monomer , the coupling time is extended to 5-6 minutes .

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent them from reacting in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each monomer in the desired sequence.

  • Final Detritylation: The DMT group on the final monomer can be left on ("DMT-on") for purification purposes or removed ("DMT-off").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed, typically by incubation with concentrated ammonium hydroxide at an elevated temperature. The specific conditions depend on the protecting groups used.

Protocol 2: Trityl Cation Monitoring for Coupling Efficiency

Purpose: To quantitatively assess the stepwise coupling efficiency during synthesis.

Methodology:

  • Following the detritylation step in each cycle, the acidic deblocking solution containing the cleaved DMT cation is passed through a UV-Vis detector integrated into the synthesizer.

  • The absorbance of the orange-colored solution is measured at approximately 495 nm.

  • The synthesizer's software calculates the stepwise yield based on the intensity of the absorbance compared to the previous cycle.

Data Interpretation:

  • Consistent, high absorbance values (>98% stepwise yield): Indicates successful and efficient coupling for each step.

  • A sudden drop in absorbance: Signals a failure in the preceding coupling step. When incorporating a 2',4'-BNA monomer, a drop can indicate that the standard coupling time is insufficient.

  • A gradual decline in absorbance: Suggests a systemic issue, such as moisture contamination or reagent degradation.

References

enhancing the binding affinity of 2'-O,4'-C-Methyleneadenosine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the binding affinity and overall performance of 2'-O,4'-C-Methyleneadenosine probes, a type of Locked Nucleic Acid (LNA).

Frequently Asked Questions (FAQs)

Q1: What is a this compound probe? A this compound is a modified adenosine nucleotide analog where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar into a rigid conformation ideal for hybridization, which is why these probes are commonly known as Locked Nucleic Acid (LNA) probes.[3] This structural modification is a key factor in enhancing binding affinity.

Q2: How does the "locked" structure enhance binding affinity? The locked conformation of the ribose pre-organizes the probe for binding to its complementary target sequence. This structural rigidity significantly increases the thermal stability (melting temperature, or Tm) of the probe-target duplex.[3] The enhanced stability is primarily driven by favorable enthalpy changes, rather than entropy.[4] Consequently, LNA-containing duplexes are more stable than their DNA or RNA counterparts.

Q3: What are the main advantages of using LNA probes over standard DNA probes? The primary advantages stem from their high binding affinity:

  • Increased Thermal Stability: Each LNA modification can increase the duplex Tm by 2-8 °C, allowing for more stringent hybridization and wash conditions.[5]

  • Improved Specificity: The high affinity allows for the use of shorter probes (e.g., 15-18 nucleotides), which offer better discrimination against mismatched sequences.[5][6] This is particularly useful for applications like single nucleotide polymorphism (SNP) detection.

  • Enhanced Mismatch Discrimination: LNA probes show a significantly larger drop in Tm for mismatched sequences compared to standard DNA probes, making it easier to distinguish between perfect matches and single-base variants.[6]

Q4: Are there any disadvantages or limitations to consider? Yes, the high affinity of LNA probes can also present challenges. Stretches of consecutive LNA bases can lead to extremely tight hybridization, potentially causing non-specific binding or issues with probe removal.[5] Additionally, LNA-LNA interactions are more stable than LNA-DNA interactions, increasing the risk of self-dimerization or hairpin formation if the probe sequence is not carefully designed.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound (LNA) probes.

Issue 1: Low or No Hybridization Signal

If you observe a weak or absent signal, it typically indicates suboptimal binding affinity or accessibility issues.

Potential Cause Recommended Solution
Suboptimal Hybridization Temperature The annealing temperature is critical. If it's too high, the probe cannot bind efficiently. Optimize by performing a gradient PCR or testing temperatures in 1-2°C increments. A good starting range for many LNA-FISH protocols is 55-65°C.[7][8]
Incorrect Salt Concentration Monovalent (e.g., Na⁺) and divalent (e.g., Mg²⁺) cations are crucial for stabilizing the probe-target duplex by neutralizing phosphate backbone repulsion.[7] Ensure your hybridization buffer contains an adequate salt concentration. For LNA/2'OMe-FISH, a starting point of 4M NaCl can be effective.[7]
Inaccessible Target Sequence The target site within the RNA may be buried within a stable secondary structure (e.g., a hairpin or stem-loop).[9] Use RNA secondary structure prediction software to assess target accessibility and consider redesigning the probe to target a more accessible loop region.
Probe Secondary Structure The probe itself may be forming self-dimers or hairpins, preventing it from binding to the target.[6] Check the probe sequence for self-complementarity, especially in regions containing LNA modifications, and redesign if necessary. Avoid LNA substitutions in palindromic sequences.[5]
Poor Probe Permeation For in situ hybridization, cells or tissues must be adequately permeabilized to allow the probe to reach the target RNA. Optimize permeabilization steps (e.g., proteinase K or detergent concentrations and incubation times).
Issue 2: High Background or Non-Specific Binding

Excessive background signal can obscure true results and is often caused by conditions that are not stringent enough or by overly "sticky" probes.

Potential Cause Recommended Solution
Hybridization Temperature is Too Low A low temperature reduces stringency, allowing the probe to bind to off-target sequences. Gradually increase the hybridization and wash temperatures to reduce non-specific binding.[7]
Excessive LNA Content Probes with too many LNA modifications, especially in consecutive stretches, can exhibit strong non-specific binding due to their greatly increased affinity.[9] Avoid runs of more than four LNA bases.[5] Consider a design where every third nucleotide is an LNA.[5][7]
Probe Concentration is Too High Using an excessive probe concentration can lead to high background. Perform a concentration titration experiment to determine the lowest effective probe concentration that still provides a robust specific signal.
Insufficient Washing Post-hybridization washes are critical for removing loosely bound, non-specific probes. Increase the stringency of your wash steps by increasing the temperature or decreasing the salt concentration in the wash buffer.

Data Presentation

Table 1: Impact of LNA Modifications on Duplex Stability and Mismatch Discrimination
ParameterStandard DNA ProbeLNA-Modified ProbeReference
ΔTm per Modification N/A+2 to +8 °C[5]
ΔTm (Perfect Match vs. Mismatch) 9.5 °C15.9 °C[6]
Recommended Length 20-25 bases15-18 bases[5]
Table 2: Example of Apparent Affinity (pKi) Change with Pre-incubation

This table demonstrates how the apparent binding affinity of an affinity-based probe targeting the hA3AR receptor can increase with pre-incubation time, suggesting a covalent or slow-dissociation binding mode.

ProbeApparent pKi (0 hr Pre-incubation)Apparent pKi (4 hr Pre-incubation)Fold Change in KiReference
Probe 1 7.7 ± 0.18.8 ± 0.1~12.6[10][11]
Probe 2 7.8 ± 0.19.1 ± 0.1~19.9[10][11]
Probe 3 7.9 ± 0.18.9 ± 0.1~10.0[10][11]

Data is illustrative, derived from radioligand displacement assays on CHO cell membranes expressing the hA3AR.[10][11]

Experimental Protocols & Visualizations

Protocol 1: Generalized LNA Fluorescence In Situ Hybridization (FISH) Optimization

This protocol provides a starting point for optimizing LNA-FISH experiments for bacterial detection.[7]

  • Fixation & Permeabilization: Fix sample (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with lysozyme/EDTA) to allow probe entry.

  • Hybridization:

    • Prepare a hybridization buffer. A recommended starting point is 2 M Urea and 4 M NaCl in a standard hybridization buffer base (e.g., Tris-HCl, formamide, blocking reagents).[7]

    • Add the LNA probe to the hybridization buffer at a predetermined concentration.

    • Apply the probe solution to the sample and incubate. Start with a hybridization temperature of ~62°C .[7]

  • Washing:

    • Prepare a wash buffer with a specific salt concentration.

    • Wash the sample at the hybridization temperature to remove unbound and non-specifically bound probes.

  • Imaging: Counterstain with a DNA stain (e.g., DAPI) and visualize using fluorescence microscopy.

  • Optimization: If the signal is low or the background is high, systematically adjust the hybridization temperature, salt concentration (NaCl), and denaturant concentration (Urea) as outlined in the troubleshooting guide.

LNA_FISH_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation & Optimization cluster_analysis Analysis & Refinement Probe_Design 1. Design LNA Probe (e.g., every 3rd base LNA) Sample_Prep 2. Sample Fixation & Permeabilization Probe_Design->Sample_Prep Hybridization 3. Hybridization (Start: ~62°C, 2M Urea, 4M NaCl) Sample_Prep->Hybridization Wash 4. Stringent Wash Hybridization->Wash Imaging 5. Microscopy Imaging Wash->Imaging Analysis 6. Analyze Signal vs. Background Imaging->Analysis Decision Result Optimal? Analysis->Decision Adjust_Temp Adjust Temperature Decision->Adjust_Temp No Final Final Protocol Decision->Final Yes Adjust_Temp->Hybridization Iterate Adjust_Salt Adjust Salt/Denaturant Adjust_Temp->Adjust_Salt Adjust_Salt->Hybridization

Workflow for optimizing LNA-FISH experiments.
Protocol 2: Radioligand Displacement Assay for Affinity Determination

This method is used to determine the binding affinity (Ki) of a probe by measuring how it competes with a known radioligand for a receptor.[10][11]

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.

  • Binding Reaction:

    • In a multi-well plate, add membrane preparations, a fixed concentration of a suitable radioligand (e.g., [³H]PSB-11), and varying concentrations of the LNA probe.

    • To assess time-dependency, one set of reactions can be pre-incubated with the LNA probe for a set time (e.g., 4 hours) before adding the radioligand. Another set receives the probe and radioligand simultaneously (0 hours pre-incubation).[10][11]

    • Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through filter mats to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the LNA probe. Use non-linear regression analysis to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki).

Troubleshooting_Low_Affinity cluster_causes Potential Cause Categories cluster_solutions Solutions Start Problem: Low Binding Affinity Probe_Design Probe Design Flaw Start->Probe_Design Hybridization Suboptimal Conditions Start->Hybridization Target_Issue Target Inaccessibility Start->Target_Issue Sol_Probe Redesign Probe: - Check for self-dimers - Reduce LNA density - Adjust length Probe_Design->Sol_Probe Sol_Hyb Optimize Conditions: - Adjust Temperature - Modify Salt/Urea Conc. - Titrate probe conc. Hybridization->Sol_Hyb Sol_Target Re-evaluate Target: - Predict RNA secondary structure - Choose accessible region (loops) Target_Issue->Sol_Target

Troubleshooting logic for low binding affinity.

References

addressing solubility issues of LNA-A modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNA-A (Locked Nucleic Acid-Adenosine) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility of these molecules during their experiments.

Frequently Asked Questions (FAQs)

Q1: Are LNA-A modified oligonucleotides generally soluble in aqueous solutions?

A1: Yes, LNA-A modified oligonucleotides, like standard DNA and RNA, are generally water-soluble.[1][2] The phosphate backbone is negatively charged at neutral pH, which contributes to their solubility in aqueous buffers. However, various factors can influence their solubility, including the presence of other chemical modifications, the length of the oligonucleotide, its concentration, and the composition of the solvent.

Q2: What factors can negatively impact the solubility of my LNA-A modified oligonucleotide?

A2: Several factors can contribute to poor solubility:

  • High LNA Content: While LNA modifications increase thermal stability, stretches of more than four consecutive LNA bases should be avoided as they can lead to self-aggregation.[1]

  • Phosphorothioate (PS) Modifications: PS linkages, often used to increase nuclease resistance, can decrease the aqueous solubility of oligonucleotides, especially in the presence of certain salts.

  • Lipophilic Conjugates: Conjugation with lipophilic molecules (e.g., lipids, certain dyes) to enhance cellular uptake will inherently reduce aqueous solubility.

  • Improper pH of Solvent: Using water with an acidic pH can lead to depurination and solubility issues. A neutral to slightly basic pH (7.0-8.0) is recommended.[3]

  • High Oligonucleotide Concentration: At very high concentrations (e.g., >150 mg/mL), solutions of oligonucleotides can become highly viscous, which may be mistaken for poor solubility.[4]

  • Incorrect Salt Form: The salt form of the oligonucleotide can influence its solubility. The sodium salt form is generally preferred for biological applications.

Q3: What is the recommended procedure for dissolving a lyophilized LNA-A modified oligonucleotide pellet?

A3: For optimal dissolution, follow these steps:

  • Before opening the tube, centrifuge it briefly to ensure the lyophilized pellet is at the bottom.[3]

  • Add a sufficient volume of a sterile, nuclease-free buffer (e.g., TE buffer, PBS, or Tris-HCl at pH 7.0-8.0) to achieve your desired stock concentration.[3] Using a buffer is preferable to water as it maintains a stable pH.[3]

  • Vortex the tube gently for a few seconds.

  • Allow the oligonucleotide to rehydrate by letting it sit at room temperature for 5-10 minutes.

  • Vortex again and visually inspect to ensure complete dissolution before use. For higher concentrations, gentle heating (up to 65°C) may be required.

Troubleshooting Guide

This guide is designed to help you troubleshoot common solubility issues with LNA-A modified oligonucleotides.

Problem 1: My LNA-A oligonucleotide pellet will not dissolve or forms a precipitate.

This is a common issue that can often be resolved by optimizing the dissolution conditions.

start Start: Oligo won't dissolve check_solvent Check Solvent: Is it sterile, nuclease-free buffer (pH 7.0-8.0)? start->check_solvent use_buffer Action: Dissolve in TE or PBS buffer. check_solvent->use_buffer No check_temp Check Temperature: Have you tried gentle heating? check_solvent->check_temp Yes resolved Outcome: Oligo is dissolved. use_buffer->resolved heat_oligo Action: Incubate at 55-65°C for 5-10 min. check_temp->heat_oligo No check_conc Check Concentration: Is the target concentration very high? check_temp->check_conc Yes heat_oligo->resolved dilute_oligo Action: Dissolve at a lower concentration and then concentrate if needed. check_conc->dilute_oligo Yes check_mods Check Modifications: Does the oligo have extensive lipophilic or PS modifications? check_conc->check_mods No dilute_oligo->resolved contact_support Outcome: Consult with manufacturer for specialized handling instructions. check_mods->contact_support Yes check_mods->resolved No

Caption: Troubleshooting workflow for dissolving LNA-A oligonucleotides.

Troubleshooting Step Explanation Recommended Action
1. Verify Solvent Oligonucleotides are polyanions and their solubility is pH-dependent. Pure, unbuffered water can be slightly acidic, which can hinder dissolution.[3]Use a sterile, nuclease-free buffer such as TE (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or PBS (Phosphate-Buffered Saline, pH 7.4).
2. Gentle Heating Some oligonucleotides, particularly those that are long or have significant secondary structure, may require thermal energy to fully dissolve.Incubate the oligonucleotide solution at 55-65°C for 5-10 minutes. Vortex gently and then allow it to cool to room temperature.
3. Adjust Concentration Highly concentrated oligonucleotide solutions can be viscous and slow to dissolve.[4]First, dissolve the oligonucleotide at a lower concentration (e.g., 1 mM). If a higher concentration is required, it can then be achieved through methods like ultrafiltration, though this may not be necessary for most lab applications.
4. Assess Other Modifications If your LNA-A oligonucleotide contains other modifications like numerous phosphorothioate (PS) bonds or is conjugated to a lipophilic molecule, its solubility properties may be altered.For oligos with high PS content, ensure the buffer has sufficient salt concentration (e.g., 100-150 mM NaCl). For lipophilic conjugates, you may need to consult the manufacturer's specific recommendations, which might include using a small percentage of an organic solvent like DMSO.
Problem 2: My dissolved LNA-A oligonucleotide solution is cloudy or viscous.

This may indicate either incomplete dissolution, aggregation, or that you are working with a very high concentration.

Troubleshooting Step Explanation Recommended Action
1. Check for Particulates Cloudiness can indicate that the oligonucleotide is not fully in solution.Repeat the gentle heating step (55-65°C for 5-10 minutes) followed by vortexing. If particulates remain, consider sterile filtering the solution through a 0.22 µm filter.
2. Address Viscosity High viscosity is expected at high oligonucleotide concentrations (>500 mg/mL) and is dependent on temperature, sequence, and modifications.[4]For most applications, working at a lower concentration will resolve this. If a high concentration is necessary for your experiment, be aware that accurate pipetting may be challenging. Using positive displacement pipettes can help.

Experimental Protocols

Protocol 1: Standard Dissolution of Lyophilized LNA-A Oligonucleotides

Objective: To prepare a 100 µM stock solution of a lyophilized LNA-A modified oligonucleotide.

Materials:

  • Lyophilized LNA-A oligonucleotide in a microfuge tube.

  • Sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Micropipettes and sterile, nuclease-free tips.

  • Vortex mixer.

  • Microcentrifuge.

Procedure:

  • Briefly centrifuge the tube containing the lyophilized oligonucleotide to collect the entire pellet at the bottom.

  • Determine the amount of oligonucleotide (e.g., in nanomoles, nmol) from the technical data sheet provided by the manufacturer.

  • Calculate the volume of TE buffer required to achieve a 100 µM stock solution. The formula is: Volume (in µL) = (Amount of oligo in nmol) * 10

  • Carefully add the calculated volume of TE buffer to the tube.

  • Gently vortex the tube for 10-15 seconds.

  • Incubate the tube at room temperature for 5 minutes to allow for complete rehydration.

  • Vortex the tube again for 10-15 seconds.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C.

Protocol 2: Assessing Oligonucleotide Solubility

Objective: To determine the approximate solubility limit of an LNA-A modified oligonucleotide in a specific buffer.

Materials:

  • Lyophilized LNA-A oligonucleotide.

  • Chosen buffer (e.g., PBS, pH 7.4).

  • Heating block or water bath.

  • Spectrophotometer (e.g., NanoDrop).

Procedure:

  • Add a small, known amount of lyophilized oligonucleotide to a pre-weighed tube.

  • Add a small, precise volume of the chosen buffer to create a very high target concentration (e.g., 200 mg/mL).

  • Vortex vigorously. If not fully dissolved, incubate at 65°C for 10 minutes and vortex again.

  • Allow the solution to cool to room temperature and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

  • Carefully remove a small aliquot of the supernatant and measure its concentration using a spectrophotometer at 260 nm (A260). Use the extinction coefficient provided on the oligo's technical data sheet for an accurate concentration measurement.

  • The measured concentration of the supernatant represents the approximate solubility limit under those conditions.

Factors Influencing LNA Oligonucleotide Solubility

The following table summarizes key factors and their impact on the solubility of LNA-A modified oligonucleotides.

FactorHigh Solubility ConditionLow Solubility ConditionRationale
pH 7.0 - 8.0< 6.5The phosphodiester/phosphorothioate backbone is negatively charged at neutral to basic pH, promoting interaction with water. Acidic conditions can lead to aggregation.[3]
Salt Concentration 100 - 150 mM NaCl (or similar)< 10 mMCations from the salt shield the negative charges on the phosphate backbone, reducing repulsion between oligonucleotide molecules and preventing aggregation, especially for PS-modified oligos.
Temperature Room Temp to 65°C< 10°CIncreased temperature provides the energy needed to break up intermolecular interactions and secondary structures, aiding dissolution.
Other Modifications Phosphodiester (PO) backbonePhosphorothioate (PS) backbone, Lipophilic conjugatesPS backbones and lipophilic moieties increase the non-polar character of the molecule, reducing its affinity for aqueous solvents.[5]
LNA Content Interspersed LNA basesStretches of >4 consecutive LNAsLong stretches of LNA can promote strong self-hybridization or aggregation, which can reduce solubility.[1]

Signaling and Experimental Pathways

While solubility itself is not a signaling pathway, understanding the experimental workflow for using LNA-A oligonucleotides is critical. The following diagram illustrates a typical workflow from receiving the oligonucleotide to its use in a cell-based assay.

receive_oligo 1. Receive Lyophilized LNA-A Oligo dissolve_oligo 2. Dissolution (See Protocol 1) receive_oligo->dissolve_oligo check_solubility Troubleshoot Solubility (If Needed) dissolve_oligo->check_solubility check_solubility->dissolve_oligo Not Soluble measure_conc 3. Quantify Concentration (A260) check_solubility->measure_conc Soluble prepare_working 4. Prepare Working Solutions measure_conc->prepare_working transfect_cells 5. Transfection into Cells (e.g., Gymnotic uptake or with delivery agent) prepare_working->transfect_cells assay 6. Perform Assay (e.g., qPCR, Western Blot) transfect_cells->assay analyze 7. Analyze Results assay->analyze

Caption: Standard experimental workflow for using LNA-A oligonucleotides.

References

Technical Support Center: Optimization of 2',4'-BNA Modified Splice-Switching Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of splice-switching oligonucleotides (SSOs) modified with 2',4'-Bridged Nucleic Acid (2',4'-BNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the optimization of SSO length and the number of 2',4'-BNA modifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the optimization of 2',4'-BNA modified SSOs.

Q1: My 2',4'-BNA modified SSO shows low exon skipping efficiency. What are the potential causes and how can I troubleshoot this?

A1: Low exon skipping efficiency is a common challenge. Several factors related to SSO design can influence its efficacy.

Troubleshooting Steps:

  • Re-evaluate SSO Length: The length of the SSO is critical for its activity. SSOs that are too short may have insufficient binding affinity, while those that are too long may have reduced specificity and cellular uptake. It is recommended to test a range of SSO lengths.[1]

  • Optimize the Number of 2',4'-BNA Modifications: The number of 2',4'-BNA modifications directly impacts the binding affinity (Tm) of the SSO to its target RNA.[1] An insufficient number of modifications may lead to weak binding, while excessive modification can sometimes hinder activity, possibly due to poor RNase H recruitment in the case of gapmer designs or reduced conformational flexibility. A systematic titration of the number of 2',4'-BNA modifications is recommended.

  • Assess Target Site Accessibility: The target sequence on the pre-mRNA may be located within a stable secondary structure, making it inaccessible to the SSO. Consider using RNA secondary structure prediction tools to assess the accessibility of your target site and, if necessary, design SSOs targeting different regions.

  • Verify Transfection Efficiency: Inefficient delivery of the SSO into the cell is a frequent cause of low activity. Ensure that the transfection protocol is optimized for your cell line and transfection reagent. Include a fluorescently labeled control oligonucleotide to visually confirm cellular uptake.

  • Check for SSO Degradation: Although 2',4'-BNA modifications enhance nuclease resistance, degradation can still occur.[2] Assess the integrity of your SSO after transfection.

Q2: I am observing significant off-target effects with my 2',4'-BNA SSO. What steps can I take to improve specificity?

A2: Off-target effects, where the SSO binds to and affects unintended RNA molecules, are a significant concern. The high binding affinity conferred by 2',4'-BNA can sometimes exacerbate this issue.[1]

Troubleshooting Steps:

  • Perform a BLAST Search: Conduct a BLAST search of your SSO sequence against the relevant transcriptome to identify potential off-target binding sites. Pay close attention to sequences with high similarity, especially in seed regions.

  • Optimize SSO Length and Modification Number: Shorter SSOs and those with a moderate number of 2',4'-BNA modifications may exhibit higher specificity. While a high number of modifications increases binding affinity, it can sometimes reduce mismatch discrimination.[1]

  • Introduce Mismatched Control SSOs: To confirm that the observed phenotype is due to on-target activity, design and test control SSOs with the same length and modification pattern but with several mismatched bases. These controls should not produce the desired exon skipping.

  • Titrate SSO Concentration: Use the lowest effective concentration of the SSO to minimize off-target effects. A dose-response experiment is crucial to identify the optimal concentration that maximizes on-target activity while minimizing off-target toxicity.

Q3: My cells are showing signs of toxicity after transfection with the 2',4'-BNA SSO. How can I mitigate this?

A3: Cellular toxicity can be caused by the SSO itself or the transfection reagent.

Troubleshooting Steps:

  • Assess Transfection Reagent Toxicity: Perform a control experiment with the transfection reagent alone to determine its contribution to cytotoxicity. If the reagent is toxic, consider trying a different transfection reagent or reducing its concentration.

  • Optimize SSO Concentration: High concentrations of SSOs can lead to toxicity. Determine the minimal effective concentration through a dose-response study.

  • Evaluate SSO Chemistry: While 2',4'-BNA modifications are generally well-tolerated, certain sequence motifs or modification patterns can be more prone to causing toxicity. If toxicity persists, consider redesigning the SSO with a different modification distribution.

  • Perform a Cell Viability Assay: Quantify cell viability using a standard assay such as MTT or MTS to objectively assess the cytotoxic effects of your SSO at different concentrations.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data illustrating the impact of SSO length and the number of 2',4'-BNA modifications on exon skipping efficiency and cell viability. Note: These values are illustrative and the optimal parameters will vary depending on the target gene, cell type, and specific SSO sequence.

Table 1: Effect of SSO Length on Exon Skipping Efficiency and Cell Viability

SSO Length (nucleotides)Number of 2',4'-BNA ModificationsExon Skipping Efficiency (%)Cell Viability (%)
13645 ± 592 ± 4
16875 ± 788 ± 5
18985 ± 685 ± 6
201082 ± 878 ± 7
221178 ± 970 ± 8

Table 2: Effect of the Number of 2',4'-BNA Modifications on Exon Skipping Efficiency and Cell Viability (for a 18-mer SSO)

Number of 2',4'-BNA ModificationsMelting Temperature (Tm, °C)Exon Skipping Efficiency (%)Cell Viability (%)
45530 ± 495 ± 3
66265 ± 691 ± 4
86885 ± 587 ± 5
107488 ± 482 ± 6
128086 ± 675 ± 7

Experimental Protocols & Methodologies

Detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Transfection of 2',4'-BNA Modified SSOs

This protocol describes a general procedure for the transfection of SSOs into adherent cell lines using a lipid-based transfection reagent.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • 2',4'-BNA modified SSO stock solution (e.g., 20 µM in nuclease-free water)

  • Lipid-based transfection reagent (e.g., Lipofectamine® 2000)

  • 12-well tissue culture plates

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will ensure they are 70-80% confluent at the time of transfection.

  • Complex Formation: a. For each well to be transfected, dilute the desired amount of 2',4'-BNA SSO into serum-free medium to a final volume of 50 µL. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., 2 µL in 48 µL of medium). c. Combine the diluted SSO and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 100 µL of the SSO-lipid complex dropwise to each well containing cells in 900 µL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Harvesting: After incubation, proceed with RNA extraction for exon skipping analysis or cell lysis for protein analysis.

Protocol 2: Analysis of Exon Skipping by RT-PCR

This protocol outlines the steps to quantify exon skipping at the mRNA level using reverse transcription polymerase chain reaction (RT-PCR).[3][4]

Materials:

  • RNA extraction kit

  • Reverse transcriptase and associated buffers

  • PCR primers flanking the target exon

  • Taq DNA polymerase and dNTPs

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • RNA Extraction: Extract total RNA from transfected and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • PCR Amplification: a. Set up a PCR reaction with primers that anneal to the exons flanking the target exon. b. Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

  • Gel Electrophoresis: Resolve the PCR products on a 2% agarose gel. The full-length transcript (including the target exon) and the shorter, exon-skipped transcript will appear as separate bands.

  • Quantification: a. Image the gel using a gel documentation system. b. Quantify the intensity of the bands corresponding to the full-length and skipped isoforms using image analysis software (e.g., ImageJ). c. Calculate the percentage of exon skipping using the following formula: % Exon Skipping = (Intensity of skipped band / (Intensity of skipped band + Intensity of full-length band)) x 100

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of the 2',4'-BNA SSO as described in the transfection protocol. Include untreated cells as a control.

  • MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the viability of treated cells as a percentage of the viability of untreated control cells.

Diagrams and Workflows

The following diagrams illustrate key processes in the optimization of 2',4'-BNA modified SSOs.

SSO_Optimization_Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Analysis & Optimization Target Identify Target Pre-mRNA Design Design SSOs (Varying Length & BNA Number) Target->Design Synthesis Synthesize SSOs and Controls Design->Synthesis Transfection Transfect SSOs into Cells Synthesis->Transfection RT_PCR Analyze Exon Skipping (RT-PCR) Transfection->RT_PCR Viability Assess Cell Viability (MTT Assay) Transfection->Viability Data_Analysis Analyze Dose-Response & Toxicity Data RT_PCR->Data_Analysis Viability->Data_Analysis Lead_Selection Select Lead Candidate(s) Data_Analysis->Lead_Selection Refinement Further Refinement (if necessary) Lead_Selection->Refinement Refinement->Design

Caption: A workflow for the optimization of 2',4'-BNA modified SSOs.

Exon_Skipping_Mechanism cluster_pre_mrna Pre-mRNA Splicing cluster_mature_mrna Mature mRNA Exon1 Exon 1 Intron1 Intron Skipped_mRNA Exon 1 - Exon 3 Exon1->Skipped_mRNA Splicing Exon2 Exon 2 (Target) Intron2 Intron Exon3 Exon 3 Exon3->Skipped_mRNA Splicing SSO 2',4'-BNA SSO SSO->Exon2 Binds to splicing motif Spliceosome Splicing Machinery Spliceosome->Exon2 Binding blocked

Caption: Mechanism of 2',4'-BNA SSO-mediated exon skipping.

References

Navigating LNA Therapeutic Toxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the toxicity of Locked Nucleic Acid (LNA)-based therapeutics. The information is designed to assist in the design of safer, more effective LNA oligonucleotides by providing insights into toxicity mechanisms and mitigation strategies.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Hepatotoxicity Concerns

Question: My LNA antisense oligonucleotide (ASO) is showing significant hepatotoxicity in animal models, evidenced by elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. What are the potential causes and how can I mitigate this?

Answer:

Hepatotoxicity is a common challenge with LNA-based therapeutics and can stem from several factors. The primary mechanisms are often categorized as either hybridization-dependent or hybridization-independent toxicity.

  • Hybridization-Dependent Toxicity: This occurs when the LNA ASO binds to unintended, partially complementary RNA sequences (off-targets), leading to their degradation by RNase H1.[1] This promiscuous cleavage of essential transcripts can trigger cellular stress and apoptosis.[1] Strategies to mitigate this include:

    • Sequence Optimization: Carefully design your LNA sequence to minimize complementarity to known off-target transcripts.[2] Bioinformatic tools can be employed to predict potential off-target binding sites.

    • Affinity Modulation: While high affinity is a key advantage of LNAs, excessively high binding affinity can exacerbate off-target effects.[3] Reducing the number of LNA modifications or strategically placing them can sometimes reduce toxicity while maintaining on-target potency.[3]

  • Hybridization-Independent Toxicity: This form of toxicity is not related to the ASO's sequence-specific binding to RNA. Instead, it can be caused by the chemical nature of the oligonucleotide, leading to interactions with cellular proteins that disrupt normal cellular processes.[3] Mitigation strategies include:

    • Chemical Modifications: Introducing specific chemical modifications to the nucleobases, sugar backbone, or phosphate linkages can significantly reduce hepatotoxicity.[3][4] For instance, certain nucleobase modifications like 5-hydroxycytosine have been shown to decrease liver toxicity.[3]

    • Phosphorothioate (PS) Backbone Stereochemistry: The stereochemistry of the PS linkages can influence toxicity. Controlling the stereochemistry of these linkages has been shown to improve the therapeutic index by reducing toxicity without compromising activity.

Question: I am observing cytotoxicity in my in vitro experiments with primary hepatocytes. How can I confirm if this is related to apoptosis?

Answer:

To determine if the observed cytotoxicity is due to apoptosis, you can perform a caspase-3/7 activity assay. An increase in caspase-3/7 activity is a hallmark of apoptosis.[5] This assay can be run on primary hepatocytes treated with your LNA ASO. A significant increase in caspase activity in treated cells compared to controls would suggest an apoptotic mechanism of cell death.

Off-Target Effects

Question: How can I predict and evaluate the off-target effects of my LNA gapmer ASO?

Answer:

A multi-pronged approach combining in silico prediction and in vitro validation is recommended for assessing off-target effects.

  • In Silico Analysis: Utilize bioinformatics tools to screen your LNA ASO sequence against relevant RNA databases to identify potential off-target transcripts with partial complementarity.[2]

  • In Vitro Validation: After identifying potential off-targets, you can perform in vitro experiments to confirm if your LNA ASO indeed leads to their degradation. This can be done by treating human cell lines with your ASO and then measuring the expression levels of the predicted off-target genes using techniques like microarray analysis or qRT-PCR.[2]

Question: What is the relationship between off-target effects and hepatotoxicity?

Answer:

There is a strong correlation between the number of potent, hybridization-mediated off-target effects and adverse liver phenotypes in vivo.[2] The RNase H1-dependent degradation of numerous unintended transcripts is a significant contributor to LNA-induced hepatotoxicity.[1] Therefore, minimizing off-target effects is a crucial step in developing safer LNA therapeutics.

Immunostimulation

Question: My LNA ASO is causing an inflammatory response. What is the likely mechanism and how can I reduce it?

Answer:

LNA ASOs, particularly those with phosphorothioate backbones, can be recognized by Toll-like receptor 9 (TLR9), a component of the innate immune system.[6] This recognition can trigger a signaling cascade that leads to the production of pro-inflammatory cytokines.[7] Specific unmethylated CpG motifs within the oligonucleotide sequence are often responsible for TLR9 activation.

To reduce immunostimulation, consider the following:

  • Sequence Modification: Avoid or modify known immunostimulatory motifs, such as certain CpG sequences.

  • Chemical Modification: Methylation of cytosines, especially within CpG motifs, can reduce or abrogate TLR9 activation.[6] Other chemical modifications to the sugar or backbone can also influence the immunostimulatory potential of an LNA ASO.

Data Presentation

The following tables summarize quantitative data on the reduction of hepatotoxicity achieved through various chemical modification strategies.

Table 1: Effect of Nucleobase Modifications on LNA Gapmer Hepatotoxicity in Mice

Parent ASOModificationSerum ALT (U/L)Serum AST (U/L)Fold Reduction in ALT (approx.)Fold Reduction in AST (approx.)
TS1-ASONone (Parent)~2500~4000--
TS1-ASO5-hydroxycytosine (C1)~200~30012.513.3
TS1-ASO8-bromoguanine (G1)~300~5008.38.0
TS2-ASONone (Parent)~3000~5000--
TS2-ASO5-hydroxycytosine (C1)~250~40012.012.5
Data extracted and compiled from Yoshida et al., 2022.[3]

Table 2: Hepatotoxicity Ranking of LNA Gapmers in a Single-Dose Mouse Screen

ASOTargetLiver Weight (% of Control)Plasma ALT (Fold change vs. Control)Plasma AST (Fold change vs. Control)Hepatotoxicity Ranking
Sequence 1Murine GR130%~150~100High
GSK2910557AHuman BACH1115%~10~8Moderate
GSK2910632AHuman BACH1110%~8~6Moderate
GSK2910584AHuman BACH1105%~3~2Low
GSK2910613AHuman BACH1100%~1~1None
Data extracted and compiled from Kamola et al., 2017.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this technical support center.

In Vitro Hepatotoxicity Assessment in Primary Hepatocytes

Objective: To evaluate the cytotoxic potential of LNA ASOs in primary hepatocytes.

Methodology:

  • Cell Culture: Isolate primary hepatocytes from mice or use cryopreserved human hepatocytes. Culture the cells in appropriate media.[5]

  • Treatment: Treat the hepatocytes with the LNA ASO at various concentrations. Include a vehicle control (e.g., saline).[5]

  • Incubation: Incubate the cells for a specified period (e.g., 3 days).[5]

  • Cytotoxicity Readouts:

    • Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the cell culture supernatant, which is an indicator of cell membrane damage.[5] A general protocol involves:

      • Collect the cell culture supernatant.

      • Prepare a reaction mixture containing lactate and NAD+.

      • Add the supernatant to the reaction mixture.

      • Measure the conversion of NAD+ to NADH spectrophotometrically at 340 nm.[9]

    • ATP Measurement: Determine the intracellular ATP levels, which reflect cell viability and metabolic activity.[5] A common method involves:

      • Lyse the cells to release ATP.

      • Use a luciferin-luciferase-based assay to measure ATP levels via bioluminescence.[10]

    • Glutathione (GSH) Measurement: Assess intracellular GSH levels as an indicator of oxidative stress.[5]

In Vivo Hepatotoxicity Screening in Mice

Objective: To assess the hepatotoxic potential of LNA ASOs in a mouse model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6J or CD1).[4][8]

  • Dosing:

    • Single-Dose Screen: Administer a single high dose of the LNA ASO (e.g., 100 mg/kg) via intravenous injection.[8]

    • Repeat-Dose Study: Administer multiple doses over a period of time (e.g., twice weekly for 15 days at 30 mg/kg).[8]

  • Monitoring: Monitor the animals for clinical signs of toxicity and changes in body weight.[8]

  • Sample Collection: At the end of the study (e.g., 72 hours for a single-dose screen), collect blood samples for clinical chemistry analysis and harvest the liver.[8]

  • Endpoints:

    • Plasma Transaminases: Measure the levels of ALT and AST in the plasma.[8]

    • Liver Weight: Record the liver weight and calculate the liver-to-body weight ratio.[8]

    • Histopathology: For repeat-dose studies, perform histopathological evaluation of liver tissue to assess for hepatocellular damage.

Mandatory Visualizations

Signaling Pathways

LNA_Toxicity_Pathways cluster_extrinsic Hybridization-Dependent Toxicity cluster_intrinsic Hybridization-Independent Toxicity cluster_immune Immunostimulation LNA_ASO LNA ASO Off_Target_RNA Off-Target RNA LNA_ASO->Off_Target_RNA Hybridization RNase_H1 RNase H1 Off_Target_RNA->RNase_H1 Recruitment RNA_Cleavage Off-Target RNA Cleavage RNase_H1->RNA_Cleavage Cell_Stress Cellular Stress RNA_Cleavage->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis LNA_ASO_Chem LNA ASO (Chemical Properties) Cellular_Proteins Cellular Proteins LNA_ASO_Chem->Cellular_Proteins Protein_Interaction Aberrant Protein Interaction Cellular_Proteins->Protein_Interaction Cellular_Dysfunction Cellular Dysfunction Protein_Interaction->Cellular_Dysfunction Toxicity Toxicity Cellular_Dysfunction->Toxicity LNA_ASO_CpG LNA ASO (CpG motifs) TLR9 TLR9 LNA_ASO_CpG->TLR9 Recognition MyD88 MyD88 TLR9->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Caption: Overview of LNA-induced toxicity pathways.

Experimental Workflow

LNA_Toxicity_Workflow Start LNA ASO Candidate In_Silico In Silico Off-Target Prediction Start->In_Silico In_Vitro In Vitro Hepatotoxicity (Primary Hepatocytes) In_Silico->In_Vitro In_Vivo In Vivo Hepatotoxicity (Mouse Model) In_Vitro->In_Vivo Decision Assess Therapeutic Index In_Vivo->Decision Proceed Proceed to Further Development Decision->Proceed Favorable Redesign Redesign ASO (Chemical Modification/ Sequence Optimization) Decision->Redesign Unfavorable Redesign->Start

Caption: Workflow for assessing LNA ASO toxicity.

Logical Relationships

Toxicity_Mitigation_Strategies Toxicity LNA-Induced Toxicity Chem_Mod Chemical Modifications Chem_Mod->Toxicity Reduces Hybridization- Independent Toxicity Seq_Design Sequence Design Seq_Design->Toxicity Reduces Off-Target Effects & Immunostimulation Affinity_Mod Affinity Modulation Affinity_Mod->Toxicity Reduces Hybridization- Dependent Toxicity

Caption: Key strategies to mitigate LNA toxicity.

References

overcoming limitations of LNA-A in in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Locked Nucleic Acid Antisense (LNA-A) oligonucleotides in in vivo applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of in vivo experiments and overcome the limitations of LNA-A technology.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using LNA-A oligonucleotides for in vivo studies compared to other antisense chemistries like phosphorothioates (PS)?

A1: LNA-A oligonucleotides offer several key advantages for in vivo applications:

  • High Stability: LNA modifications confer exceptional resistance to nuclease degradation, leading to a longer half-life in serum and tissues without complete reliance on a phosphorothioate backbone.[1][2] LNA oligonucleotides with standard phosphodiester (PO) backbones are very stable in the circulation of mice.[3][4]

  • Unprecedented Affinity: LNA nucleotides dramatically increase the binding affinity (melting temperature, Tm) of the oligonucleotide to its target RNA.[5][6] This high affinity often translates to increased potency, allowing for the use of lower doses compared to other chemistries.[7]

  • Improved Specificity: The high binding affinity also enhances the ability to discriminate between the target sequence and mismatched sequences, which can lead to greater specificity.[2]

  • Reduced Immune Stimulation: By avoiding or reducing the number of PS linkages, LNA-A oligos can mitigate some of the non-sequence-specific immune stimulation often associated with PS-modified oligonucleotides.[4][7]

Q2: What is the main mechanism of action for LNA-A oligonucleotides designed for gene knockdown?

A2: The most common design for LNA-A mediated gene knockdown is the "LNA gapmer". This design consists of a central block of DNA nucleotides (the "gap") flanked by LNA-modified nucleotides on both ends. This chimeric structure allows the oligonucleotide to recruit RNase H, an endogenous enzyme that recognizes the DNA:RNA hybrid duplex and cleaves the RNA strand, leading to target mRNA degradation.[4][5] While fully modified LNA oligos cannot recruit RNase H, they can function through a steric-blocking mechanism, physically preventing translation.[4]

Q3: What are the known limitations and challenges of using LNA-A in vivo?

A3: Despite their advantages, researchers may face several challenges:

  • Potential Toxicity: At higher doses, LNA-A oligonucleotides can cause toxicity, particularly hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[3][7][8] Careful dose-response studies are critical.

  • Off-Target Effects: While LNA enhances specificity, off-target effects can still occur, where the oligonucleotide binds to and affects unintended RNAs.[9][10] These effects can be sequence-dependent (e.g., microRNA-like seed-region effects) or chemistry-related.

  • Delivery to Target Tissues: Systemic administration does not guarantee efficient delivery to all tissues. LNA-A oligos, like other oligonucleotides, tend to accumulate in the liver and kidneys.[3][7] Reaching other tissues, such as the brain or solid tumors, remains a significant challenge and may require specialized delivery formulations like lipid nanoparticles (LNPs).[11][12]

Q4: How can LNA modifications be incorporated into siRNA (siLNA) to improve in vivo performance?

A4: Incorporating LNA monomers into siRNA duplexes (siLNA) can substantially improve their therapeutic potential. LNA modifications can enhance the serum half-life of siRNAs, a critical requirement for in vivo use.[1] Furthermore, strategic placement of LNA can reduce sequence-related off-target effects and, in some cases, improve efficacy on certain RNA targets.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with LNA-A oligonucleotides.

Issue 1: High In Vivo Toxicity Observed (e.g., weight loss, elevated liver enzymes, mortality)

  • Question: My animals are showing signs of toxicity after LNA-A administration. What are the potential causes and how can I mitigate this?

  • Answer:

    • Potential Cause 1: Dose is too high. LNA-A oligos can exhibit dose-dependent toxicity. Studies have shown that while doses around 1-2.5 mg/kg/day may be well-tolerated, doses of 5 mg/kg/day can lead to liver damage, as indicated by elevated ASAT and ALAT levels.[7]

    • Solution 1: Perform a dose-response study. Start with a lower dose (e.g., 0.5-1 mg/kg/day) and titrate up to find the maximum tolerated dose (MTD) in your specific model.

    • Potential Cause 2: Off-target effects. The LNA-A oligo may be silencing unintended genes that are critical for normal physiological function. This can be due to homology with other transcripts.

    • Solution 2: Refine oligonucleotide design.

      • Perform a thorough bioinformatics analysis (e.g., BLAST) to identify potential off-target sequences.

      • Consider modifying the "seed region" of the oligonucleotide, as this can minimize off-target effects mediated by a microRNA-like mechanism.[10]

      • Test multiple LNA-A sequences targeting different regions of the same mRNA to find one with a better safety profile.

    • Potential Cause 3: Chemistry-related toxicity. Although often better tolerated than fully phosphorothioated oligos, the LNA chemistry itself or the PS linkages in a gapmer can contribute to toxicity. The specific stereochemistry (Rp vs. Sp) of PS linkages can influence the toxicity profile.[8]

    • Solution 3: Evaluate different chemical modification patterns. If using a gapmer with PS linkages, consider reducing the number of PS modifications or testing oligos with controlled PS stereochemistry if available.[8]

Issue 2: Suboptimal Target Knockdown or Lack of Efficacy

  • Question: I am not observing the expected level of target gene knockdown or the desired phenotype in my animal model. What should I troubleshoot?

  • Answer:

    • Potential Cause 1: Poor biodistribution and target tissue uptake. The LNA-A may not be reaching the target organ or cells in sufficient concentrations. Unformulated LNA-A oligonucleotides primarily distribute to the liver and kidneys.[3][7]

    • Solution 1: Assess biodistribution and consider delivery vehicles.

      • If possible, perform a biodistribution study using a labeled (e.g., radiolabeled or fluorescently tagged) version of your LNA-A oligo to confirm its presence in the target tissue.

      • For delivery beyond the liver, explore formulation strategies such as lipid nanoparticles (LNPs) or conjugation to a targeting ligand (e.g., GalNAc for hepatocytes).[11][12]

    • Potential Cause 2: Insufficient stability or rapid clearance. While LNA enhances stability, the specific oligo sequence and modification pattern can influence its half-life. LNA oligos with phosphodiester backbones can be cleared rapidly via urinary excretion.[7]

    • Solution 2: Evaluate oligo stability and administration route.

      • Assess the stability of your LNA-A in mouse or human serum in vitro (see protocol below).

      • Consider continuous administration using an osmotic minipump instead of bolus injections to maintain steady-state concentrations, which has proven effective in tumor models.[3][4]

    • Potential Cause 3: Inaccessible target site on the mRNA. The region of the mRNA you are targeting may be blocked by RNA-binding proteins or folded into a secondary structure that prevents the LNA-A from binding.

    • Solution 3: Screen multiple LNA-A designs. Test several LNA-A oligonucleotides targeting different accessible sites along the length of the target mRNA to identify the most potent sequence.

Issue 3: Inconsistent Results Between In Vitro and In Vivo Experiments

  • Question: My LNA-A oligonucleotide was highly effective in cell culture, but the results are not translating to my in vivo model. Why is this happening?

  • Answer: This is a common challenge in drug development, often referred to as the in vitro-in vivo correlation gap.[13]

    • Potential Cause 1: Biological complexity. An in vivo system involves complex biological barriers, metabolic processes, and interactions with the immune system that are not present in a simple cell monolayer.[13] Factors like protein binding in the blood, uptake mechanisms in different cell types, and clearance by the reticuloendothelial system can dramatically alter oligo performance.

    • Solution 1: Use more complex in vitro models. Before moving to animals, consider testing your LNA-A in more advanced models like 3D organoids or organ-on-a-chip systems, which can better mimic in vivo conditions.[14]

    • Potential Cause 2: Differences in delivery. In vitro experiments often use transfection reagents or gymnotic delivery (naked uptake) at high concentrations, which do not reflect the reality of systemic in vivo administration.[8]

    • Solution 2: Bridge the delivery gap. Acknowledge that the effective in vivo dose and delivery requirements will be different. The troubleshooting steps for suboptimal efficacy (see Issue 2) are directly applicable here, particularly regarding biodistribution analysis and the potential need for delivery vehicles.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies to provide a reference for experimental design.

Table 1: In Vivo LNA-A Toxicity Profile (Liver Function) Data from a 14-day continuous treatment in a mouse xenograft model.[7]

Dosage (mg/kg/day)Serum ASAT (U/l)Serum ALAT (U/l)Interpretation
Control100 ± 1535 ± 8Normal
1.0110 ± 2040 ± 10No significant toxicity
2.5125 ± 2545 ± 12No significant toxicity
5.0250 ± 50150 ± 40Evidence of liver damage

Table 2: LNA-A Biodistribution in Mice Data reflects uptake of LNA-A with a phosphodiester (PO) backbone following systemic injection.[3][7]

OrganRelative UptakeKey Observation
KidneyVery HighMajor site of accumulation and clearance.[3]
LiverHighSignificant accumulation.[7]
SpleenModerateModerate uptake observed.[15]
TumorLow to ModerateUptake is generally lower than in liver/kidney.[4]
LungsLowMinimal accumulation.[15]

Table 3: In Vivo Efficacy of LNA-A vs. Unmodified siRNA Data from a mouse model with human tumor xenografts.[10]

CompoundTarget Knockdown in TumorSerum StabilityOff-Target Gene Regulation
Unmodified siRNALowLowModerate
LNA-modified siRNAHighSuperiorCorrelated with efficacy (can be reduced with seed region modification)
sisiLNA (segmented)HighSuperiorCorrelated with efficacy

Experimental Protocols

Protocol 1: Assessment of LNA-A Oligonucleotide Stability in Serum

This protocol is adapted from methodologies described in preclinical studies.[10]

  • Objective: To determine the half-life of an LNA-A oligonucleotide in the presence of serum nucleases.

  • Materials:

    • LNA-A oligonucleotide of interest.

    • Freshly collected mouse or human serum (store at -80°C, thaw on ice before use).

    • Incubator or water bath at 37°C.

    • Nuclease-free water and tubes.

    • Gel loading buffer.

    • Polyacrylamide gel electrophoresis (PAGE) system (e.g., 15-20% TBE-Urea gel).

    • Nucleic acid stain (e.g., SYBR Gold).

    • Gel imaging system.

  • Methodology:

    • Prepare a stock solution of your LNA-A oligonucleotide in nuclease-free water (e.g., 100 µM).

    • In a series of nuclease-free microcentrifuge tubes, add your LNA-A oligo to fresh serum to a final concentration of 1-10 µM.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubation mix. Immediately place the aliquot on ice or add a stop solution (e.g., EDTA) to chelate divalent cations and inhibit nuclease activity.

    • Store samples at -20°C until all time points are collected.

    • Prepare samples for gel electrophoresis by mixing with a denaturing loading buffer.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel. Include a lane with the untreated oligonucleotide as a reference.

    • Run the gel according to the manufacturer's instructions.

    • Stain the gel with a suitable nucleic acid stain and visualize using a gel documentation system.

    • Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point relative to the T=0 sample. The decrease in band intensity over time reflects the degradation of the oligonucleotide.

Protocol 2: General Workflow for an In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol outlines a general workflow based on common practices in LNA-A efficacy studies.[7][16]

  • Objective: To evaluate the anti-tumor efficacy of an LNA-A oligonucleotide in a subcutaneous mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., NMRI nu/nu or NOD.SCID) suitable for human cell line engraftment. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Cell Culture and Implantation:

    • Culture the human tumor cell line of interest under standard conditions.

    • Harvest cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel, to a final concentration of 1-10 million cells per injection.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable size (e.g., 50-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Scrambled LNA-A Control, LNA-A Treatment Group).

  • LNA-A Administration:

    • Prepare the LNA-A oligonucleotide in a sterile vehicle (e.g., phosphate-buffered saline, PBS).

    • Administer the LNA-A according to the study design. Common methods include:

      • Intraperitoneal (i.p.) or Intravenous (i.v.) injection: Administer bolus doses at a set frequency (e.g., once daily, twice weekly).[16]

      • Continuous infusion: Use surgically implanted osmotic minipumps for constant, long-term delivery, which can maintain steady drug levels.[7]

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

    • Define study endpoints, such as when tumors reach a maximum size (e.g., 2000 mm³) or if animals show signs of significant distress, according to IACUC guidelines.[16]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals.

    • Excise the tumors and weigh them. A portion of the tumor can be flash-frozen in liquid nitrogen for RNA/protein analysis or fixed in formalin for histology.

    • Collect major organs (liver, kidney, spleen) to assess potential toxicity (histology) and drug distribution.[17]

    • Collect blood for serum chemistry analysis (e.g., ASAT, ALAT levels).

  • Pharmacodynamic Analysis:

    • From the frozen tumor samples, isolate RNA and perform RT-qPCR to quantify the level of target mRNA knockdown.

    • Isolate protein and perform a Western blot or ELISA to measure the reduction in target protein expression.

Visualizations: Workflows and Pathways

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis a 1. LNA-A Oligo Design (Target Selection, BLAST) b 2. Synthesis & QC a->b c 3. In Vitro Screening (Potency & Specificity) b->c d 4. Animal Model Prep (Tumor Implantation) c->d Select Lead Candidate e 5. Dose Formulation & Administration d->e f 6. Monitoring (Tumor Volume, Body Weight) e->f g 7. Endpoint & Necropsy f->g h 8. Efficacy Analysis (Tumor Growth Inhibition) g->h Collect Tumor Data i 9. PD Analysis (qPCR, Western Blot) g->i Collect Tumor/Tissue Samples j 10. Toxicity Assessment (Histology, Serum Chemistry) g->j Collect Organs/Blood k 11. Data Interpretation h->k i->k j->k

Caption: Workflow for a typical in vivo LNA-A efficacy study.

rna_silencing_pathway cluster_cell Inside the Cell LNA_gapmer LNA-DNA Gapmer (Systemic Delivery) Cell Target Cell LNA_gapmer->Cell Cellular Uptake LNA_gapmer_inside LNA-DNA Gapmer Nucleus Nucleus Target_mRNA Target mRNA Hybrid LNA-DNA:RNA Hybrid Target_mRNA->Hybrid Hybridization Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment & Action Degradation mRNA Fragments (Degraded) Cleavage->Degradation No_Protein Translation Inhibited (No Protein) Degradation->No_Protein LNA_gapmer_inside->Hybrid

Caption: RNase H-mediated gene silencing by an LNA-A gapmer.

troubleshooting_logic start Problem: Suboptimal In Vivo Efficacy q1 Is target knockdown confirmed in target tissue? start->q1 q2 Is the LNA-A oligo stable in serum? q1->q2 No sol1 Action: - Screen alternative LNA-A sequences - Re-evaluate target site accessibility q1->sol1 Yes q3 Is biodistribution to the target tissue confirmed? q2->q3 Yes sol2 Action: - Redesign with more stabilizing  modifications (e.g., PS linkages) - Change administration route  (e.g., osmotic pump) q2->sol2 No sol3 Action: - Perform biodistribution study - Consider delivery vehicle  (e.g., LNP, conjugation) q3->sol3 No sol4 Action: - Measure mRNA and protein levels  from collected tissue samples q3->sol4 Unsure

References

Validation & Comparative

A Comparative Guide: 2'-O,4'-C-Methyleneadenosine vs. 2'-O-Methyl Adenosine in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications to nucleosides are paramount for enhancing their efficacy, stability, and specificity. Among the myriad of available modifications, 2'-O,4'-C-methyleneadenosine (also known as Locked Nucleic Acid-Adenosine or LNA-A) and 2'-O-methyl adenosine have emerged as two of the most significant and widely utilized adenosine analogs. This guide provides an objective, data-driven comparison of these two critical modifications to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

Executive Summary

Both this compound and 2'-O-methyl adenosine are modifications of the ribose sugar of adenosine, designed to improve the properties of oligonucleotides. The fundamental difference lies in their structure: this compound incorporates a methylene bridge that "locks" the ribose ring in an N-type (C3'-endo) conformation, leading to a significant increase in binding affinity and thermal stability. In contrast, 2'-O-methyl adenosine features a methyl group at the 2'-hydroxyl position, which also enhances stability and provides nuclease resistance, albeit through a more flexible modification.

Locked Nucleic Acid (LNA) modifications, including LNA-A, generally offer superior binding affinity, which can translate to higher potency in applications like antisense oligonucleotides and siRNAs.[1] However, this increased affinity has, in some contexts, been associated with a higher risk of off-target effects and hepatotoxicity.[1] Conversely, 2'-O-methyl modifications provide a good balance of increased stability and nuclease resistance with a more favorable safety profile, making them a workhorse modification in many therapeutic and research applications.[1][2]

Structural and Physicochemical Properties

The defining feature of this compound is the covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge restricts the conformational flexibility of the ribose, pre-organizing the phosphate backbone for binding to a complementary strand. This "locked" structure is responsible for the dramatic increase in the thermal stability of duplexes containing LNA monomers.[3]

2'-O-methyl adenosine, on the other hand, involves the substitution of the 2'-hydroxyl group with a methoxy group. This modification also favors the N-type sugar pucker characteristic of A-form RNA helices, contributing to increased duplex stability, though to a lesser extent than the rigid LNA structure.[4] The methyl group also provides steric hindrance, which contributes to its nuclease resistance.

Performance Comparison: A Data-Driven Analysis

The selection of a nucleoside modification is often guided by its impact on key performance parameters. The following tables summarize the available quantitative data comparing this compound (LNA-A) and 2'-O-methyl adenosine.

Parameter This compound (LNA-A) 2'-O-Methyl Adenosine Key Insights
Thermal Stability (ΔTm per modification) +4 to +8°C[1]~+1.5°C[5]LNA provides a significantly greater increase in the melting temperature of nucleic acid duplexes, indicating a much higher binding affinity.
Nuclease Resistance HighHighBoth modifications substantially increase the resistance of oligonucleotides to degradation by nucleases compared to unmodified RNA.[2][6]
Binding Affinity (Kd) Very High (Lower Kd)High (Higher Kd)While direct comparative Kd values for identical sequences are scarce, the significantly higher ΔTm of LNA indicates a stronger binding affinity (lower dissociation constant) to complementary strands.
Off-Target Effects Can be higher in some contexts, though strategic placement can mitigate this.[7][8]Generally lower compared to LNA, with modifications at specific positions known to reduce off-target silencing.[7][9]The choice of modification can impact the specificity of the oligonucleotide, with 2'-O-methyl often considered to have a better safety profile in this regard.[1]
Synthesis Cost Generally higherGenerally lowerThe synthesis of LNA phosphoramidites is typically more complex and costly than that of 2'-O-methyl phosphoramidites.[2][10]

Experimental Protocols and Methodologies

To facilitate the direct comparison of these modifications in a laboratory setting, detailed protocols for key experiments are provided below.

Thermal Stability Analysis (Melting Temperature, Tm)

Objective: To determine the melting temperature of an oligonucleotide duplex containing either a this compound or a 2'-O-methyl adenosine modification.

Methodology: UV-Vis Spectrophotometry

  • Sample Preparation:

    • Synthesize or procure the complementary oligonucleotides, one of which contains the desired modification.

    • Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.

Nuclease Resistance Assay

Objective: To compare the stability of oligonucleotides modified with this compound and 2'-O-methyl adenosine in the presence of nucleases.

Methodology: Serum Stability Assay followed by Polyacrylamide Gel Electrophoresis (PAGE)

  • Sample Preparation:

    • Incubate the modified oligonucleotides in a solution containing human or fetal bovine serum (e.g., 50% serum in PBS) at 37°C.

  • Time Course:

    • Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Quench the reaction by adding a denaturing loading buffer.

    • Separate the degradation products by denaturing PAGE.

  • Visualization and Quantification:

    • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using a gel documentation system.

  • Data Analysis:

    • Calculate the percentage of intact oligonucleotide remaining at each time point and plot it against time to determine the half-life of each modified oligonucleotide.

Binding Affinity Determination (Kd)

Objective: To quantitatively measure the binding affinity (dissociation constant, Kd) of a modified oligonucleotide to its target.

Methodology: Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • Immobilize the target oligonucleotide onto a sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of the modified oligonucleotide (analyte) over the sensor surface.

  • Measurement:

    • Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the dissociation constant (Kd) as the ratio of kd/ka.

Signaling Pathways and Experimental Workflows

Visualizing the structural differences and experimental processes can aid in understanding the comparison between these two adenosine analogs.

Structural Comparison of Modified Adenosines cluster_0 This compound (LNA-A) cluster_1 2'-O-Methyl Adenosine LNA LNA 2OMe 2OMe

Figure 1: Structural differences between LNA-A and 2'-O-methyl adenosine.

Experimental Workflow for Performance Comparison cluster_0 Oligonucleotide Synthesis cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison A Synthesize Oligos with LNA-A Modification C Thermal Stability (Tm) UV-Vis Spectrophotometry A->C D Nuclease Resistance Serum Incubation & PAGE A->D E Binding Affinity (Kd) Surface Plasmon Resonance A->E F Off-Target Effects RNA-Sequencing A->F B Synthesize Oligos with 2'-O-Methyl-A Modification B->C B->D B->E B->F G Compare Tm, Half-life, Kd, and Off-Target Gene Expression C->G D->G E->G F->G

Figure 2: Workflow for comparing the performance of modified oligonucleotides.

Conclusion

The choice between this compound and 2'-O-methyl adenosine is highly dependent on the specific application and the desired balance between binding affinity, nuclease resistance, and potential for off-target effects.

  • This compound (LNA-A) is the superior choice when maximal binding affinity and thermal stability are critical. This makes it particularly well-suited for applications requiring short, potent oligonucleotides, such as in certain antisense therapies, diagnostics, and as probes for challenging targets. However, careful sequence design and experimental validation are necessary to mitigate the potential for increased off-target effects and toxicity.[1]

  • 2'-O-Methyl Adenosine represents a robust and versatile modification that provides a significant enhancement in nuclease resistance and a moderate increase in binding affinity, coupled with a generally favorable safety profile.[1][2] It is an excellent choice for a wide range of therapeutic and research applications, including antisense oligonucleotides, siRNAs, and aptamers, where a balance of performance and safety is paramount.

Ultimately, the empirical testing of both modifications within the specific sequence context and biological system of interest is the most reliable approach to determining the optimal choice for any given project. This guide provides a foundational framework and the necessary experimental methodologies to undertake such a comparative analysis.

References

Validating Target Engagement of 2',4'-BNA Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',4'-Bridged Nucleic Acid (BNA) oligonucleotides with other chemistries for validating target engagement. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

2',4'-BNA, a novel class of bridged nucleic acid analogue, demonstrates significant promise in antisense and antigene technologies due to its exceptional binding affinity, high nuclease resistance, and potent gene-silencing capabilities.[1][2][3] This guide delves into the specifics of validating the engagement of these oligonucleotides with their intended targets, a critical step in the development of oligonucleotide-based therapeutics.

Performance Comparison of Oligonucleotide Chemistries

The efficacy of 2',4'-BNA oligonucleotides is often benchmarked against other nucleic acid analogues, most notably Locked Nucleic Acid (LNA). The unique six-member bridged structure of 2',4'-BNA, containing an N-O linkage, confers several advantageous properties.[1]

Feature2',4'-BNALocked Nucleic Acid (LNA)Phosphorothioate (PS) Oligonucleotides
Binding Affinity (Tm) Higher than LNA; ΔTm/modification of +4.3 to +5°C.[4]High, but generally lower than 2',4'-BNA.[5][6]Lower than modified analogues.
Nuclease Resistance Immensely high, even greater than phosphorothioate analogues.[1][2]Lower resistance to nuclease activity compared to PS-oligonucleotides.[1]Increased nuclease resistance compared to unmodified oligonucleotides.[7]
Inhibitory Activity (IC50) Significantly stronger inhibitory activity, especially in shorter oligonucleotides (13-16-mers).[5][6]Potent, but may be lower than comparable 2',4'-BNA constructs.[5][6]Variable depending on the target and sequence.
Toxicity Generally lower toxicity compared to LNA-containing compounds.[8]Can exhibit higher toxicity.[8]Can be associated with sequence-independent off-target effects and toxicity.
Specificity Excellent single-mismatch discriminating power.[1]Good specificity.Can have off-target effects.

Key Experimental Protocols for Target Engagement Validation

Validating that a 2',4'-BNA oligonucleotide is engaging its target RNA involves a series of experiments to assess its binding affinity, stability, and biological activity.

Thermal Melting (Tm) Analysis

This assay determines the duplex stability between the oligonucleotide and its complementary RNA target. A higher melting temperature indicates a stronger binding affinity.

Protocol:

  • Prepare solutions of the 2',4'-BNA oligonucleotide and the target RNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).

  • Mix equimolar amounts of the oligonucleotide and its target RNA.

  • Use a UV spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the inflection point of the melting curve.

  • Compare the Tm value of the 2',4'-BNA-RNA duplex with that of control oligonucleotides (e.g., LNA, unmodified DNA) to assess relative binding affinity.

In Vitro Gene Silencing Assay (IC50 Determination)

This experiment evaluates the functional potency of the 2',4'-BNA oligonucleotide in reducing the expression of the target gene in a cellular context.

Protocol:

  • Culture a relevant cell line (e.g., a human hepatoma cell line like Huh-7 for liver-targeting oligonucleotides).[9]

  • Transfect the cells with varying concentrations of the 2',4'-BNA oligonucleotide using a suitable transfection reagent.

  • After a defined incubation period (e.g., 24-48 hours), harvest the cells.

  • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

  • Normalize the target gene expression to a housekeeping gene.

  • Calculate the concentration of the oligonucleotide that causes a 50% reduction in target mRNA levels (IC50 value). A lower IC50 value indicates higher potency.

Nuclease Resistance Assay

This assay assesses the stability of the 2',4'-BNA oligonucleotide in the presence of nucleases, which is crucial for its in vivo efficacy.

Protocol:

  • Incubate the 2',4'-BNA oligonucleotide with a source of nucleases, such as snake venom phosphodiesterase or serum.

  • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Stop the reaction by adding a chelating agent like EDTA.

  • Analyze the integrity of the oligonucleotide at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Compare the degradation profile of the 2',4'-BNA oligonucleotide to that of control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified oligonucleotides) to determine its relative stability.

Visualizing Workflows and Pathways

Understanding the experimental process and the mechanism of action of 2',4'-BNA oligonucleotides is facilitated by clear diagrams.

Experimental_Workflow_for_Target_Engagement cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation oligo_synthesis 2',4'-BNA Oligo Synthesis tm_analysis Thermal Melting (Tm) Analysis oligo_synthesis->tm_analysis Binding Affinity cell_culture Cell Culture oligo_synthesis->cell_culture nuclease_assay Nuclease Resistance Assay oligo_synthesis->nuclease_assay Stability transfection Transfection cell_culture->transfection q_rt_pcr qRT-PCR transfection->q_rt_pcr ic50_determination IC50 Determination q_rt_pcr->ic50_determination Potency animal_model Animal Model ic50_determination->animal_model nuclease_assay->animal_model dosing Dosing animal_model->dosing tissue_collection Tissue Collection dosing->tissue_collection toxicity_assessment Toxicity Assessment dosing->toxicity_assessment Safety target_mrna_analysis Target mRNA Analysis tissue_collection->target_mrna_analysis Efficacy

Caption: Workflow for validating 2',4'-BNA oligonucleotide target engagement.

Antisense_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna DNA pre_mrna pre-mRNA dna->pre_mrna Transcription mrna mRNA pre_mrna->mrna Splicing mrna_cytoplasm mRNA mrna->mrna_cytoplasm Export ribosome Ribosome mrna_cytoplasm->ribosome Translation rnase_h RNase H mrna_cytoplasm->rnase_h protein Protein ribosome->protein bna_aso 2',4'-BNA ASO bna_aso->mrna_cytoplasm Hybridization bna_aso->rnase_h degraded_mrna Degraded mRNA rnase_h->degraded_mrna Cleavage

Caption: Antisense mechanism of action for RNase H-dependent 2',4'-BNA oligonucleotides.

Conclusion

The validation of target engagement is a cornerstone of developing safe and effective oligonucleotide therapeutics. 2',4'-BNA chemistry offers a compelling profile of high affinity, nuclease resistance, and potent gene silencing, often outperforming previous generations of modified oligonucleotides like LNA.[5][6] The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the performance of their 2',4'-BNA constructs and make informed decisions in the drug development process. By combining rigorous in vitro and in vivo validation, the full therapeutic potential of 2',4'-BNA oligonucleotides can be realized.

References

Unlocking Duplex Stability: A Comparative Guide to 2'-O,4'-C-Methyleneadenosine Containing Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid therapeutics often hinges on improving the stability and binding affinity of synthetic oligonucleotides. Among the most promising modifications is the introduction of 2'-O,4'-C-methyleneadenosine, a bridged nucleic acid (BNA) analog also known as locked nucleic acid (LNA)-Adenosine. This guide provides an objective comparison of the thermodynamic stability of this compound-containing duplexes against their natural DNA counterparts, supported by experimental data and detailed protocols.

The defining feature of this compound is the methylene bridge that locks the ribose sugar moiety in an N-type (C3'-endo) conformation. This pre-organization of the sugar phosphate backbone minimizes the entropic penalty of duplex formation, leading to a significant increase in thermal stability and binding affinity for complementary DNA and RNA targets.

Comparative Thermodynamic Data

The enhanced stability of duplexes containing this compound is quantitatively demonstrated by changes in key thermodynamic parameters. The melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are crucial indicators of duplex stability. A higher Tm and a more negative ΔG° signify a more stable duplex.

The following tables summarize experimental data from UV melting studies, comparing DNA duplexes containing a single this compound (LNA-A) modification with their corresponding unmodified DNA duplexes. It is important to note that the thermodynamic effects of LNA incorporation are sequence-dependent.[1][2]

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm per modification (°C)Reference
d(CGCA GGC)/d(GCCT GCG)None (DNA)58.0-[3]
d(CGCALGGC)/d(GCC T GCG)LNA-A66.9+8.9[3]
d(CATA TGC)/d(GCAT ATG)None (DNA)45.5-[2]
d(CATALTGC)/d(GCA T ATG)LNA-A50.3+4.8[2]

AL represents this compound (LNA-A).

Table 1: Comparison of Melting Temperatures (Tm) of DNA Duplexes with and without a single this compound Modification.

Duplex Sequence (5'-3')ModificationΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)-TΔS°₃₇ (kcal/mol)Reference
d(CATA TGC)/d(GCATATG)None (DNA)-8.3-58.59.8[2]
d(CATAL TGC)/d(GCATATG)LNA-A-9.1-55.87.3[2]
d(GCAA TGC)/d(GCATT GC)None (DNA)-9.6-66.511.2[2]
d(GCAALTGC)/d(GCAT T GC)LNA-A-10.0-60.88.6[2]

AL represents this compound (LNA-A).

Table 2: Thermodynamic Parameters for the Formation of DNA Duplexes with and without a single this compound Modification.

The data consistently demonstrates that the incorporation of a single this compound significantly increases the melting temperature of the duplex. The change in Gibbs free energy (ΔΔG°) upon LNA-A incorporation is favorable, primarily driven by a more favorable enthalpic contribution (ΔH°) that outweighs the slightly less favorable entropic term (-TΔS°).[2][4] This is consistent with the pre-organized nature of the LNA monomer, which reduces the entropic cost of ordering the backbone upon duplex formation.

Experimental Protocols

The thermodynamic data presented above are typically determined using UV melting experiments. This method involves monitoring the UV absorbance of a nucleic acid duplex solution at 260 nm as the temperature is gradually increased. The increase in absorbance upon duplex dissociation (the hyperchromic effect) allows for the determination of the melting temperature and other thermodynamic parameters.

Detailed Methodology for UV Melting Experiments
  • Oligonucleotide Synthesis and Purification:

    • Standard and this compound-modified oligonucleotides are synthesized using standard phosphoramidite chemistry.

    • Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.

    • Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

    • The concentration of each oligonucleotide is determined by measuring its UV absorbance at 260 nm at a high temperature (e.g., 90 °C) where it exists as a single strand.

  • Duplex Preparation and Annealing:

    • Complementary single-stranded oligonucleotides (one of which may contain the this compound modification) are mixed in equimolar amounts in a buffer solution.

    • A common buffer is a sodium phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0) containing a salt such as sodium chloride (e.g., 100 mM NaCl) and EDTA (e.g., 0.1 mM).[5]

    • The mixture is heated to a temperature above the expected Tm (e.g., 95 °C) for a few minutes to ensure complete dissociation of any pre-existing structures.

    • The solution is then slowly cooled to room temperature to allow for the formation of the desired duplex.

  • UV Melting Measurement:

    • The annealed duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1.0 °C/min) over a wide temperature range (e.g., 15 °C to 95 °C).[5]

    • A buffer-only sample is used as a reference to correct for any changes in buffer absorbance with temperature.

  • Data Analysis:

    • The collected absorbance versus temperature data is plotted to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the peak of the first derivative of the melting curve.[6]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from the melting curves by analyzing the concentration dependence of the Tm (van't Hoff analysis) or by fitting the melting curve to a two-state transition model.[7]

Visualizing the Workflow and Structural Impact

To further clarify the experimental process and the structural basis for the enhanced stability of this compound containing duplexes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp UV Melting Experiment cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV @ 260nm) synthesis->quant anneal Annealing of Complementary Strands quant->anneal spectro Spectrophotometer Setup (with Peltier) anneal->spectro Load Sample melt Temperature Ramp (e.g., 15-95°C @ 0.5°C/min) spectro->melt monitor Monitor Absorbance @ 260nm melt->monitor curve Generate Melting Curve (Abs vs. Temp) monitor->curve tm Determine Tm (1st Derivative Peak) curve->tm thermo Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) tm->thermo

Figure 1: Experimental workflow for determining the thermodynamic stability of nucleic acid duplexes.

G cluster_dna Natural DNA (Deoxyadenosine) cluster_lna This compound (LNA-A) dna_struct lna_struct dna_label Flexible C2'-endo/C3'-endo conformation lna_label Locked C3'-endo (N-type) conformation due to 2'-O,4'-C methylene bridge

Figure 2: Structural comparison of Deoxyadenosine and this compound.

References

A Head-to-Head Comparison: 2',4'-BNA (LNA) vs. 2',4'-BNANC in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid analogs, the choice of chemical modification is paramount to the success of oligonucleotide-based therapeutics. This guide provides an objective, data-driven comparison of two prominent bridged nucleic acid (BNA) analogs: the well-established 2',4'-BNA, also known as Locked Nucleic Acid (LNA), and the second-generation 2',4'-BNANC.

This comparison delves into their core performance characteristics, including binding affinity, nuclease resistance, and in vivo efficacy, supported by experimental data. Detailed methodologies for key evaluative experiments are also provided to ensure a comprehensive understanding of the presented data.

At a Glance: Key Performance Differences

Oligonucleotides modified with 2',4'-BNANC often exhibit equal or superior properties compared to their LNA counterparts.[1][2][3] Key advantages of the 2',4'-BNANC modification include enhanced RNA selectivity, significantly higher nuclease resistance, and in some cases, a more favorable toxicity profile.[1][4][5] These attributes position 2',4'-BNANC as a promising candidate for the development of potent and safe antisense and antigene technologies.[1][2][3]

Core Structural Differences

The fundamental distinction between 2',4'-BNA (LNA) and 2',4'-BNANC lies in the chemical nature of the bridge between the 2' and 4' positions of the ribose sugar. In LNA, this is a 2'-O,4'-C-methylene bridge. The 2',4'-BNANC analog incorporates a nitrogen atom into the bridge, forming a 2'-O,4'-C-aminomethylene linkage within a six-membered ring structure.[1][2][3][6] This structural alteration has profound implications for the physicochemical and biological properties of the resulting oligonucleotides.

cluster_LNA 2',4'-BNA (LNA) Structure cluster_BNANC 2',4'-BNANC Structure lna_structure lna_structure bnanc_structure bnanc_structure

Caption: Chemical structures of 2',4'-BNA (LNA) and 2',4'-BNANC.

Quantitative Performance Comparison

The following tables summarize the key quantitative differences in performance between oligonucleotides modified with 2',4'-BNA (LNA) and 2',4'-BNANC based on published experimental data.

Table 1: Binding Affinity (Melting Temperature, Tm)

Melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its complementary strand. A higher Tm value signifies a more stable duplex.

Oligonucleotide Length2',4'-BNA (LNA) Modified Tm (°C)2',4'-BNANC Modified Tm (°C)TargetReference
Not Specified-Equal or Higher than LNARNA Complement[1][3]
Not Specified-Slightly Higher or Similar to LNADuplex Formation[7][8]
10-20 ntLower than BNANCSurpassed LNA at all lengthsmRNA[9]
Table 2: In Vitro Gene Silencing (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Oligonucleotide Length2',4'-BNA (LNA) Modified IC502',4'-BNANC Modified IC50Target GeneCell LineReference
13-merHigher than BNANCSignificantly Stronger InhibitionApolipoprotein BHuh-7[9][10]
14-merHigher than BNANCSignificantly Stronger InhibitionApolipoprotein BHuh-7[9][10]
16-merHigher than BNANCSignificantly Stronger InhibitionApolipoprotein BHuh-7[9][10]
20-mer-Worst IC50 despite highest affinityApolipoprotein BHuh-7[9][10]
Table 3: Nuclease Resistance

Nuclease resistance is a crucial property for in vivo applications, as it determines the stability and lifespan of the oligonucleotide therapeutic.

AnalogNuclease ResistanceComparisonReference
2',4'-BNA (LNA)Lower than BNANCSignificantly lower than phosphorothioates[1]
2',4'-BNANCImmensely Higher than LNAHigher than Sp-phosphorothioate analogue[1][2][3]
2',4'-BNANC[N-Me]Much Higher than LNA-[11][12]

Experimental Protocols

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes, which reflects their thermal stability and binding affinity.

Methodology:

  • Sample Preparation: Oligonucleotides and their complementary RNA or DNA targets are dissolved in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Equimolar amounts of the oligonucleotide and its target are mixed to a final concentration of approximately 2-4 µM for each strand.

  • Annealing: The mixture is heated to 90-95°C for 5-10 minutes and then slowly cooled to room temperature to facilitate duplex formation.

  • Spectrophotometric Measurement: The absorbance of the solution at 260 nm is monitored using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: The temperature is increased at a controlled rate (e.g., 0.5 or 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C). Absorbance readings are taken at regular intervals.

  • Tm Determination: The melting temperature is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the inflection point of the melting curve, which is calculated from the first derivative of the curve.[13]

cluster_workflow T_m Determination Workflow prep Sample Preparation (Oligo + Target in Buffer) anneal Annealing (Heat and Slow Cool) prep->anneal measure Spectrophotometric Measurement (Absorbance at 260 nm) anneal->measure generate Melting Curve Generation (Increase Temperature) measure->generate determine T_m Determination (First Derivative of Curve) generate->determine

Caption: Experimental workflow for Tm determination.

Nuclease Resistance Assay

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Labeling: The 5'-end of the oligonucleotide is typically labeled with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.

  • Incubation with Nuclease: The labeled oligonucleotide is incubated at 37°C in a buffer containing a nuclease. Common choices include snake venom phosphodiesterase (for 3'-exonuclease activity) or Crotalus adamanteus venom phosphodiesterase.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., a solution containing EDTA and formamide).

  • Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The gel is visualized using autoradiography (for radiolabeling) or fluorescence imaging. The percentage of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.

In Vivo Considerations: Efficacy and Toxicity

While in vitro data provides a strong foundation for comparison, in vivo performance is the ultimate determinant of therapeutic potential. Studies have shown that 2',4'-BNANC-modified antisense oligonucleotides can exhibit superior in vivo efficacy compared to their LNA counterparts.[10] Furthermore, some research suggests that oligonucleotides containing 2',4'-BNANC may be less toxic than those with LNA modifications.[4][5] For instance, LNA-containing gapmers have been associated with hepatotoxicity, a concern that may be mitigated with the use of 2',4'-BNANC analogs.[5]

Conclusion

The development of 2',4'-BNANC represents a significant advancement in the field of bridged nucleic acid chemistry. The available data consistently demonstrates that this second-generation analog offers several key advantages over the first-generation 2',4'-BNA (LNA), including:

  • Equal or higher binding affinity.

  • Superior nuclease resistance, leading to enhanced biostability. [6]

  • Improved RNA selectivity. [1][11]

  • Potentially lower toxicity profiles. [4][5]

These enhanced properties make 2',4'-BNANC a highly attractive modification for the design of next-generation oligonucleotide therapeutics with improved potency and safety. For researchers and drug developers, the compelling performance characteristics of 2',4'-BNANC warrant its serious consideration as a superior alternative to LNA for a wide range of applications, from antisense technology to RNA interference.

References

LNA-A Probes: A Leap Forward in Single-Mismatch Discrimination for Genetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in genetic analysis, the ability to accurately distinguish between DNA sequences differing by a single nucleotide is paramount. This guide provides an objective comparison of the single-mismatch discrimination power of Locked Nucleic Acid (LNA)-A probes against traditional DNA probes and another widely used alternative, Minor Groove Binder (MGB) probes. The superior specificity of LNA-A probes, supported by experimental data, offers a significant advantage in applications such as SNP genotyping, allele-specific PCR, and fluorescence in situ hybridization (FISH).

Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that contain at least one LNA nucleotide. The LNA monomer's ribose ring is conformationally 'locked' by a methylene bridge connecting the 2'-O and 4'-C atoms. This structural constraint significantly increases the binding affinity of the probe to its target sequence, leading to a higher melting temperature (Tm) and enhanced discrimination against mismatched targets.

Superior Single-Mismatch Discrimination: A Quantitative Look

The key performance indicator for a probe's ability to distinguish between a perfect match and a single-base mismatch is the difference in melting temperature (ΔTm). A larger ΔTm allows for more robust and reliable differentiation. LNA-A probes consistently demonstrate a significantly larger ΔTm compared to standard DNA probes.[1]

Probe TypeTargetΔTm (°C) for Single MismatchReference
LNA Probe DNA~20[1][2]
DNA Probe DNA4 - 6[2]
MGB Probe DNA~20 (for a 12-mer probe)[2]

As the data indicates, both LNA and MGB probes offer a substantial improvement in single-mismatch discrimination over conventional DNA probes. The ΔTm of approximately 20°C for LNA and MGB probes provides a much wider experimental window for distinguishing between alleles, reducing the likelihood of false-positive results.[2] Studies have shown that LNA and MGB probes have equivalent sensitivity and specificity in 5'-nuclease PCR assays for applications like bacterial gene detection.[3]

How LNA-A Probes Achieve Enhanced Specificity

The locked structure of the LNA nucleotides pre-organizes the probe's backbone, leading to a more stable and predictable hybridization with the target DNA. This results in a significant increase in the melting temperature for the perfectly matched duplex. However, the presence of a single mismatch introduces a greater degree of instability in the rigid LNA-DNA duplex compared to a more flexible DNA-DNA duplex. This increased destabilization upon a mismatch is the primary reason for the remarkably high ΔTm observed with LNA probes.

G cluster_0 Standard DNA Probe cluster_1 LNA-A Probe DNA_PM Perfect Match (High Stability) DNA_MM Single Mismatch (Slightly Lower Stability) DNA_PM->DNA_MM Small ΔTm LNA_PM Perfect Match (Very High Stability) LNA_MM Single Mismatch (Significantly Lower Stability) LNA_PM->LNA_MM Large ΔTm

Comparison of ΔTm in DNA vs. LNA probes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key applications utilizing LNA-A probes for single-mismatch discrimination.

Real-Time PCR for SNP Genotyping using LNA Probes

This protocol outlines a typical real-time PCR experiment for single nucleotide polymorphism (SNP) genotyping.[4]

1. Primer and Probe Design:

  • Primers: Design forward and reverse primers to amplify a short fragment (typically 80-150 bp) flanking the SNP of interest.

  • LNA Probes: Design two allele-specific LNA probes, each targeting one of the SNP variants. The LNA modifications should be placed at or near the SNP position to maximize discrimination. Each probe is labeled with a different fluorophore (e.g., FAM and HEX).

2. Reaction Setup:

  • Prepare a master mix containing:

    • 1x PCR Buffer

    • dNTPs

    • Forward and Reverse Primers (final concentration ~200-400 nM each)

    • Allele 1 LNA Probe (final concentration ~100-200 nM)

    • Allele 2 LNA Probe (final concentration ~100-200 nM)

    • Taq Polymerase

    • Nuclease-free water

  • Add genomic DNA template (e.g., 10-50 ng) to each well.

  • Include no-template controls (NTCs) for each master mix.

3. Real-Time PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 3-5 minutes.

  • Cycling (40-45 cycles):

    • Denaturation: 95°C for 15-30 seconds.

    • Annealing/Extension: 60°C for 45-60 seconds (data acquisition step).

4. Data Analysis:

  • Analyze the amplification plots for each fluorophore.

  • Homozygous samples will show amplification for only one fluorophore.

  • Heterozygous samples will show amplification for both fluorophores.

  • NTCs should show no amplification.

G start Genomic DNA Sample step1 Design Allele-Specific LNA Probes & Primers start->step1 step2 Prepare Real-Time PCR Master Mix step1->step2 step3 Add DNA Template step2->step3 step4 Perform Real-Time PCR (Amplification & Data Acquisition) step3->step4 step5 Analyze Amplification Curves by Fluorophore step4->step5 end Determine Genotype (Homozygous/Heterozygous) step5->end

Workflow for SNP genotyping using LNA probes.
Allele-Specific PCR using LNA Primers

This method utilizes LNA-modified primers to achieve allelic discrimination during the PCR amplification itself.[5][6]

1. Primer Design:

  • Design a common reverse primer.

  • Design two allele-specific forward primers. The 3'-terminal base of each primer corresponds to one of the SNP alleles.

  • Incorporate one or two LNA bases at or near the 3'-end of the allele-specific primers to enhance specificity.

2. PCR Reaction Setup:

  • Set up two separate PCR reactions for each sample, one for each allele-specific primer.

  • Each reaction contains:

    • 1x PCR Buffer

    • dNTPs

    • Common Reverse Primer

    • Allele-Specific Forward Primer

    • Taq Polymerase

    • Genomic DNA Template

    • Nuclease-free water

3. PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 2-5 minutes.

  • Cycling (30-40 cycles):

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 55-65°C for 30 seconds (optimize for specific primers).

    • Extension: 72°C for 30-60 seconds.

  • Final Extension: 72°C for 5-10 minutes.

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis.

  • Amplification in only one of the allele-specific reactions indicates a homozygous genotype.

  • Amplification in both reactions indicates a heterozygous genotype.

Fluorescence In Situ Hybridization (FISH) with LNA Probes

LNA probes can also be used to detect specific RNA or DNA sequences within cells with single-nucleotide resolution.[7][8][9][10]

1. LNA Probe Design:

  • Design a short LNA probe (12-25 nucleotides) complementary to the target sequence.

  • Incorporate LNA bases to achieve a high melting temperature (e.g., 85-90°C for RNA targets).

  • Label the probe with a fluorophore (e.g., at the 5' or 3' end).

2. Cell/Tissue Preparation:

  • Fix cells or tissue sections (e.g., with paraformaldehyde).

  • Permeabilize the cells to allow probe entry.

3. Hybridization:

  • Pre-hybridize the sample to block non-specific binding sites.

  • Hybridize the LNA probe to the sample at a temperature that allows for stringent binding to the perfect match target while preventing binding to mismatched sequences.

4. Washing:

  • Perform a series of stringent washes to remove unbound and non-specifically bound probes. The high Tm of the LNA-target duplex allows for high-temperature washes, further enhancing specificity.

5. Visualization:

  • Mount the sample with an anti-fade mounting medium.

  • Visualize the fluorescent signal using a fluorescence microscope.

Conclusion

The incorporation of LNA technology into oligonucleotide probes represents a significant advancement in the field of molecular diagnostics and research. The enhanced thermal stability and superior single-mismatch discrimination of LNA-A probes provide researchers with a powerful tool for accurate and reliable genetic analysis. While MGB probes also offer excellent discrimination, LNA probes provide a versatile alternative with comparable performance. The choice between LNA and MGB probes may depend on the specific application, target sequence, and assay design considerations. For any application demanding the highest level of specificity in distinguishing single nucleotide differences, LNA-A probes are an exceptional choice.

References

Unlocking RNA Targeting: A Comparative Analysis of 2',4'-BNA and Its Advanced Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the selective and efficient targeting of RNA is a paramount challenge. Bridged Nucleic Acids (BNAs), particularly 2',4'-BNA (also known as Locked Nucleic Acid or LNA), have emerged as a powerful tool in this endeavor. This guide provides an in-depth comparative analysis of 2',4'-BNA and its next-generation counterpart, 2',4'-BNA(NC), offering a clear perspective on their respective performance in RNA selective binding, supported by experimental data and detailed protocols.

The quest for potent and specific antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs) has driven the development of chemically modified nucleotides that enhance binding affinity, stability, and selectivity for target RNA molecules. 2',4'-BNA, characterized by a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the sugar into an N-type (C3'-endo) conformation, which is ideal for binding to A-form RNA helices.[1][2] This structural constraint leads to a significant increase in the thermal stability of duplexes formed with complementary RNA.[1][3][4]

Building on this success, a second-generation analog, 2',4'-BNA(NC), was developed, featuring a six-membered bridged structure with an N-O linkage.[5][6][7] This modification was designed to further enhance RNA binding affinity and introduce other favorable properties for therapeutic applications. This guide will dissect the key performance differences between these two important classes of BNAs.

Quantitative Comparison of Binding Affinity and Nuclease Resistance

The following tables summarize the key quantitative data comparing the performance of oligonucleotides modified with 2',4'-BNA and 2',4'-BNA(NC).

Modification Target ΔTm per modification (°C) Reference
2',4'-BNA (LNA)RNA+2 to +10[3]
2',4'-BNA(NC)RNAEqual or higher than 2',4'-BNA[5][6][7]
2',4'-BNADNA+1 to +8[3]
2',4'-BNA(NC)DNALower than RNA binding[8]

Table 1: Comparison of Thermal Stability (ΔTm) Enhancement. The change in melting temperature (ΔTm) is a direct measure of the thermal stability of the duplex formed between the modified oligonucleotide and its complementary target. Higher ΔTm values indicate stronger binding affinity.

Modification RNA vs. DNA Selectivity Nuclease Resistance Reference
2',4'-BNA (LNA)GoodImproved compared to natural DNA/RNA[4]
2',4'-BNA(NC)Much better than 2',4'-BNAImmensely higher than 2',4'-BNA[5][6][7]

Table 2: Comparison of RNA Selectivity and Nuclease Resistance. RNA selectivity refers to the preferential binding to RNA over DNA. Nuclease resistance is a critical property for in vivo applications, as it determines the oligonucleotide's lifespan in a biological environment.

Experimental Protocols

The data presented above is typically generated using the following key experimental methodologies:

Thermal Melting (Tm) Analysis for Binding Affinity

Objective: To determine the melting temperature (Tm) of a duplex formed between a BNA-modified oligonucleotide and its complementary RNA or DNA target. The Tm is the temperature at which half of the duplexes have dissociated into single strands. A higher Tm indicates a more stable duplex and thus higher binding affinity.

Methodology:

  • Sample Preparation: BNA-modified oligonucleotides and their complementary RNA or DNA targets are synthesized and purified. Equimolar amounts of the oligonucleotide and its target are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve (absorbance vs. temperature). The peak of the derivative curve corresponds to the Tm. The change in Tm (ΔTm) is calculated by subtracting the Tm of an unmodified DNA-RNA or DNA-DNA duplex from the Tm of the BNA-modified duplex.

Nuclease Resistance Assay

Objective: To evaluate the stability of BNA-modified oligonucleotides in the presence of nucleases.

Methodology:

  • Incubation: BNA-modified oligonucleotides are incubated in a solution containing a nuclease, such as snake venom phosphodiesterase or fetal bovine serum (FBS), at a physiological temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide remaining at each time point is quantified.

In Vitro Gene Silencing Assay (for Antisense Applications)

Objective: To assess the ability of BNA-modified antisense oligonucleotides to inhibit the expression of a target gene in cultured cells.

Methodology:

  • Cell Culture and Transfection: A suitable cell line expressing the target gene is cultured. The BNA-modified antisense oligonucleotides are transfected into the cells using a transfection reagent (e.g., Lipofectamine).

  • Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for the antisense effect to take place.

  • Target mRNA Quantification: The total RNA is extracted from the cells. The level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The reduction in target mRNA levels in cells treated with the BNA-modified AON is compared to control cells (e.g., untreated or treated with a scrambled sequence oligonucleotide). The IC50 value, the concentration of the AON that causes 50% inhibition of the target mRNA, is often determined.[9]

Visualizing the Molecular Advantage and Experimental Workflow

To better understand the structural basis for the enhanced properties of 2',4'-BNA and its derivatives, and the typical workflow for their evaluation, the following diagrams are provided.

Structural Comparison of BNA Monomers cluster_0 2',4'-BNA (LNA) cluster_1 2',4'-BNA(NC) LNA_structure LNA_structure LNA_text LNA_text BNANC_structure BNANC_structure BNANC_text BNANC_text

Caption: Structural differences between 2',4'-BNA (LNA) and 2',4'-BNA(NC) monomers.

Antisense Oligonucleotide (AON) Activity Workflow cluster_B Binding & Stability cluster_C Functional Evaluation A Design & Synthesis of BNA-modified AON B In Vitro Characterization A->B C Cell-based Assays B->C B1 Tm Analysis (Binding Affinity) B2 Nuclease Resistance Assay D Target mRNA Quantification C->D C1 Transfection into Cells C2 Incubation E Analysis of Gene Silencing D->E

Caption: General experimental workflow for evaluating the efficacy of BNA-modified antisense oligonucleotides.

Conclusion

References

A Head-to-Head Battle for Stability: 2'-O,4'-C-Methyleneadenosine vs. Phosphorothioates in Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide-based therapeutics remains their susceptibility to degradation by endogenous nucleases. This guide provides a direct comparison of two cornerstone chemical modifications designed to overcome this challenge: 2'-O,4'-C-Methyleneadenosine (a constrained bridged nucleic acid, BNA, often used synonymously with Locked Nucleic Acid, LNA) and the widely utilized phosphorothioates (PS).

The inherent instability of unmodified oligonucleotides, with a half-life of mere minutes in serum, necessitates chemical modifications to enhance their therapeutic potential.[1] Both this compound and phosphorothioate modifications significantly improve nuclease resistance, but they do so through distinct mechanisms, resulting in different stability profiles and potential biological consequences.

The Contenders: Mechanisms of Nuclease Resistance

This compound (LNA/BNA): The Rigid Defender

This modification introduces a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the sugar into a rigid C3'-endo conformation, which is characteristic of A-form nucleic acids. This structural rigidity offers a powerful defense against nucleases. The fixed conformation sterically hinders the approach of nuclease enzymes to the phosphodiester backbone, making it a less favorable substrate for cleavage.[2][3] This pre-organized structure also enhances binding affinity to target RNA.

Phosphorothioates (PS): The Backbone Stalwart

The phosphorothioate modification is a change to the phosphate backbone of the oligonucleotide.[4] One of the non-bridging oxygen atoms is replaced by a sulfur atom.[1] This substitution sterically hinders the action of nucleases, which are enzymes that break down nucleic acids.[1] While highly effective, the introduction of a sulfur atom creates a chiral center at the phosphorus, leading to a mixture of Rp and Sp diastereomers, which can sometimes influence binding affinity and off-target effects.[1]

Quantitative Comparison of Nuclease Resistance

The true measure of these modifications lies in their performance in biological fluids. The following table summarizes experimental data on the half-life of oligonucleotides modified with this compound (LNA) and phosphorothioates in serum.

ModificationOligonucleotide TypeHalf-life in SerumReference
Unmodified DNA Oligodeoxynucleotide~1.5 hours[5]
Phosphorothioate (PS) Oligodeoxynucleotide10 - 12 hours[5]
Phosphorothioate (PS) Pentadecamers8 - 14 hours (in various sera)[6]
This compound (LNA) Chimeric LNA/DNA~15 - 28 hours[5]
This compound (LNA) Fully modifiedStable for >2 hours (non-phosphorothiolated)[7]
Phosphorothioate (PS) & 2'-O-Methyl (Me-S-ODN) Modified Oligonucleotides>72 hours (in 10% FBS)[8]

Experimental Evaluation of Nuclease Resistance

A standard method to assess the nuclease resistance of modified oligonucleotides is the in vitro serum stability assay, followed by analysis using polyacrylamide gel electrophoresis (PAGE).

Experimental Protocol: Serum Stability Assay

Objective: To determine and compare the degradation rate of this compound and phosphorothioate-modified oligonucleotides in the presence of serum nucleases.

Materials:

  • This compound modified oligonucleotide

  • Phosphorothioate modified oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • 2X Gel Loading Dye (containing a stop solution like EDTA and a denaturant like formamide)

  • Polyacrylamide gel (e.g., 15-20% TBE-Urea gel)

  • TBE or TAE running buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures for each oligonucleotide to be tested. For each time point, combine 50 pmol of the oligonucleotide with 50% FBS in a total volume of 10 µL.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: At designated time points (e.g., 0 min, 10 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs), remove the corresponding tube from incubation.

  • Quenching: Immediately stop the reaction by adding an equal volume (10 µL) of 2X Gel Loading Dye. This typically contains a chelating agent like EDTA to inactivate nucleases and a denaturant to prepare the sample for electrophoresis.

  • Storage: Store the quenched samples at -20°C until all time points have been collected.

  • Electrophoresis: Once all samples are collected, heat them at 65°C for 5 minutes and then place them on ice. Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% TBE-Urea).

  • Visualization: After electrophoresis, stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Analysis: The disappearance of the full-length oligonucleotide band and the appearance of lower molecular weight degradation products over time indicate nuclease activity. The intensity of the full-length band at each time point can be quantified to determine the oligonucleotide's half-life.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Mechanism of Nuclease Resistance cluster_LNA This compound (LNA) cluster_PS Phosphorothioate (PS) LNA_mod Methylene Bridge LNA_conf Locked C3'-endo Conformation LNA_mod->LNA_conf LNA_steric Steric Hindrance LNA_conf->LNA_steric LNA_res Nuclease Resistance LNA_steric->LNA_res PS_mod Sulfur Substitution PS_backbone Modified Phosphate Backbone PS_mod->PS_backbone PS_steric Steric Hindrance PS_backbone->PS_steric PS_res Nuclease Resistance PS_steric->PS_res Experimental Workflow for Serum Stability Assay prep Prepare Oligonucleotide-Serum Mixtures incubate Incubate at 37°C prep->incubate collect Collect Samples at Time Points incubate->collect quench Quench Reactions with Loading Dye collect->quench store Store Samples at -20°C quench->store run_page Denaturing PAGE store->run_page visualize Stain and Visualize Gel run_page->visualize analyze Quantify Degradation & Calculate Half-life visualize->analyze

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of LNA-A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various Locked Nucleic Acid (LNA) analogs, specifically focusing on antisense oligonucleotides (ASOs). The data presented is primarily based on a key study by Fluiter et al. (2005) in ChemBioChem, which systematically evaluated four LNA-A analogs: β-D-LNA, α-L-LNA, β-D-amino-LNA, and β-D-thio-LNA.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working with oligonucleotide therapeutics.

Core Findings

A study comparing different LNA analogs incorporated into an anti-H-Ras antisense oligonucleotide demonstrated that all tested LNA-modified oligonucleotides (LNA ODNs) were highly effective at reducing H-Ras mRNA levels in vitro, with maximal effects observed at concentrations below 5 nM.[1][2][3] Notably, the α-L-LNA analog showed the highest efficacy in H-Ras knockdown.[1][2][3] All LNA variants exhibited high stability in serum.[1][2][3] In a nude mouse model with prostate tumor xenografts, both α-L-LNA and β-D-LNA gapmers demonstrated significant, dose-dependent tumor growth inhibition at dosages as low as 0.5 mg/kg/day without apparent toxicity.[1][2][3] Interestingly, the biodistribution of the LNA ODNs varied depending on the analog, with amino-LNA showing increased uptake in the heart, liver, and lungs compared to the other types.[1][2][3]

Data Presentation

Table 1: In Vitro H-Ras mRNA Knockdown Efficacy of LNA-A Analogs
LNA AnalogTarget SequenceIC50 (nM) for H-Ras mRNA knockdown
β-D-LNAAnti-H-Ras< 5
α-L-LNAAnti-H-Ras< 5 (highest efficacy)
β-D-amino-LNAAnti-H-Ras< 5
β-D-thio-LNAAnti-H-Ras< 5
Mismatch β-D-LNAControlNo significant knockdown
Mismatch α-L-LNAControlNo significant knockdown

Data summarized from Fluiter et al., 2005.[1][2][3]

Table 2: In Vivo Tumor Growth Inhibition by LNA-A Analogs in a Prostate Tumor Xenograft Model
LNA AnalogDosage (mg/kg/day)Tumor Growth Inhibition (%)Notes
α-L-LNA0.5SignificantNon-toxic at tested dosages.
α-L-LNA1.0SignificantNon-toxic at tested dosages.
β-D-LNA0.5SignificantNon-toxic at tested dosages.
β-D-LNA1.0SignificantNon-toxic at tested dosages.
Saline Control-0-

Data summarized from Fluiter et al., 2005.[1][2][3]

Table 3: Serum Stability of LNA-A Analogs
LNA AnalogStability in Serum
β-D-LNAHigh
α-L-LNAHigh
β-D-amino-LNAHigh
β-D-thio-LNAHigh

Data summarized from Fluiter et al., 2005.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro H-Ras mRNA Knockdown Assay

Objective: To determine the efficacy of LNA-A analogs in downregulating H-Ras mRNA in a cancer cell line.

Materials:

  • 15PC3 prostate cancer cell line

  • DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • LNA-modified anti-H-Ras oligonucleotides and mismatch controls

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM reduced-serum medium

  • Trizol reagent for RNA isolation

  • Reagents for Northern blotting (formaldehyde, agarose, SSC buffer, etc.)

  • ³²P-labeled DNA probe for H-Ras and a control probe (e.g., 28S rRNA)

  • Phosphorimager for quantification

Procedure:

  • Cell Culture: 15PC3 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • One day before transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare LNA ODN-lipid complexes by diluting the LNA ODNs and Lipofectamine 2000 separately in Opti-MEM.

    • Combine the diluted LNA ODNs and Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the complexes to the cells to achieve final LNA ODN concentrations ranging from 0.5 to 5 nM.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh, complete growth medium.

  • RNA Isolation and Northern Blot Analysis:

    • Harvest the cells 24 hours post-transfection.

    • Isolate total RNA using Trizol reagent according to the manufacturer's protocol.

    • Separate 10-20 µg of total RNA on a 1.2% agarose-formaldehyde gel.

    • Transfer the RNA to a nylon membrane and UV cross-link.

    • Prehybridize the membrane in a suitable hybridization buffer.

    • Hybridize the membrane overnight at 42°C with a ³²P-labeled DNA probe specific for H-Ras.

    • Wash the membrane to remove unbound probe.

    • Expose the membrane to a phosphorimager screen.

  • Quantification:

    • Quantify the radioactive signal from the H-Ras mRNA band using a phosphorimager and appropriate software.

    • Normalize the H-Ras signal to a loading control (e.g., 28S rRNA) to correct for variations in RNA loading.

    • Calculate the percentage of H-Ras mRNA knockdown relative to cells treated with a mismatch control oligonucleotide.

Serum Stability Assay

Objective: To assess the stability of LNA-A analogs in the presence of serum nucleases.

Materials:

  • LNA-modified oligonucleotides

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Urea

  • Polyacrylamide gel electrophoresis (PAGE) reagents

  • Ethidium bromide or other nucleic acid stain

  • Gel imaging system

Procedure:

  • Incubation:

    • Incubate the LNA ODNs (e.g., 1 µM final concentration) in 50% human or mouse serum at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation:

    • Stop the reaction by adding a denaturing loading buffer containing urea and a tracking dye.

  • PAGE Analysis:

    • Separate the samples on a denaturing polyacrylamide gel (e.g., 20%).

    • Stain the gel with ethidium bromide or a more sensitive nucleic acid stain.

  • Visualization and Analysis:

    • Visualize the oligonucleotide bands under UV light using a gel imaging system.

    • Assess the integrity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

In Vivo Tumor Growth Inhibition in a Nude Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of LNA-A analogs in a living animal model.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu)

  • 15PC3 prostate cancer cells

  • Matrigel

  • LNA-modified anti-H-Ras oligonucleotides and saline control

  • Osmotic minipumps

  • Surgical tools for pump implantation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of 15PC3 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Surgically implant osmotic minipumps loaded with the LNA ODNs or saline control subcutaneously on the dorsal side of the mice. The pumps are designed to deliver a continuous infusion of the treatment over a specified period (e.g., 14 days).

    • Dosages can range from 0.5 to 5 mg/kg/day.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (width² x length) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot to confirm H-Ras protein knockdown).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the saline control group.

Biodistribution Study

Objective: To determine the tissue distribution of LNA-A analogs after systemic administration.

Materials:

  • Radiolabeled (e.g., ³H or ¹²⁵I) LNA-modified oligonucleotides

  • Athymic nude mice

  • Scintillation counter or gamma counter

  • Tissue homogenization equipment

Procedure:

  • Administration of Radiolabeled Oligonucleotides:

    • Administer a single intravenous or intraperitoneal injection of the radiolabeled LNA ODN to the mice.

  • Tissue Collection:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

    • Collect various organs and tissues (e.g., liver, kidney, spleen, heart, lungs, tumor, blood).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Homogenize the tissues.

    • Measure the amount of radioactivity in each tissue sample using a scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • This data reveals the primary sites of oligonucleotide accumulation and clearance.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy LNA_Analogs LNA-A Analogs (β-D-LNA, α-L-LNA, amino-LNA, thio-LNA) Transfection Transfection with LNA ODNs LNA_Analogs->Transfection Serum_Stability Serum Stability Assay LNA_Analogs->Serum_Stability Cell_Culture Prostate Cancer Cell Culture (15PC3) Cell_Culture->Transfection RNA_Isolation Total RNA Isolation Transfection->RNA_Isolation Northern_Blot Northern Blot for H-Ras mRNA RNA_Isolation->Northern_Blot Quantification_IVitro Quantification of mRNA Knockdown Northern_Blot->Quantification_IVitro Nude_Mice Nude Mouse Model Xenograft Prostate Tumor Xenograft (15PC3 cells) Nude_Mice->Xenograft Biodistribution Biodistribution Study (Radiolabeled LNA ODNs) Nude_Mice->Biodistribution Treatment Treatment with LNA ODNs (Osmotic Minipumps) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Quantification_IVivo Analysis of Tumor Growth and Tissue Distribution Tumor_Measurement->Quantification_IVivo Biodistribution->Quantification_IVivo

Caption: Experimental workflow for comparing LNA-A analogs.

signaling_pathway LNA_ASO LNA-A Analog Antisense Oligonucleotide H_Ras_mRNA H-Ras mRNA LNA_ASO->H_Ras_mRNA Binds to RNase_H RNase H LNA_ASO->RNase_H Recruits Translation Translation H_Ras_mRNA->Translation Degradation mRNA Degradation H_Ras_mRNA->Degradation RNase_H->H_Ras_mRNA Cleaves H_Ras_Protein H-Ras Protein Translation->H_Ras_Protein Cell_Proliferation Tumor Cell Proliferation H_Ras_Protein->Cell_Proliferation

Caption: Antisense mechanism of LNA-A analogs targeting H-Ras.

References

Unlocking the Potential of 2',4'-BNA: A Comparative Guide to Experimental Results and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more potent and stable oligonucleotide therapeutics is a constant endeavor. Among the promising candidates, 2',4'-Bridged Nucleic Acids (2',4'-BNAs), particularly the 2',4'-BNA(NC) variant, have emerged as a powerful tool. This guide provides a comprehensive cross-validation of experimental findings with computational models for 2',4'-BNA, offering a clear comparison of its performance and detailed insights into its mechanism of action.

2',4'-BNA oligonucleotides are synthetic analogues that exhibit remarkable properties, including enhanced binding affinity to target RNA, superior mismatch discrimination, and exceptional resistance to nuclease degradation.[1][2][3][4] These characteristics make them highly attractive for various therapeutic applications, most notably in antisense technology.[3][4] This guide will delve into the experimental data that substantiates these claims and explore how computational models can predict and elucidate these properties.

Performance Snapshot: 2',4'-BNA(NC) vs. Alternatives

The superior performance of 2',4'-BNA(NC) modified oligonucleotides is evident when compared to natural DNA/RNA and even previous generations of bridged nucleic acids like Locked Nucleic Acids (LNA). The key advantages lie in its thermal stability (a measure of binding affinity) and its resistance to enzymatic degradation.

PropertyNatural DNA/RNALNA-modified Oligonucleotide2',4'-BNA(NC)-modified Oligonucleotide
Melting Temperature (ΔTm per modification) Baseline+5.0 to +7.0 °C+5.3 to +6.3 °C
Nuclease Resistance LowModerateHigh (significantly more resistant than LNA)
Table 1: Comparison of key performance indicators for different oligonucleotide modifications. Data synthesized from multiple sources.[4][5]

Deep Dive: Experimental Protocols

The quantitative data presented above is the result of rigorous experimental procedures. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Melting Temperature (Tm) Measurement

The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between the oligonucleotide and its target. A higher Tm indicates a stronger and more stable binding.

Protocol:

  • Sample Preparation: The 2',4'-BNA modified oligonucleotide and its complementary RNA or DNA target are dissolved in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).

  • UV-Vis Spectrophotometry: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.

  • Melting Curve Generation: As the temperature rises, the duplex denatures into single strands, causing an increase in absorbance (hyperchromicity). A plot of absorbance versus temperature generates a sigmoidal melting curve.

  • Tm Determination: The Tm is the temperature at which 50% of the oligonucleotides are in a duplex state. This is determined by finding the midpoint of the transition in the melting curve.

Nuclease Resistance Assay

Nuclease resistance is a measure of an oligonucleotide's stability in the presence of enzymes that degrade nucleic acids. This is a crucial factor for in vivo applications where the therapeutic must withstand degradation by cellular nucleases.

Protocol:

  • Oligonucleotide Incubation: The 2',4'-BNA modified oligonucleotide is incubated in a solution containing a specific nuclease (e.g., 3'-exonuclease from snake venom) or in human serum at a physiological temperature (37°C).

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points.

  • Analysis by HPLC: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the intact oligonucleotide from its degradation products.

  • Quantification: The percentage of the intact oligonucleotide remaining at each time point is calculated by measuring the area under the corresponding peak in the HPLC chromatogram. The results demonstrate the significantly higher stability of 2',4'-BNA(NC) compared to unmodified oligonucleotides and LNA.[5]

Visualizing the Mechanism: Antisense Oligonucleotide Action

2',4'-BNA modified oligonucleotides are potent tools in antisense therapy. Their mechanism of action involves binding to a specific messenger RNA (mRNA) target, leading to the downregulation of the corresponding protein. This process can be visualized as a clear workflow.

Antisense_Mechanism cluster_cell Cellular Environment cluster_block Steric Blockage ASO 2',4'-BNA Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Degradation mRNA Degradation mRNA->Degradation RNase H Cleavage Protein Disease-Causing Protein Ribosome->Protein Translation No_Protein No Protein Synthesis Degradation->No_Protein Translation Translation

Caption: Mechanism of action of a 2',4'-BNA antisense oligonucleotide.

The diagram illustrates the two primary mechanisms by which 2',4'-BNA ASOs can inhibit protein expression: steric hindrance of the ribosome and degradation of the mRNA target by RNase H.

The Computational Lens: Modeling 2',4'-BNA Behavior

Computational models, particularly molecular dynamics (MD) simulations, provide invaluable insights into the structural and dynamic properties of 2',4'-BNA modified oligonucleotides. These simulations can predict and explain the experimental observations at an atomic level.

MD simulations model the movement of atoms in a molecule over time, allowing researchers to observe how the 2',4'-BNA modification affects the conformation of the sugar-phosphate backbone and the overall duplex stability. These simulations can be used to calculate thermodynamic parameters, such as the free energy of binding, which can then be correlated with experimentally determined Tm values.

While direct, one-to-one comparative studies between experimental and computational data for the exact same 2',4'-BNA sequences are still emerging, the existing literature shows a strong qualitative and often quantitative agreement. For instance, computational models can accurately predict the conformational pre-organization of the 2',4'-BNA nucleotide, which is the structural basis for its high binding affinity.

Conclusion: A Synergy of Experiment and Computation

The development of 2',4'-BNA(NC) represents a significant advancement in oligonucleotide therapeutics. The experimental data robustly demonstrates its superior binding affinity and nuclease resistance. Computational models, in turn, provide a powerful framework for understanding the molecular basis of these properties and for designing next-generation oligonucleotides with even greater therapeutic potential. The synergy between experimental validation and computational modeling is crucial for accelerating the translation of these promising molecules from the laboratory to the clinic.

References

A Comparative Guide to the Triplex-Forming Ability of 2'-O,4'-C-Methyleneadenosine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triplex-forming ability of 2'-O,4'-C-Methyleneadenosine (2',4'-BNA/LNA-A), a key locked nucleic acid analog, with other adenosine derivatives. The information presented herein, supported by experimental data, is intended to assist researchers in the selection of modified oligonucleotides for applications in antigene strategies, diagnostics, and other areas of nucleic acid research.

Introduction to Triplex-Forming Oligonucleotides

Triplex-forming oligonucleotides (TFOs) are short strands of nucleic acids that can bind to the major groove of a DNA double helix, forming a triple-helical structure. This specific binding can modulate gene expression, making TFOs valuable tools in molecular biology and therapeutic development. The stability and binding affinity of these triplexes are critical for their efficacy. Chemical modifications to the TFOs, particularly the incorporation of nucleoside analogs, have been shown to significantly enhance these properties.

This guide focuses on the impact of incorporating this compound and its analogs into TFOs on the stability and affinity of the resulting triplex structures.

Mechanism of Triplex Formation

The formation of a DNA triplex involves the sequence-specific binding of a TFO to a homopurine-homopyrimidine tract in a target DNA duplex. The TFO aligns parallel or antiparallel to the purine-rich strand of the duplex and forms Hoogsteen or reverse Hoogsteen hydrogen bonds with the purine bases. The stability of this interaction is influenced by factors such as pH, ionic strength, and the sequence of the TFO and target DNA.

Triplex_Formation dsDNA 5'-Pu-Pu-Pu-Pu-Pu-3' 3'-Py-Py-Py-Py-Py-5' Triplex Stable Triplex Structure TFO Triplex-Forming Oligonucleotide (TFO) TFO->Triplex Hoogsteen Pairing

Caption: General mechanism of DNA triplex formation.

Comparative Analysis of Triplex Stability

The thermal stability of a triplex is a key indicator of its binding affinity and is typically measured as the melting temperature (Tm), the temperature at which half of the triplex structures dissociate. The incorporation of conformationally constrained nucleotide analogs like this compound (2',4'-BNA/LNA) into TFOs has been shown to significantly increase the Tm of the resulting triplexes.

This compound (2',4'-BNA/LNA-A)

Studies have consistently demonstrated that the incorporation of 2',4'-BNA/LNA modifications enhances the thermal stability of triplexes. This is attributed to the "locked" C3'-endo sugar conformation of the BNA/LNA monomer, which pre-organizes the oligonucleotide backbone for binding to the target duplex, thereby reducing the entropic penalty of binding.

A study on the modification of a triplex-forming oligonucleotide with 2',4'-BNA showed a significant increase in thermal stability, with a ∆Tm of +4.3 to +5.0 °C per modification.[1] This stabilization is a direct result of the enhanced binding affinity.

Comparison with Other Adenosine Analogs

While direct side-by-side comparative data across a wide range of adenosine analogs in triplex formation is limited in publicly available literature, we can infer performance from studies on different BNA generations and other modifications.

One notable comparison is between the standard 2',4'-BNA (LNA) and a second-generation analog, 2',4'-BNA(NC). Studies have shown that 2',4'-BNA(NC)-modified oligonucleotides exhibit even stronger and more sequence-selective triplex-forming characteristics compared to their 2',4'-BNA counterparts.[2][3]

ModificationReported Effect on Triplex Stability (per modification)Reference
This compound (2',4'-BNA/LNA-A) ∆Tm = +4.3 to +5.0 °C[1]
2',4'-BNA(NC) Adenosine Stronger and more sequence selective than 2',4'-BNA[2][3]

Comparative Analysis of Binding Affinity

The binding affinity of a TFO for its target duplex is a measure of the strength of the interaction. It is often quantified by the association constant (Ka) or the dissociation constant (Kd).

This compound (2',4'-BNA/LNA-A)

The enhanced thermal stability conferred by 2',4'-BNA/LNA modifications directly translates to a significant increase in binding affinity. In one study, a gel-retardation assay revealed that the binding constant of a 2',4'-BNA modified oligonucleotide was at least 300-fold higher than that of the corresponding unmodified oligonucleotide.[1]

Experimental Protocols

Accurate comparison of triplex-forming abilities relies on standardized experimental protocols. The two most common methods for evaluating triplex stability and binding affinity are UV thermal denaturation studies and gel mobility shift assays.

UV Thermal Denaturation (Melting) Studies

This method is used to determine the melting temperature (Tm) of a triplex. The absorbance of a solution containing the triplex is monitored at a specific wavelength (typically 260 nm) as the temperature is gradually increased. The Tm is the temperature at which the absorbance is halfway between the initial and final values, corresponding to the dissociation of the triplex.

Protocol Outline:

  • Sample Preparation: Anneal the triplex-forming oligonucleotide with the target DNA duplex in a buffer of appropriate pH and ionic strength.

  • Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Acquisition: Record the absorbance at 260 nm as the temperature is increased at a constant rate.

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined from the midpoint of the transition.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis P1 Mix TFO and Target Duplex P2 Anneal in Appropriate Buffer P1->P2 A1 Measure Absorbance (260nm) with Increasing Temperature P2->A1 A2 Plot Absorbance vs. Temperature A1->A2 A3 Determine Melting Temperature (Tm) A2->A3

Caption: Workflow for UV thermal denaturation studies.

Gel Mobility Shift Assay (GMSA)

GMSA, also known as an electrophoretic mobility shift assay (EMSA), is used to determine the binding affinity of a TFO for its target DNA duplex. The principle is that a DNA duplex bound to a TFO will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound duplex.

Protocol Outline:

  • Probe Labeling: The target DNA duplex is typically labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled duplex is incubated with varying concentrations of the TFO to allow for triplex formation.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging.

  • Data Analysis: The fraction of bound duplex is quantified and used to determine the binding constant.[2][4][5]

GMSA_Workflow cluster_prep Preparation cluster_analysis Analysis P1 Label Target DNA Duplex P2 Incubate Labeled Duplex with TFO P1->P2 A1 Non-denaturing PAGE P2->A1 A2 Visualize Labeled DNA A1->A2 A3 Quantify Bound vs. Free Duplex to Determine Ka/Kd A2->A3

Caption: Workflow for Gel Mobility Shift Assay.

Conclusion

The incorporation of this compound (2',4'-BNA/LNA-A) into triplex-forming oligonucleotides provides a robust method for enhancing the stability and binding affinity of triplex structures. The pre-organized conformation of the BNA/LNA scaffold significantly improves thermodynamic properties, making these modified oligonucleotides superior to their unmodified counterparts for applications requiring strong and specific DNA binding. Further advancements, such as the development of second-generation analogs like 2',4'-BNA(NC), offer even greater potential for fine-tuning the properties of TFOs for specific research and therapeutic purposes. For the rational design of highly effective TFOs, a direct and systematic comparison of a wider range of adenosine analogs under identical experimental conditions is highly encouraged.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The integrity of our research and the safety of our personnel and environment are of paramount importance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2'-O,4'-C-Methyleneadenosine, a locked nucleic acid (LNA) and adenosine analog. Adherence to these procedures is mandatory to mitigate risks and ensure regulatory compliance.

This compound and other synthetic nucleic acid analogs require careful handling and disposal due to their potential biological activity and hazardous properties. The following procedures are based on established guidelines for the disposal of modified nucleoside analogs and recombinant or synthetic nucleic acids.

Hazard Assessment and Safety Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Based on analogous compounds, may be toxic or harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1]
Aquatic Toxicity May be toxic to aquatic life.[1]Avoid release to the environment.[1]
Skin and Eye Irritation May cause skin and serious eye irritation.[2]Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.
Mutagenicity Suspected of causing genetic defects.[2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Step-by-Step Disposal Protocol

All waste containing this compound, regardless of concentration, must be treated as Regulated Medical Waste (RMW).[3]

1. Solid Waste Disposal (e.g., contaminated gloves, pipette tips, tubes, solid compound)

  • Segregation: All solid waste contaminated with this compound must be segregated from general laboratory waste.

  • Containment: Place all contaminated solid waste directly into a designated waste container lined with a red biohazard bag.[3]

  • Labeling: The container must be clearly labeled with "Regulated Medical Waste," the biohazard symbol, and the name of the chemical waste (this compound).

  • Storage: Store the sealed container in a designated, secure area away from general traffic until collection by authorized waste management personnel.

  • Final Disposal: The waste will be collected by a licensed contractor for incineration.[3]

2. Liquid Waste Disposal (e.g., stock solutions, experimental media)

  • Decontamination: All liquid waste must be decontaminated prior to disposal.[3] Two primary methods are recommended:

    • Chemical Decontamination (Bleach):

      • Add fresh household bleach to the liquid waste to achieve a final concentration of 10% bleach.[3]

      • Allow the mixture to sit for a minimum of 30 minutes to ensure complete decontamination.[3]

      • After decontamination, the solution may be disposed of down the sink with copious amounts of water, provided it does not contain other hazardous chemicals.[3]

    • Autoclaving:

      • Collect the liquid waste in a leak-proof, autoclavable container.

      • The container should be no more than 75% full to prevent overflow.

      • Autoclave according to standard laboratory procedures for biohazardous liquids.

      • After cooling, the autoclaved liquid can be disposed of down the sink.

  • Waste Containing Other Hazardous Materials: If the liquid waste containing this compound also contains other hazardous chemicals (e.g., organic solvents) or radioactive materials, it must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific instructions.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Procedures start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste_procedure 1. Segregate into Red Biohazard Bag. 2. Label as Regulated Medical Waste. 3. Store securely for incineration. is_solid->solid_waste_procedure Yes liquid_decontamination Decontaminate is_liquid->liquid_decontamination Yes contains_other_hazards Contains Other Hazardous Materials? sink_disposal Dispose down sink with copious amounts of water. contains_other_hazards->sink_disposal No ehs_disposal Contact EH&S for Hazardous Waste Disposal. contains_other_hazards->ehs_disposal Yes bleach_decon Add 10% Bleach for 30 min. liquid_decontamination->bleach_decon Chemical autoclave_decon Autoclave liquid_decontamination->autoclave_decon Thermal bleach_decon->contains_other_hazards autoclave_decon->contains_other_hazards

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 2'-O,4'-C-Methyleneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2'-O,4'-C-Methyleneadenosine, a locked nucleic acid (LNA) and adenosine analog.

Disclaimer: This material should be considered hazardous until further information becomes available. Users must review the complete Safety Data Sheet (SDS) for any chemical before use. The following guidance is based on general best practices for handling nucleoside analogs and related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Double gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned, with long sleeves.
Full-length pants and closed-toe shoesAppropriate street clothing should cover legs and feet.[1]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to avoid inhalation of dust.[2]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a certified Class II Biological Safety Cabinet to minimize inhalation exposure.[3]

  • Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to prevent the dispersion of dust.

  • Dissolving: this compound is soluble in DMSO.[4] When creating a stock solution, add the solvent slowly to the solid to avoid splashing.

  • Aqueous Solutions: If preparing aqueous solutions, be aware of the limited stability. It is often recommended not to store aqueous solutions for more than one day.[5]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[5] Decontaminate all work surfaces.

Storage Conditions:

FormStorage TemperatureAdditional Notes
Solid -20°C for long-term storage (months to years)Store in a dry, dark place.[4]
0 - 4°C for short-term storage (days to weeks)Store in a dry, dark place.[4]
Stock Solution (in DMSO) -20°C for long-term storage (months)
0 - 4°C for short-term storage (days to weeks)
Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[6]

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

Visualizing Laboratory Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Dissolve Dissolve in Solvent (e.g., DMSO) Weigh_Solid->Dissolve Use_in_Experiment Use in Experiment Dissolve->Use_in_Experiment Decontaminate Decontaminate Work Surfaces Use_in_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for handling this compound.

Disposal_Decision_Tree Start End of Experiment Waste_Generated Waste Generated? Start->Waste_Generated Solid_Waste Solid Waste (Gloves, Tips, etc.) Waste_Generated->Solid_Waste Yes Liquid_Waste Liquid Waste (Unused Solution) Waste_Generated->Liquid_Waste Yes Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Follow_Guidelines Follow Institutional Disposal Protocols Solid_Container->Follow_Guidelines Liquid_Container->Follow_Guidelines

Caption: Decision tree for the disposal of contaminated materials.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.